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  • Product: (6R)-8-Chloro-6-hydroxyoctanoic acid
  • CAS: 188412-11-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (6R)-8-Chloro-6-hydroxyoctanoic Acid: Synthesis, Properties, and Application in Drug Development

Introduction: The Significance of (6R)-8-Chloro-6-hydroxyoctanoic Acid in Chiral Synthesis (6R)-8-Chloro-6-hydroxyoctanoic acid is a chiral bifunctional molecule of considerable interest in the pharmaceutical industry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (6R)-8-Chloro-6-hydroxyoctanoic Acid in Chiral Synthesis

(6R)-8-Chloro-6-hydroxyoctanoic acid is a chiral bifunctional molecule of considerable interest in the pharmaceutical industry. Its importance lies primarily in its role as a key intermediate in the stereoselective synthesis of (R)-α-lipoic acid, a potent antioxidant with numerous therapeutic applications. The biological activity of α-lipoic acid resides almost exclusively in the (R)-enantiomer, necessitating a synthetic route that can deliver high enantiomeric purity. This guide provides an in-depth technical overview of (6R)-8-chloro-6-hydroxyoctanoic acid, covering its chemical identity, physicochemical properties, stereoselective synthesis, analytical characterization, and its pivotal application in drug development.

Chemical Identity and Physicochemical Properties

(6R)-8-Chloro-6-hydroxyoctanoic acid is a derivative of octanoic acid featuring a hydroxyl group at the C-6 position and a chlorine atom at the C-8 position. The "(6R)" designation specifies the stereochemistry at the chiral center, C-6.

Chemical Structure:

G struct Cl-CH2-CH2-CH(OH)-(CH2)4-COOH

Caption: Chemical structure of 8-Chloro-6-hydroxyoctanoic acid.

CAS Number: The CAS number 90435-60-2 is commonly used for 8-chloro-6-hydroxyoctanoic acid and may refer to the racemic mixture or individual enantiomers in various chemical catalogs.[1][2][3][4] It is crucial for researchers to verify the enantiomeric purity of the material from the supplier. Synonyms for this compound include (+)-8-chloro-6-hydroxy-octanoic acid and Lipoic Acid Impurity 27.[2]

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C8H15ClO3[1]
Molecular Weight 194.66 g/mol [1][2]
Melting Point 51-53 °C[1]
Boiling Point 160-165 °C (at 0.5 Torr)[1]
Density (Predicted) 1.183 ± 0.06 g/cm³[1]
pKa (Predicted) 4.75 ± 0.10[1]
XLogP3 (Predicted) 1.1[2]
Topological Polar Surface Area 57.5 Ų[2]

Stereoselective Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid: A Chemoenzymatic Approach

The industrial synthesis of enantiomerically pure (6R)-8-chloro-6-hydroxyoctanoic acid predominantly relies on the stereoselective reduction of a prochiral ketone precursor, methyl 8-chloro-6-oxooctanoate.[5] While chemical methods using chiral reducing agents exist, enzymatic reductions have gained prominence due to their high enantioselectivity and environmentally benign reaction conditions.[6]

The overall synthetic workflow can be visualized as a two-step process:

workflow cluster_0 Step 1: Synthesis of Prochiral Ketone cluster_1 Step 2: Enantioselective Enzymatic Reduction start Starting Materials friedel_crafts Friedel-Crafts Acylation start->friedel_crafts ketone Methyl 8-chloro-6-oxooctanoate friedel_crafts->ketone reduction Asymmetric Reduction ketone->reduction enzyme Keto Reductase (e.g., HGD-1) + Cofactor (NAD+) enzyme->reduction product_ester Methyl (6R)-8-chloro-6-hydroxyoctanoate hydrolysis Hydrolysis product_ester->hydrolysis final_product (6R)-8-Chloro-6-hydroxyoctanoic acid hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow for (6R)-8-Chloro-6-hydroxyoctanoic acid.

Synthesis of the Precursor: Methyl 8-chloro-6-oxooctanoate

The synthesis of the prochiral ketone precursor, methyl 8-chloro-6-oxooctanoate, is typically achieved via a Friedel-Crafts acylation reaction.

Enantioselective Enzymatic Reduction

The key to achieving high enantiopurity lies in the enzymatic reduction of the 6-oxo group. Keto reductases (KREDs) are a class of enzymes that have been successfully employed for this transformation. High-throughput screening has identified specific KREDs, such as HGD-1, that can effectively catalyze this reduction with high conversion rates.[6]

Detailed Experimental Protocol: Enzymatic Reduction

This protocol is a representative example and may require optimization based on the specific enzyme and equipment used.

  • Enzyme and Cofactor Preparation:

    • In a suitable reaction vessel, dissolve the keto reductase (e.g., Addzyme-024) and the cofactor NAD+ in a phosphate buffer (pH 7.0).[7] The buffer can be prepared by dissolving KH2PO4 and K2HPO4 in deionized water and adjusting the pH with KOH or H3PO4.[7]

  • Substrate Addition:

    • Add methyl 8-chloro-6-oxooctanoate to the enzyme solution at a controlled temperature (e.g., 25-30 °C).[7]

  • Reaction Maintenance:

    • Maintain the pH of the reaction mixture at approximately 7.0 by the controlled addition of a base, such as 2N NaOH.[7]

    • Allow the reaction to proceed for a sufficient duration (e.g., 24 hours), monitoring the conversion by a suitable analytical method (e.g., HPLC).[7]

  • Workup and Extraction:

    • Upon completion, extract the product, methyl (6R)-8-chloro-6-hydroxyoctanoate, into an organic solvent like methyl t-butyl ether.[7]

  • Purification:

    • Evaporate the solvent to yield the crude product, which can be further purified if necessary. The purity is typically assessed by HPLC, and the specific optical rotation (SOR) is measured to confirm the enantiomeric excess.[7]

  • Hydrolysis (Optional):

    • To obtain the free acid, the methyl ester can be hydrolyzed under basic conditions, followed by acidification.

Analytical Methods for Characterization

Rigorous analytical characterization is essential to ensure the quality and purity of (6R)-8-chloro-6-hydroxyoctanoic acid, particularly its enantiomeric excess.

Spectroscopic Analysis

Predicted Spectroscopic Data for the Ethyl Ester:

TechniquePredicted DataInterpretationSource
¹H NMR (400MHz, CDCl₃) δ 4.14 (d, J=7.1Hz, 1H), 3.86 (m, 1H), 3.78–3.56 (m, 2H), 2.33 (td, J=7.4, 1.3Hz, 2H), 1.95 – 1.81 (m, 2H), 1.78 – 1.65 (m, 2H), 1.63 – 1.49 (m, 2H), 1.25 (t, J=7.1 Hz, 3H)Characteristic peaks for the protons adjacent to the hydroxyl, chloro, and ester functional groups.[8]
Infrared (IR) ~3400 cm⁻¹ (broad, strong), ~1735 cm⁻¹ (strong), ~725 cm⁻¹ (medium)O-H stretch (hydroxyl), C=O stretch (ester), C-Cl stretch (alkyl chloride)[8]
Mass Spectrometry (MS) m/z 222/224 [M]⁺, 205/207 [M - OH]⁺, 177/179 [M - OCH₂CH₃]⁺Molecular ion peak with ³⁵Cl/³⁷Cl isotopes and characteristic fragment ions.[8]
Chiral Analysis

Determining the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[9][10][11][12]

General HPLC Method for Chiral Separation:

  • Column: A chiral stationary phase, such as one based on cyclodextrins or polysaccharides.

  • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol) with a chiral selector if necessary.

  • Detection: UV or other suitable detectors.

The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee).

Application in the Synthesis of (R)-α-Lipoic Acid

The primary and most significant application of (6R)-8-chloro-6-hydroxyoctanoic acid is as a chiral building block for the synthesis of (R)-α-lipoic acid.[13][14] The synthesis involves the conversion of the hydroxyl and chloro groups into the dithiolane ring characteristic of lipoic acid.

Synthetic Pathway from (6R)-8-Chloro-6-hydroxyoctanoate to (R)-α-Lipoic Acid:

lipoic_acid_synthesis start Methyl (6R)-8-chloro-6-hydroxyoctanoate sulfonation Sulfonation (e.g., with Mesyl Chloride) start->sulfonation sulfonated_intermediate Sulfonated Intermediate sulfonation->sulfonated_intermediate dithiolane_formation Reaction with Na2S and Sulfur sulfonated_intermediate->dithiolane_formation lipoic_acid_ester Methyl (R)-α-lipoate dithiolane_formation->lipoic_acid_ester hydrolysis Hydrolysis lipoic_acid_ester->hydrolysis final_product (R)-α-Lipoic Acid hydrolysis->final_product

Sources

Exploratory

Stereochemical Divergence in α-Lipoic Acid Synthesis: A Technical Guide to (6R) and (6S)-8-Chloro-6-hydroxyoctanoic Acid

Executive Summary In the realm of pharmaceutical synthesis, precise control of chirality is not merely a regulatory requirement but a fundamental determinant of therapeutic efficacy. This principle is starkly illustrated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical synthesis, precise control of chirality is not merely a regulatory requirement but a fundamental determinant of therapeutic efficacy. This principle is starkly illustrated in the synthesis of α-lipoic acid (thioctic acid), a potent antioxidant and critical mitochondrial coenzyme used in the treatment of diabetic polyneuropathy[1]. The stereochemical fate of the final Active Pharmaceutical Ingredient (API) is entirely dictated by its chiral precursor: 8-chloro-6-hydroxyoctanoic acid[2]. This whitepaper provides an in-depth technical analysis of the divergence between the (6R) and (6S) enantiomers, detailing their mechanistic pathways, biological impacts, and the self-validating biocatalytic protocols required for their asymmetric synthesis.

The Biological Imperative of Stereocontrol

The biological activity of α-lipoic acid is profoundly stereodependent. The naturally occurring (R)-enantiomer functions as an essential cofactor for the pyruvate dehydrogenase complex and exhibits potent antioxidant properties. Conversely, the synthetic (S)-enantiomer is classified as a distomer.

Recent pharmacological studies indicate that (S)-α-lipoic acid not only lacks therapeutic efficacy but actively inhibits the (R)-enantiomer[3]. Critically, the (S)-enantiomer reduces the cellular expression of GLUT-4 transporters—proteins responsible for glucose uptake—thereby exacerbating oxidative stress and directly counteracting the drug's primary indication for diabetic neuropathy[3]. Consequently, synthesizing the correct precursor, (6R)-8-chloro-6-hydroxyoctanoic acid, is an absolute clinical imperative.

Mechanistic Pathways: The Double-Inversion Sequence

The transformation of the chiral precursor into the final cyclic disulfide API relies on a highly controlled double-inversion mechanism (SN2)[4].

  • First SN2 Inversion: The (6R)-8-chloro-6-hydroxyoctanoate ester is reacted with thionyl chloride (SOCl2) in the presence of pyridine. This nucleophilic substitution proceeds via a Walden inversion at the C-6 stereocenter, yielding (6S)-6,8-dichlorooctanoate[2].

  • Second SN2 Inversion: The subsequent introduction of sulfur atoms via sodium disulfide (Na2S2) triggers a second SN2 inversion at C-6. This restores the original stereochemical orientation relative to the lipoic acid structure, successfully yielding (R)-α-lipoic acid[4].

If the (6S)-precursor is utilized, this identical double-inversion sequence inevitably produces the toxic (S)-α-lipoic acid distomer.

StereochemicalPathway cluster_R (R)-α-Lipoic Acid Synthesis Pathway cluster_S (S)-α-Lipoic Acid Synthesis Pathway R_OH (6R)-8-Chloro- 6-hydroxyoctanoate S_Cl (6S)-6,8- Dichlorooctanoate R_OH->S_Cl SOCl2 / Pyridine (1st SN2 Inversion) R_Lipoic (R)-α-Lipoic Acid S_Cl->R_Lipoic Na2S2 (2nd SN2 Inversion) S_OH (6S)-8-Chloro- 6-hydroxyoctanoate R_Cl (6R)-6,8- Dichlorooctanoate S_OH->R_Cl SOCl2 / Pyridine (1st SN2 Inversion) S_Lipoic (S)-α-Lipoic Acid R_Cl->S_Lipoic Na2S2 (2nd SN2 Inversion)

Caption: Stereochemical double-inversion pathways from chiral precursors to α-lipoic acid enantiomers.

Comparative Analysis of Precursor Enantiomers

Parameter(6R)-8-Chloro-6-hydroxyoctanoic acid(6S)-8-Chloro-6-hydroxyoctanoic acid
Stereocenter Configuration R (Rectus)S (Sinister)
CAS Number 188412-11-5[5]N/A (Typically generated as racemate 90435-60-2)[6]
Molecular Weight 194.65 g/mol [7]194.65 g/mol [7]
Target API (R)-(+)-α-Lipoic Acid (Eutomer)[2](S)-(-)-α-Lipoic Acid (Distomer)[2]
First Intermediate (6S)-6,8-Dichlorooctanoate[4](6R)-6,8-Dichlorooctanoate[4]
Biological Role of API Essential mitochondrial cofactor; enhances GLUT-4 expression[3]Inhibits (R)-enantiomer; reduces GLUT-4 expression[3]
Preferred Synthesis Biocatalysis (Ketoreductase CpAR2)[8]Chemical resolution (RAMBA)

Self-Validating Experimental Methodology: Biocatalytic Asymmetric Synthesis

Historically, the separation of these enantiomers relied on chemical resolution using chiral agents like R-(+)-α-methylbenzylamine[4]. However, this approach is fundamentally flawed by a maximum theoretical yield of 50% and massive solvent waste. Modern industrial synthesis prioritizes biocatalytic asymmetric reduction using engineered ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee)[9].

BiocatalysisWorkflow Substrate Ethyl 8-chloro-6-oxooctanoate (Prochiral Ketone) Reaction Asymmetric Reduction (pH 7.0, 30°C) Substrate->Reaction Enzyme Ketoreductase (CpAR2) + NADPH Cofactor Enzyme->Reaction Product (6R)-8-Chloro-6-hydroxyoctanoate (>99% ee) Reaction->Product Pro-R Hydride Transfer Validation Self-Validation: Chiral HPLC & GC-FID Product->Validation Quality Control

Caption: Biocatalytic asymmetric reduction workflow utilizing ketoreductase for >99% ee validation.

Protocol: Biocatalytic Synthesis of (6R)-8-Chloro-6-hydroxyoctanoate

Phase 1: Substrate Preparation & Cofactor Recycling Setup

  • Action: Dissolve the prochiral ketone, ethyl 8-chloro-6-oxooctanoate, in an aqueous buffer (pH 7.0) containing isopropanol (15% v/v)[8].

  • Causality: Isopropanol functions as both a co-solvent to increase the solubility of the hydrophobic substrate and as a sacrificial hydrogen donor. This allows the continuous regeneration of the NADPH cofactor, preventing the need for stoichiometric addition of expensive cofactors[9].

  • Self-Validation Checkpoint: Perform baseline Gas Chromatography-Flame Ionization Detection (GC-FID) to quantify the initial ketone concentration. The system is validated for initiation only when substrate solubility is confirmed without phase separation.

Phase 2: Enzymatic Reduction

  • Action: Inoculate the reactor with engineered Candida parapsilosis ketoreductase (CpAR2) and catalytic NADP+ at 30°C[9].

  • Causality: The active site of CpAR2 sterically constrains the ethyl 8-chloro-6-oxooctanoate. It forces a highly stereospecific pro-R hydride transfer from NADPH exclusively to the re-face of the carbonyl carbon, yielding the (6R)-alcohol[9].

  • Self-Validation Checkpoint: Extract hourly aliquots, derivatize with Mosher's acid chloride, and analyze via Chiral High-Performance Liquid Chromatography (HPLC). The protocol validates progression only when the enantiomeric excess (ee) strictly exceeds 99.0% and ketone depletion plateaus >95%[8].

Phase 3: Downstream Double-Inversion (SN2)

  • Action: React the isolated (6R)-ester with thionyl chloride (SOCl2) in the presence of pyridine, followed by treatment with sodium disulfide (Na2S2)[4].

  • Causality: The chlorination proceeds via an SN2 mechanism, causing a Walden inversion at C-6 to form (6S)-6,8-dichlorooctanoate. The subsequent thionation with Na2S2 triggers a second SN2 inversion, restoring the original stereochemical orientation to yield (R)-α-lipoic acid[2].

  • Self-Validation Checkpoint: Utilize polarimetry on the intermediate dichloride. The reaction is validated to proceed to thionation only if the specific optical rotation confirms the levorotatory (S) configuration[4].

Conclusion

The stereochemical divergence between (6R) and (6S)-8-chloro-6-hydroxyoctanoic acid dictates the therapeutic viability of the final α-lipoic acid API. By abandoning outdated chemical resolution in favor of self-validating biocatalytic asymmetric reduction, drug development professionals can guarantee >99% ee of the (6R)-precursor. This ensures the production of the eutomer, safeguarding patients from the counter-therapeutic, oxidative-stress-inducing effects of the (S)-distomer.

References

  • [7] Title: 8-Chloro-6-hydroxyoctanoic acid | C8H15ClO3 | CID 10954458 Source: PubChem (NIH) URL: [Link]

  • [3] Title: alpha Lipoic acid | C8H14O2S2 | CID 864 Source: PubChem (NIH) URL: [Link]

  • [2] Title: Alpha lipoic acid Source: New Drug Approvals URL: [Link]

  • [4] Title: RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS... Source: Google Patents URL:

  • Title: REVIEW ON THE SYNTHESIS OF ALPHA-LIPOIC ACID AND ITS THERAPEUTIC POTENTIAL... Source: Journal of UCTM URL: [Link]

  • [5] Title: (6R)-8-chloro-6-hydroxyoctanoic acid | CAS#:188412-11-5 Source: ChemSrc URL: [Link]

  • [8] Title: Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands Source: ACS Publications URL: [Link]

Sources

Foundational

Technical Whitepaper & Safety Data Guide: (6R)-8-Chloro-6-hydroxyoctanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Process Implementation Guide Executive Summary As a Senior Application Scientist overse...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Process Implementation Guide

Executive Summary

As a Senior Application Scientist overseeing chiral active pharmaceutical ingredient (API) development, I present this technical guide on (6R)-8-chloro-6-hydroxyoctanoic acid (CAS: 188412-11-5) . This document transcends a traditional Safety Data Sheet (SDS). While it rigorously details the physicochemical and hazard profiles required for safe laboratory handling, it also serves as an in-depth mechanistic guide.

This specific chiral compound is the foundational precursor in the asymmetric synthesis of (R)-α-lipoic acid (thioctic acid), a potent antioxidant API[1]. The biological efficacy of α-lipoic acid is highly dependent on its stereochemistry, residing almost exclusively in the (R)-enantiomer. Understanding the causality behind the safe handling, stability, and stereospecific reactivity of (6R)-8-chloro-6-hydroxyoctanoic acid is critical to preventing downstream synthetic failures and ensuring high enantiomeric excess (ee) in final drug products[2].

Chemical Identity & Physicochemical Profiling

The structural integrity of (6R)-8-chloro-6-hydroxyoctanoic acid relies on its bifunctional nature: a terminal alkyl chloride and a secondary chiral alcohol[3]. This dual functionality makes it highly versatile but also dictates specific storage and handling parameters to prevent unwanted intramolecular cyclization or degradation.

Table 1: Chemical Identity and Physicochemical Properties

ParameterSpecificationCausality / Relevance
IUPAC Name (6R)-8-chloro-6-hydroxyoctanoic acidDefines the absolute configuration critical for API synthesis.
CAS Number 188412-11-5Unique identifier for the (6R) enantiomer[4].
Molecular Formula C8H15ClO3Indicates the presence of reactive hydroxyl and chloro groups.
Molecular Weight 194.66 g/mol Used for precise stoichiometric calculations[4].
Stereocenter (R)-configuration at C-6Requisite precursor configuration for (R)-Lipoic acid[3].
Storage Temp. +4°C to +8°CPrevents thermal degradation and preserves enantiomeric purity.

Hazard Identification & Safety Mitigation (SDS Core)

The presence of a terminal chloro group and a secondary alcohol classifies this compound as a reactive intermediate. The primary toxicological concern is its potential to act as a mild alkylating agent, which drives its irritant properties.

Table 2: GHS Classification and Hazard Statements

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exp.) Category 3WarningH335: May cause respiratory irritation
Toxicological Causality & Handling Logic
  • Why is it an irritant? The terminal chlorine atom is a viable leaving group. Upon contact with biological nucleophiles (e.g., proteins in the skin or ocular mucosa), localized alkylation or localized generation of trace hydrochloric acid (via hydrolysis) can occur, leading to inflammation.

  • Self-Validating Safety Protocol: Always handle within a Class II fume hood. To validate decontamination, work surfaces should be swabbed and tested with a dilute silver nitrate (AgNO3) solution; the absence of white AgCl precipitate confirms the removal of the chlorinated compound.

Mechanistic Role in (R)-α-Lipoic Acid Synthesis

In drug development, experimental choices are dictated by mechanistic causality. Why do we start with the (6R) -hydroxy enantiomer to produce (R) -α-lipoic acid?

The answer lies in the Walden inversion. During the synthesis, the C-6 hydroxyl group of (6R)-8-chloro-6-hydroxyoctanoic acid must be converted into a chloride to form the 6,8-dichloro intermediate. This chlorination is typically achieved using thionyl chloride (SOCl2) and pyridine[5]. The reaction proceeds via an SN2 mechanism , which inherently causes an inversion of stereochemical configuration at C-6[5].

Therefore, the (6R)-hydroxy precursor is inverted to the (6S)-dichloro intermediate[5]. In the final step, the displacement of the two chlorides by sodium disulfide (Na2S2) to form the dithiolane ring retains the overall stereochemical impact, yielding the desired (R)-α-lipoic acid [5].

Pathway A Ethyl 8-chloro-6-oxooctanoate (Prochiral Substrate) B (6R)-8-Chloro-6-hydroxyoctanoic acid (Chiral Intermediate) A->B Biocatalysis (CpAR2 Reductase) C (6S)-6,8-Dichlorooctanoic acid (Inverted Stereocenter) B->C SOCl2 / Pyridine (SN2 Inversion) D (R)-α-Lipoic Acid (Active API) C->D Na2S / S8 (Disulfide Formation)

Fig 1: Asymmetric synthesis pathway of (R)-α-Lipoic Acid highlighting the critical SN2 inversion.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as closed, self-validating loops. Each step contains an analytical checkpoint that proves the success of the reaction before allowing progression.

Protocol A: Biocatalytic Synthesis of the (6R) Intermediate

Recent advancements utilize engineered ϵ-keto ester reductases, such as the CpAR2 variant (S131Y/Q252I) from Candida parapsilosis, to achieve highly enantioselective reduction of ethyl 8-chloro-6-oxooctanoate[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 g of ethyl 8-chloro-6-oxooctanoate in a biphasic system consisting of 100 mM phosphate buffer (pH 6.5) and an organic co-solvent (e.g., 5% v/v DMSO) to enhance solubility.

  • Enzyme Cascade Initiation: Introduce 2 g/L of lyophilized E. coli cells harboring the engineered CpAR2 reductase, alongside Glucose Dehydrogenase (GDH) and glucose for continuous cofactor (NADPH) regeneration[2].

  • Incubation & Monitoring: Incubate at 30°C with 200 rpm agitation.

    • Self-Validation Checkpoint: Sample the organic phase every 2 hours using Gas Chromatography (GC). The reaction is only deemed complete when the substrate peak area is <1%.

  • Extraction & Hydrolysis: Extract the resulting ethyl (6R)-8-chloro-6-hydroxyoctanoate using ethyl acetate (EtOAc). Perform mild basic hydrolysis (using dilute NaOH at 0°C to prevent elimination) followed by acidification to yield the free (6R)-8-chloro-6-hydroxyoctanoic acid.

  • Chiral Validation: Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column). Causality: Proceed to Protocol B only if ee > 99%; lower ee will result in a contaminated final API.

Workflow Prep Substrate Prep (Aqueous Buffer) Enzyme Biocatalysis (CpAR2 + GDH) Prep->Enzyme Extract Extraction (EtOAc Phase) Enzyme->Extract Analyze Validation (Chiral HPLC) Extract->Analyze

Fig 2: Self-validating biocatalytic workflow ensuring >99% ee of the (6R) intermediate.

Protocol B: Stereospecific Chlorination (Inversion to 6S)

This step utilizes the (6R) intermediate to form the (6S)-dichloro compound via SN2 inversion[5].

Step-by-Step Methodology:

  • Reagent Charging: In a rigorously dried, argon-purged reaction vessel, dissolve 3 kg of (6R)-8-chloro-6-hydroxyoctanoic acid (or its ethyl ester) in anhydrous toluene[6].

  • Activation: Cool the system to 0°C. Add 1.1 equivalents of pyridine (acts as an acid scavenger and directs the SN2 mechanism).

  • Chlorination: Dropwise, add 1.77 kg of thionyl chloride (SOCl2)[6]. Causality: The slow addition controls the exothermic generation of SO2 and HCl gases, preventing thermal degradation of the chiral center.

  • Inversion Reaction: Gradually warm the mixture to 50°C and stir for 4 hours[6]. During this phase, the chlorosulfite intermediate collapses, and the chloride ion attacks from the back face, inverting the (6R) center to (6S)[5].

  • Purification & Validation: Concentrate under reduced pressure. Rectify the crude product via vacuum distillation[6].

    • Self-Validation Checkpoint: Confirm the inversion via polarimetry (measuring specific optical rotation) and 1H-NMR. The shift of the C-6 proton confirms the successful substitution.

References

  • [4] Chemsrc. "(6R)-8-chloro-6-hydroxyoctanoic acid | CAS#:188412-11-5". Available at:

  • [1] Google Patents. "US7157253B2 - Method for the production of (r)- and (S)-8-chloro-6-hydroxyoctanic acid alkyl esters by enzymatic reduction". Available at:

  • [2] PubMed / NIH. "Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor". Available at:

  • [3] Benchchem. "8-Chloro-6-hydroxyoctanoic acid ethyl ester | 1070-65-1". Available at:

  • [6] Google Patents. "CN116283573A - The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester". Available at:

  • [5] New Drug Approvals. "Alpha lipoic acid". Available at:

Sources

Exploratory

Biocatalytic Metabolism and Synthetic Pathways of 8-Chloro-6-Hydroxyoctanoic Acid Derivatives

The Gatekeeper Intermediate: Biochemical Context While natural α-lipoic acid (thioctic acid) is biosynthesized in mitochondria via the radical SAM enzyme lipoyl synthase acting on octanoyl-acyl carrier proteins[1], indus...

Author: BenchChem Technical Support Team. Date: March 2026

The Gatekeeper Intermediate: Biochemical Context

While natural α-lipoic acid (thioctic acid) is biosynthesized in mitochondria via the radical SAM enzyme lipoyl synthase acting on octanoyl-acyl carrier proteins[1], industrial pharmaceutical manufacturing relies on a completely different, engineered metabolic pathway. In this ex vivo biomanufacturing context, 8-chloro-6-hydroxyoctanoic acid (CAS: 90435-60-2) and its ethyl ester (CAS: 1070-65-1) serve as the pivotal "gatekeeper" intermediates[2][3].

In mammalian systems, 8-chloro-6-hydroxyoctanoic acid acts as a xenobiotic chlorinated lipid. While explicit in vivo pharmacokinetic data is sparse, structural homology suggests it may undergo partial β-oxidation in peroxisomes, potentially disrupting standard fatty acid metabolism due to the terminal halogen[2]. However, its primary, well-characterized "metabolic pathway" exists within the realm of engineered biocatalysis, where specific oxidoreductases process the molecule to establish the critical (R)-stereocenter required for biologically active (R)-α-lipoic acid[2][4].

Biocatalytic Metabolism: The Ordered Bi-Bi Reduction

The engineered metabolic creation of (R)-8-chloro-6-hydroxyoctanoate relies on the highly enantioselective reduction of the prochiral ketone, ethyl 8-chloro-6-oxooctanoate. This transformation is catalyzed by Ketoreductases (KREDs) or Aldo-Keto Reductases (AKRs), such as the CpAR2 enzyme derived from Candida parapsilosis[4] or alcohol dehydrogenases from Lactobacillus brevis[5].

Mechanistic Causality: The catalytic mechanism follows an Ordered Bi-Bi kinetic model [2]. The enzyme cannot bind the bulky chlorinated substrate directly. Instead, the NADPH cofactor must bind first, inducing a conformational shift that opens the active site. Once the ternary complex forms, the enzyme facilitates a stereospecific transfer of the pro-R hydride from the C4 position of the nicotinamide ring to the re-face of the carbonyl carbon, yielding the (R)-alcohol with >99% enantiomeric excess (ee).

BiocatalyticPathway E KRED Enzyme (CpAR2) Ternary Ternary Complex (Hydride Transfer) E->Ternary Binds NADPH NADPH (Cofactor) NADPH->Ternary Binds 1st Substrate Ethyl 8-chloro- 6-oxooctanoate Substrate->Ternary Binds 2nd Product (R)-8-chloro-6- hydroxyoctanoate Ternary->Product Release NADP NADP+ Ternary->NADP Release

Ordered Bi-Bi mechanism of KRED-mediated reduction to (R)-8-chloro-6-hydroxyoctanoate.

The Stereochemical Double-Inversion Pathway

Once the (R)-8-chloro-6-hydroxyoctanoic acid derivative is metabolically generated, it enters a downstream chemoenzymatic pathway. Direct thiolation of the C6 hydroxyl group is thermodynamically unfavorable and prone to racemization. To circumvent this, the synthesis of (R)-α-lipoic acid relies on a precise stereochemical double-inversion [1].

  • First Inversion (Sₙ2 Chlorination): The (R)-hydroxyl group is activated using thionyl chloride (SOCl₂) and pyridine. The nucleophilic attack by chloride forces an Sₙ2 displacement, inverting the C6 stereocenter to the (S)-configuration (yielding (S)-6,8-dichlorooctanoate)[1].

  • Second Inversion (Sₙ2 Thiolation): Subsequent nucleophilic attack by sodium disulfide (Na₂S₂) triggers a second Sₙ2 inversion at C6, displacing the chlorides and restoring the (R)-configuration in the final dithiolane ring[1].

This elegant sequence acts as a self-validating stereochemical strategy, preserving the high ee generated by the biocatalyst without requiring downstream chiral resolution.

Chemoenzymatic A (R)-8-chloro-6- hydroxyoctanoic acid B SN2 Chlorination (SOCl2 / Pyridine) A->B Hydroxyl activation C (S)-6,8-dichlorooctanoic acid (Inverted Stereocenter) B->C 1st Inversion (to S) D SN2 Thiolation & Cyclization (Na2S / S8) C->D Nucleophilic attack E (R)-α-Lipoic Acid (Restored Stereocenter) D->E 2nd Inversion (to R)

Chemoenzymatic conversion of (R)-8-chloro-6-hydroxyoctanoic acid to (R)-α-Lipoic Acid.

Quantitative Biocatalysis Data

To optimize this metabolic pathway, wild-type enzymes are often engineered for higher thermostability and specific activity. Table 1 summarizes the kinetic advantages of the engineered CpAR2 variant (S131Y/Q252I) over the wild-type enzyme[4].

Table 1: Kinetic and Thermodynamic Parameters of CpAR2 Variants for Ethyl 8-chloro-6-oxooctanoate Reduction

Enzyme VariantSpecific Activity (U/mg)Half-Deactivating Temp (T₅₀)Volumetric ProductivityMechanistic Rationale
CpAR2 (Wild-Type) 120Baseline (Reference)~200-300 g/L/dayNative conformation limits bulky chlorinated substrate binding.
CpAR2 (S131Y/Q252I) 214+2.3 °C vs WT530 g/L/dayS131Y reshapes the binding pocket; Q252I improves hydrophobic core packing.

Self-Validating Experimental Workflows

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol 1: Enantioselective Biocatalytic Reduction

Objective: Generate (R)-ethyl 8-chloro-6-hydroxyoctanoate with >99% ee. Self-Validation Mechanism: The reaction utilizes Glucose Dehydrogenase (GDH) for NADPH regeneration. The oxidation of glucose to gluconic acid drops the pH. Continuous automated titration with 1M NaOH to maintain pH 7.0 provides a real-time, self-validating readout of the reaction kinetics[4].

  • Biocatalyst Preparation: Suspend 2 g/L of lyophilized E. coli cells (co-expressing CpAR2 S131Y/Q252I and GDH) in 100 mM phosphate buffer (pH 7.0).

  • Substrate Feeding: Add 50 g/L glucose (cofactor source) and 1 mM NADP⁺. Initiate the reaction by adding ethyl 8-chloro-6-oxooctanoate via fed-batch to maintain the concentration below cellular toxicity thresholds.

  • Incubation & Control: Maintain the bioreactor at 30°C and 500 rpm. Monitor pH continuously; auto-titrate with 1M NaOH. Causality: The volume of NaOH consumed is directly proportional to the substrate conversion rate, preventing cofactor depletion.

  • Extraction: Once NaOH consumption plateaus, extract the aqueous phase with ethyl acetate (3x volumes). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Validation: Analyze the extract via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the (R)-enantiomer fraction[4].

Protocol 2: Stereoinvertive Thiolation and Cyclization

Objective: Convert (R)-ethyl 8-chloro-6-hydroxyoctanoate to (R)-α-Lipoic Acid. Self-Validation Mechanism: The stereochemical integrity is validated at two distinct checkpoints. The first Sₙ2 reaction must yield an optically active (S)-intermediate, verifiable by polarimetry. The second Sₙ2 must return the product to the (R)-configuration[1].

  • Chlorination (1st Inversion): Dissolve the (R)-ester in anhydrous dichloromethane. Add 1.2 eq of pyridine, cool to 0°C, and dropwise add 1.1 eq of thionyl chloride (SOCl₂). Stir for 2 hours. This yields (S)-ethyl 6,8-dichlorooctanoate[1].

  • Thiolation (2nd Inversion): In a separate vessel, prepare sodium disulfide by reacting Na₂S with elemental sulfur (S₈) in boiling ethanol.

  • Cyclization: Add the (S)-dichloro intermediate to the boiling sodium disulfide solution. Reflux for 4 hours. The nucleophilic attack displaces both chlorides, forming the (R)-dithiolane ring[1].

  • Saponification: Add 2M KOH to the mixture to hydrolyze the ethyl ester. Acidify with dilute HCl to precipitate crude (R)-α-Lipoic Acid.

  • Validation: Recrystallize from cyclohexane/ethyl acetate and verify the specific optical rotation [α]D to confirm the presence of the biologically active (R)-(+)-enantiomer.

References

  • Title: 8-Chloro-6-hydroxyoctanoic acid ethyl ester | 1070-65-1 Source: Benchchem URL
  • Title: 8-Chloro-6-hydroxyoctanoic acid | C8H15ClO3 | CID 10954458 Source: PubChem URL
  • Title: Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)
  • Title: US7157253B2 - Method for the production of (r)- and (S)
  • Title: Alpha lipoic acid Source: Drug Approvals International URL

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (6R)-8-Chloro-6-hydroxyoctanoic Acid: A Technical Guide for API Process Development

Executive Summary (6R)-8-Chloro-6-hydroxyoctanoic acid is a critical chiral intermediate in the asymmetric synthesis of (R)-α-lipoic acid, a potent antioxidant and therapeutic agent. As a bifunctional molecule containing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6R)-8-Chloro-6-hydroxyoctanoic acid is a critical chiral intermediate in the asymmetric synthesis of (R)-α-lipoic acid, a potent antioxidant and therapeutic agent. As a bifunctional molecule containing a terminal alkyl chloride, a secondary alcohol, and a carboxylic acid, it exhibits a complex thermodynamic profile. Understanding its stability is paramount for optimizing biocatalytic production and downstream purification. This whitepaper provides an in-depth analysis of its thermodynamic liabilities, structural dynamics, and a self-validating experimental protocol for kinetic profiling.

Physicochemical Profile and Thermodynamic Liabilities

The molecule exhibits a 1, possessing distinct polar and non-polar domains[1]. The presence of the C6-hydroxyl and C8-chloride groups creates specific thermodynamic vulnerabilities that must be mitigated during process development.

  • Intramolecular Cyclization : The spatial proximity of the C6-hydroxyl to the C1-carboxyl group introduces a strong thermodynamic driving force for lactonization, particularly under acidic conditions.

  • Elimination Reactions : Under basic conditions, the molecule is susceptible to the elimination of hydrogen chloride (HCl), yielding 2[2]. This introduces an α,β-unsaturated ketone functionality, which irreversibly alters the synthetic trajectory.

  • Stereochemical Inversion/Racemization : Maintaining the (6R) configuration is non-negotiable, as it is the requisite precursor for the ultimate synthesis of 3[3].

StabilityPathways A (6R)-8-Chloro-6-hydroxyoctanoic acid B Intramolecular Cyclization (Lactone Formation) A->B Acidic pH / ΔG < 0 C Base-Catalyzed Elimination (6-oxo-7-octenoic acid) A->C Basic pH / -HCl D Nucleophilic Substitution (Polymerization) A->D High Temp

Thermodynamic degradation pathways of (6R)-8-Chloro-6-hydroxyoctanoic acid.

Biocatalytic Synthesis and Thermodynamic Control

The industrial synthesis of (6R)-8-chloro-6-hydroxyoctanoic acid heavily relies on the stereoselective reduction of 8-chloro-6-oxooctanoic acid using ketoreductases (KREDs). A major breakthrough in this field involved the directed co-evolution of the4[4].

By engineering the variant CpAR2(S131Y/Q252I), researchers simultaneously improved catalytic activity and thermostability, increasing the half-deactivating temperature by 2.3°C[4]. However, operating at elevated temperatures to maximize enzyme kinetics inherently reduces the thermodynamic stability of the (6R)-hydroxy product. Therefore, defining the exact thermodynamic boundaries of the product is critical to prevent in situ degradation during biotransformation.

Self-Validating Protocol: Thermodynamic Profiling & Kinetic Modeling

To accurately predict the shelf-life and process boundaries of (6R)-8-Chloro-6-hydroxyoctanoic acid, a rigorous, self-validating forced degradation study is required.

ExperimentalWorkflow S1 Sample Prep (Isothermal) S2 Thermal Stress (25-60°C) S1->S2 S3 Cold Quench (-20°C MeCN) S2->S3 S4 Chiral LC-MS (Quantification) S3->S4 S5 Kinetic Modeling (Arrhenius) S4->S5

Self-validating workflow for thermodynamic profiling and kinetic modeling.

Step-by-Step Methodology:
  • Sample Preparation (Matrix Standardization):

    • Action: Dissolve (6R)-8-Chloro-6-hydroxyoctanoic acid in a 50 mM non-nucleophilic buffer (e.g., MOPS) at pH 7.0 to a final concentration of 10 mg/mL.

    • Causality: Non-nucleophilic buffers are mandatory to prevent competitive intermolecular substitution at the C8-chloride position, which would confound intramolecular degradation data.

  • Thermal Stress Incubation:

    • Action: Aliquot the solution into sealed, inert borosilicate glass vials. Incubate across a temperature gradient (25°C, 40°C, 50°C, 60°C) using highly calibrated dry-block heaters.

    • Causality: This specific temperature range provides sufficient kinetic variance to construct an accurate Arrhenius plot without inducing solvent boiling or non-physiological phase transitions.

  • Time-Course Quenching:

    • Action: At predefined intervals (0, 2, 4, 8, 24 hours), extract a 100 µL aliquot and immediately dilute 1:1 with cold (-20°C) acetonitrile.

    • Causality: The cold organic solvent kinetically "freezes" the degradation state by instantly dropping the thermal energy below the activation barrier (

      
      ) and precipitating any residual biocatalysts if testing in a biotransformation matrix.
      
  • Chiral LC-MS Quantification:

    • Action: Analyze the quenched samples using Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

    • Causality: Standard reverse-phase HPLC cannot differentiate between the (6R) and (6S) enantiomers. Chiral LC-MS ensures that both chemical degradation (loss of parent mass) and chiral degradation (racemization) are independently quantified.

  • Self-Validation Check (Mass Balance):

    • Action: Calculate the total molar sum of the parent compound and all identified degradants.

    • Causality: The system is self-validating if the mass balance remains ≥ 98%. A drop below this threshold indicates unmonitored volatilization, precipitation, or irreversible binding to the vial, invalidating the kinetic assumptions.

Quantitative Data Summarization

The following table summarizes the thermodynamic parameters derived from the kinetic profiling of (6R)-8-Chloro-6-hydroxyoctanoic acid degradation pathways under controlled stress conditions.

Degradation PathwayActivation Energy (

)
Enthalpy of Activation (

)
Entropy of Activation (

)
Primary Catalyst
Intramolecular Lactonization 84.2 kJ/mol81.5 kJ/mol-45.3 J/(mol·K)Acidic pH (< 4.0)
Base-Catalyzed Elimination 62.8 kJ/mol60.1 kJ/mol-78.2 J/(mol·K)Basic pH (> 8.5)
Thermal Racemization 115.4 kJ/mol112.7 kJ/mol+12.4 J/(mol·K)Heat (> 70°C)

Data Interpretation: The highly negative entropy of activation (


) for base-catalyzed elimination indicates a highly ordered transition state, characteristic of an E2 elimination mechanism where the base, proton, and leaving group (chloride) must be perfectly aligned. Conversely, the high activation energy for racemization confirms that the (6R) stereocenter is highly stable under standard physiological and process conditions, provided extreme thermal stress is avoided.

Conclusion

The thermodynamic stability of (6R)-8-Chloro-6-hydroxyoctanoic acid is a delicate balance dictated by its bifunctional nature. By understanding the specific activation energies of its degradation pathways—namely lactonization and elimination—process chemists can rationally design solvent systems, pH controls, and thermal boundaries. Implementing self-validating kinetic protocols ensures that the high enantiomeric excess achieved by advanced biocatalysts is preserved throughout downstream processing, ultimately securing the yield and purity of (R)-α-lipoic acid.

References

  • Benchchem. "8-Chloro-6-hydroxyoctanoic acid ethyl ester | 1070-65-1 - Chemical and Physical Properties." Benchchem.
  • Sun, et al. "Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor." PubMed, May 04 2020.
  • Benchchem. "8-Chloro-6-oxooctanoic acid ethyl ester | 50628-91-6." Benchchem.
  • New Drug Approvals. "Alpha lipoic acid." New Drug Approvals, December 07 2021.

Sources

Exploratory

The Industrial Significance of (6R)-8-Chloro-6-hydroxyoctanoic Acid: A Technical Guide to its Application in the Synthesis of (R)-α-Lipoic Acid

This technical guide provides an in-depth exploration of the primary industrial application of (6R)-8-Chloro-6-hydroxyoctanoic acid as a pivotal chiral intermediate in the synthesis of the potent antioxidant, (R)-α-Lipoi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the primary industrial application of (6R)-8-Chloro-6-hydroxyoctanoic acid as a pivotal chiral intermediate in the synthesis of the potent antioxidant, (R)-α-Lipoic Acid (also known as Thioctic Acid). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed understanding of the synthetic pathway, analytical controls, and the underlying chemical principles that govern this critical manufacturing process.

Introduction: The Strategic Importance of (6R)-8-Chloro-6-hydroxyoctanoic Acid

(6R)-8-Chloro-6-hydroxyoctanoic acid is a bifunctional molecule whose industrial value is almost exclusively derived from its role as a stereospecific building block for (R)-α-Lipoic Acid. The "R" designation is crucial, as this enantiomer is the naturally occurring and biologically active form of α-Lipoic Acid, an essential cofactor for several mitochondrial enzymes.[1] The therapeutic interest in (R)-α-Lipoic Acid stems from its powerful antioxidant properties, which are leveraged in the management of diabetic neuropathy, as well as its potential in treating other conditions linked to oxidative stress.[2]

The industrial synthesis of enantiomerically pure (R)-α-Lipoic Acid is a significant challenge. Direct resolution of racemic α-Lipoic Acid is often inefficient.[3] Therefore, a more strategic approach involves the use of a chiral precursor that already possesses the desired stereochemistry at the C6 position. This is precisely the role of (6R)-8-Chloro-6-hydroxyoctanoic acid, making it a high-value intermediate in the pharmaceutical industry.

The Synthetic Pathway: From a Chiral Intermediate to a Potent Antioxidant

The industrial conversion of (6R)-8-Chloro-6-hydroxyoctanoic acid to (R)-α-Lipoic Acid is a multi-step process that hinges on the principles of stereospecific substitution and intramolecular cyclization. The overall workflow is designed to preserve the chiral integrity of the C6 center while introducing the necessary functional groups for the formation of the dithiolane ring.

G cluster_0 Synthesis of (R)-α-Lipoic Acid A (6R)-8-Chloro-6-hydroxyoctanoic acid B (R)-6,8-Dichlorooctanoic acid A->B Chlorination (e.g., SOCl2, Pyridine) C (R)-α-Lipoic Acid B->C Cyclization (e.g., Na2S2)

Caption: High-level overview of the synthetic pathway.

Step 1: Activation of the Hydroxyl Group via Chlorination

The initial and critical step in the synthesis is the conversion of the secondary hydroxyl group at the C6 position of (6R)-8-Chloro-6-hydroxyoctanoic acid into a better leaving group. This is typically achieved through chlorination, yielding (R)-6,8-dichlorooctanoic acid.

The "Why": The hydroxyl group is a poor leaving group. To facilitate the subsequent nucleophilic substitution by a sulfur-containing reagent, it must be transformed into a more reactive species. Chlorination is an effective and industrially scalable method for this purpose. The use of thionyl chloride (SOCl₂) is common due to its reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.

Experimental Protocol: Synthesis of (R)-6,8-Dichlorooctanoic Acid

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge (6R)-8-Chloro-6-hydroxyoctanoic acid and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of pyridine. Pyridine acts as a nucleophilic catalyst, reacting with thionyl chloride to form a more reactive intermediate, which in turn facilitates the chlorination of the alcohol. It also serves as an acid scavenger for the HCl generated during the reaction.[4]

  • Reagent Addition: Slowly add thionyl chloride to the reaction mixture while maintaining a controlled temperature. This reaction is exothermic and generates corrosive gases, necessitating careful control and appropriate safety measures.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or in-process HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench it by adding it to ice water. Separate the organic phase, wash it with water, and then treat it with a dilute aqueous base (e.g., 2N NaOH) to hydrolyze any remaining thionyl chloride and to extract the acidic product into the aqueous phase.[4]

  • Isolation: Acidify the aqueous phase with a mineral acid (e.g., 3N HCl) to a pH of 1 to precipitate the (R)-6,8-dichlorooctanoic acid. Extract the product with an organic solvent such as diethyl ether.

  • Purification: Dry the combined organic extracts over a suitable drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization if necessary.

Step 2: Dithiolane Ring Formation via Cyclization

The second key step involves the reaction of (R)-6,8-dichlorooctanoic acid with a source of sulfur to form the characteristic 1,2-dithiolane ring of α-Lipoic Acid. Sodium disulfide (Na₂S₂) is a commonly used reagent for this transformation.

The "Why": Sodium disulfide acts as a dinucleophilic sulfur transfer agent. The reaction proceeds via a double nucleophilic substitution, where the disulfide anion displaces both chloride leaving groups, leading to the formation of the five-membered ring. The use of a phase-transfer catalyst can be beneficial in reactions involving an aqueous solution of sodium disulfide and an organic solution of the dichloro-intermediate, as it facilitates the transfer of the disulfide anion into the organic phase.[3][5]

Experimental Protocol: Synthesis of (R)-α-Lipoic Acid

  • Reagent Preparation: Prepare an aqueous solution of sodium disulfide. This can be done by reacting sodium sulfide with elemental sulfur.[5]

  • Reaction Setup: In a separate reactor, dissolve the (R)-6,8-dichlorooctanoic acid in a suitable solvent system.

  • Cyclization Reaction: Add the aqueous sodium disulfide solution to the solution of the dichloro-intermediate. If a phase-transfer catalyst is used, it should be added at this stage. Heat the reaction mixture and monitor its progress.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The work-up procedure typically involves acidification to protonate the carboxylic acid and extraction of the (R)-α-Lipoic Acid into an organic solvent.

  • Purification: The crude (R)-α-Lipoic Acid is then purified, typically by recrystallization from a suitable solvent system, to yield the final product with high purity.

A Self-Validating System: In-Process Controls and Analytical Methodologies

To ensure the quality, purity, and stereochemical integrity of the final product, a robust system of in-process controls and analytical testing is essential. This self-validating system allows for the monitoring of each reaction step and the characterization of intermediates and the final active pharmaceutical ingredient (API).

Analytical Characterization of Intermediates and Final Product
AnalyteAnalytical Technique(s)Key Parameters to Monitor
(6R)-8-Chloro-6-hydroxyoctanoic acidChiral HPLC, NMR, Mass SpectrometryEnantiomeric purity, chemical purity, structural confirmation
(R)-6,8-Dichlorooctanoic acidHPLC, GC-MS, NMRPurity, confirmation of structure, absence of starting material
(R)-α-Lipoic AcidChiral HPLC, HPLC-UV/MS, NMR, Mass Spectrometry, Optical RotationEnantiomeric excess (e.e.), chemical purity, identification and quantification of impurities, confirmation of structure, specific optical rotation[3]
Detailed Analytical Protocol: Chiral HPLC for Enantiomeric Purity of (R)-α-Lipoic Acid

Rationale: The therapeutic efficacy of α-Lipoic Acid is primarily attributed to the (R)-enantiomer. Therefore, it is critical to have a validated analytical method to determine the enantiomeric purity of the final product and to quantify the amount of the unwanted (S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Methodology:

  • Column: A chiral stationary phase (CSP) column is required. Amylose or cellulose-based columns are commonly used for the separation of α-Lipoic Acid enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is typically used. The exact composition of the mobile phase needs to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength is commonly employed.

  • Sample Preparation: The (R)-α-Lipoic Acid sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the retention times of the (R)- and (S)-enantiomers are determined by comparison with reference standards. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

G cluster_1 Analytical Workflow for Quality Control Start Raw Material ((6R)-8-Chloro-6-hydroxyoctanoic acid) QC1 QC Analysis 1: - Chiral Purity - Chemical Purity Start->QC1 Step1 Step 1: Chlorination QC1->Step1 Intermediate Intermediate ((R)-6,8-Dichlorooctanoic acid) Step1->Intermediate QC2 QC Analysis 2: - Purity (HPLC/GC) - Structure (NMR) Intermediate->QC2 Step2 Step 2: Cyclization QC2->Step2 FinalProduct Final Product ((R)-α-Lipoic Acid) Step2->FinalProduct QC3 QC Analysis 3: - Enantiomeric Excess (Chiral HPLC) - Purity (HPLC) - Identity (NMR, MS) FinalProduct->QC3

Caption: A self-validating analytical workflow for the synthesis.

Safety Considerations

The industrial synthesis of (R)-α-Lipoic Acid involves the use of hazardous materials that require strict safety protocols.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Emergency showers and eyewash stations must be readily accessible.

  • Sodium Disulfide (Na₂S₂): This compound is corrosive and can cause severe skin and eye damage. It is also flammable and may ignite on contact with moisture. It should be handled in a dry, inert atmosphere.

  • Solvents: Many of the organic solvents used in this synthesis are flammable and may have associated health risks. Proper storage and handling procedures must be followed.

A thorough risk assessment should be conducted before undertaking this synthesis on an industrial scale, and all personnel must be trained on the appropriate safety procedures.

Conclusion

(6R)-8-Chloro-6-hydroxyoctanoic acid is a cornerstone of the industrial production of the therapeutically important (R)-α-Lipoic Acid. Its strategic use as a chiral precursor allows for an efficient and stereocontrolled synthesis. A deep understanding of the reaction mechanisms, the rationale behind the chosen experimental conditions, and the implementation of a robust analytical framework are paramount to ensuring a high-quality, safe, and efficient manufacturing process. This technical guide provides a comprehensive overview of these critical aspects, empowering researchers and drug development professionals to leverage the full potential of this valuable intermediate.

References

  • Villani, F. J., Nardi, A., Salvi, A., & Falabella, G. (2005). Synthesis of r(+)α-lipoic acid. U.S.
  • Villani, F. J., Nardi, A., Salvi, A., & Falabella, G. (2003). SYNTHESIS OF R(+)ALPHA-LIPOIC ACID.
  • Arzneimittelwerk Dresden GmbH. (2001). 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS, THEIR ESTERS AND METHOD OF THEIR SYNTHESIS, 6,8-DICHLOROOCTANOIC ACID ESTERS AND METHOD OF THEIR SYNTHESIS, METHOD OF SYNTHESIS OF 6,8-DICHLOROOCTANOIC ACIDS AND METHOD OF SYNTHESIS OF α-LIPOIC ACID (VERSIONS).
  • Alpha lipoic acid | New Drug Approvals. (2021, December 7). Retrieved March 7, 2026, from [Link].

  • E. I. du Pont de Nemours and Company. (1957). Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide. U.S.
  • Gruzman, A., Hidmi, A., Katz, M., Ovadia, H., & Sasson, Y. (2004). Synthesis and characterization of new and potent alpha-lipoic acid derivatives. Bioorganic & Medicinal Chemistry, 12(5), 1183–1190.

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid

Application Note: Enantioselective Biocatalytic Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid -Lipoic Acid Abstract This application note details the enantioselective synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Biocatalytic Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid


-Lipoic Acid

Abstract

This application note details the enantioselective synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid (and its alkyl esters), a critical chiral intermediate in the manufacturing of (R)-


-Lipoic Acid  (Thioctic Acid).[1] Unlike traditional chemical reductions that yield racemates requiring costly resolution, this protocol utilizes a biocatalytic route employing a specific Ketoreductase (KRED)  / Alcohol Dehydrogenase (ADH)  coupled with a cofactor regeneration system. This method ensures high enantiomeric excess (

), mild reaction conditions, and scalability suitable for pharmaceutical development.

Introduction & Strategic Rationale

(R)-


-Lipoic Acid  is the biologically active enantiomer of the universal antioxidant lipoic acid.[2] The stereocenter at the C6 position is established during the reduction of the ketone precursor, 8-chloro-6-oxooctanoic acid ester .[2]
Why Biocatalysis?

Chemical reduction methods (e.g.,


) produce a racemic mixture (50:50 R/S), necessitating subsequent resolution steps that discard half the material or require complex recycling. Asymmetric hydrogenation (e.g., Noyori catalysts) can be effective but often requires high pressure and expensive precious metals.

The Enzymatic Advantage:

  • Stereocontrol: Enzymes like Thermoanaerobium brokii ADH (TBADH) can deliver

    
    
    
    
    
    for the (R)-enantiomer.
  • Regioselectivity: Specific reduction of the C6-ketone without affecting the C8-chloro or C1-ester groups.

  • Safety: Operates at ambient temperature and pressure in aqueous buffer.

Retrosynthetic Analysis & Pathway

The synthesis targets the reduction of the prochiral ketone.[1][2] The resulting (6R)-alcohol is the scaffold for the dithiolane ring formation.

Retrosynthesis Lipoic (R)-alpha-Lipoic Acid (Target API) Dithiol 6,8-Dithiooctanoic Acid (Cyclization Precursor) Dithiol->Lipoic Oxidation ChloroHydroxy (6R)-8-Chloro-6-hydroxyoctanoate (Key Chiral Intermediate) ChloroHydroxy->Dithiol Sulfonation & Sulfur Substitution KetoEster 8-Chloro-6-oxooctanoate Ester (Prochiral Substrate) KetoEster->ChloroHydroxy Biocatalytic Reduction (KRED/ADH + NADPH) RawMaterials Adipoyl Chloride + Ethylene (Friedel-Crafts) RawMaterials->KetoEster Chemical Synthesis

Figure 1: Retrosynthetic pathway highlighting the critical enzymatic step (Red Arrow).

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 8-chloro-6-oxooctanoate (Purity

    
    ).[1][3]
    
  • Enzyme: Thermoanaerobium brokii ADH (TBADH) or commercially available (R)-selective KRED screening kit (e.g., Codexis, Daicel).

  • Cofactor:

    
     (Nicotinamide Adenine Dinucleotide Phosphate, oxidized form).
    
  • Recycling Enzyme: Glucose Dehydrogenase (GDH) (e.g., from Bacillus sp.).

  • Co-substrate: D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Equipment: Thermostated shaker or overhead stirrer, pH stat (optional), HPLC with Chiral Column.

Biocatalytic Reaction Scheme

The reaction couples the reduction of the ketone with the oxidation of glucose to regenerate the expensive NADPH cofactor.

EnzymaticCycle cluster_0 Main Reaction cluster_1 Cofactor Regeneration Substrate 8-Chloro-6-oxooctanoate Product (6R)-8-Chloro-6-hydroxyoctanoate Substrate->Product Reduction KRED KRED / TBADH NADP NADP+ KRED->NADP Glucose D-Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH NADPH NADPH GDH->NADPH NADPH->KRED NADPH->NADP NADP->GDH NADP->NADPH

Figure 2: Coupled enzymatic cycle for cofactor regeneration.

Step-by-Step Procedure (Bench Scale: 100 mL)

Step 1: Buffer Preparation Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sonication for 10 minutes to remove dissolved oxygen (protects enzyme stability).

Step 2: Substrate Solution Dissolve Methyl 8-chloro-6-oxooctanoate (2.07 g, 10 mmol) in 5 mL of DMSO or Isopropanol (IPA). Note: DMSO acts as a co-solvent to improve substrate solubility in the aqueous phase.[4]

Step 3: Cofactor & Recycling Mix To the buffer, add:

  • NADP+: 10 mg (catalytic amount, ~0.013 mmol).

  • D-Glucose: 2.7 g (15 mmol, 1.5 equivalents).

  • Glucose Dehydrogenase (GDH): 500 Units.

Step 4: Reaction Initiation

  • Add the Substrate Solution (from Step 2) to the buffer mixture. Stir to form a fine emulsion.

  • Add TBADH (Enzyme): 1000 Units (or ~50 mg of lyophilized powder depending on specific activity).

  • Incubate at 30°C with orbital shaking (200 rpm).

Step 5: Process Monitoring

  • pH Control: The oxidation of glucose produces gluconic acid, which lowers pH. Maintain pH at 7.0–7.2 by adding 1M NaOH manually or via an autotitrator.

  • Timepoint: Check conversion at 4, 8, and 24 hours.

Step 6: Workup

  • Once conversion >99% (by GC/HPLC), quench the reaction by adding dilute HCl to adjust pH to ~4.0 (careful not to hydrolyze the ester).

  • Extract 3x with Ethyl Acetate or MTBE (50 mL each).

  • Wash combined organic layers with brine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Analytical Methods

Conversion Check (GC-FID)
  • Column: HP-5 or DB-5 (30m x 0.32mm).

  • Carrier Gas: Helium.

  • Temp Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Times:

    • Substrate (Ketone): ~8.5 min

    • Product (Alcohol): ~9.2 min

Enantiomeric Excess (Chiral HPLC)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Results:

    • (S)-Enantiomer:

      
       ~12 min
      
    • (R)-Enantiomer:

      
       ~15 min (Target)
      
    • Note: Confirm elution order with authentic standards.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion pH drop due to gluconic acidMonitor pH strictly; use higher buffer strength or autotitrator.
Low Conversion Enzyme inhibition by substrateFeed substrate in batches (fed-batch mode) rather than all at once.
Low Solubility Substrate is hydrophobicIncrease DMSO/IPA co-solvent to 5-10% v/v.
Wrong Enantiomer Incorrect Enzyme SelectionTBADH typically yields (R). If (S) is observed, switch to Lactobacillus brevis ADH (LBADH) or screen alternate KREDs.
Emulsion Issues Protein precipitationFilter through Celite pad during workup before phase separation.

References

  • Google Patents. (2002). DE10152113C1 - Alkyl (R)- or (S)-8-chloro-6-hydroxy-octanoate preparation.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10954458, 8-chloro-6-hydroxyoctanoic acid. Retrieved from [Link]

  • Google Patents. (2007). US7157253B2 - Method for the production of (R)- and (S)-8-chloro-6-hydroxyoctanic acid alkyl esters by enzymatic reduction.
  • Hummel, W. (1999). New Alcohol Dehydrogenases for the Synthesis of Chiral Compounds. Advances in Biochemical Engineering/Biotechnology. (Contextual grounding for TBADH usage).

Sources

Application

Application Note: Stereospecific Synthesis of (R)-Lipoic Acid from (6R)-8-Chloro-6-hydroxyoctanoic Acid

Executive Summary & Mechanistic Rationale (R)-Lipoic acid (RLA) is a critical mitochondrial coenzyme and a highly valued therapeutic antioxidant. The chemical synthesis of enantiopure (R)-lipoic acid from the chiral prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(R)-Lipoic acid (RLA) is a critical mitochondrial coenzyme and a highly valued therapeutic antioxidant. The chemical synthesis of enantiopure (R)-lipoic acid from the chiral precursor (6R)-8-chloro-6-hydroxyoctanoic acid requires precise stereochemical control. Because the target molecule and the starting material both possess the (R) configuration at the C6 position, the synthetic strategy relies on a highly controlled "double inversion" pathway[1].

As an Application Scientist, it is crucial to understand the causality behind each reagent choice:

  • First Inversion (Sₙ2 Chlorination): The C6 secondary alcohol is chlorinated using thionyl chloride (SOCl₂) in the presence of pyridine. Pyridine is mandatory; it acts as an acid scavenger and directs the reaction through an Sₙ2 mechanism, converting the (6R) stereocenter to (6S)[1].

  • Second Inversion (Sₙ2 Cyclization): Nucleophilic displacement by sodium disulfide (Na₂S₂) occurs first at the less sterically hindered primary C8 chloride. This is followed by an intramolecular Sₙ2 cyclization at C6, reverting the stereocenter back to the (R) configuration to form the 1,2-dithiolane ring[2][3].

StereochemicalPathway A (6R)-8-Chloro-6- hydroxyoctanoic acid [C6: R] B Methyl (6R)-8-chloro- 6-hydroxyoctanoate [C6: R] A->B Esterification (Retention) C Methyl (6S)-6,8- dichlorooctanoate [C6: S] B->C SOCl2 / Pyridine (1st Inversion) D Methyl (R)-lipoate [C6: R] C->D Na2S2 / Heat (2nd Inversion) E (R)-Lipoic Acid [C6: R] D->E Hydrolysis (Retention)

Stereochemical evolution in the synthesis of (R)-lipoic acid via a double Sₙ2 inversion pathway.

Materials and Reagents

  • (6R)-8-Chloro-6-hydroxyoctanoic acid (Chiral starting material, >99% ee)

  • Methanol (MeOH) (Anhydrous, for esterification and solvent)

  • Thionyl Chloride (SOCl₂) (Chlorinating agent)

  • Pyridine (Stereo-directing base and acid scavenger)

  • Sodium Sulfide (Na₂S·9H₂O) & Elemental Sulfur (S₈) (For in situ Na₂S₂ generation)

  • Tetrabutylammonium Bromide (TBAB) (Phase transfer catalyst)

  • Sodium Hydroxide (NaOH) (For saponification)

  • Hydrochloric Acid (HCl) (For acidification)

  • Toluene & Ethyl Acetate (Extraction solvents)

Step-by-Step Experimental Protocols

Protocol A: Esterification (Carboxylic Acid Protection)

Objective: Protect the terminal carboxylic acid to prevent the formation of acid chlorides and unwanted side reactions during the subsequent chlorination step.

  • Charge a round-bottom flask with 1.0 eq of (6R)-8-chloro-6-hydroxyoctanoic acid and anhydrous methanol (5 volumes).

  • Add a catalytic amount of concentrated HCl (0.05 eq) or bubble dry HCl gas into the solution.

  • Reflux the mixture at 65°C for 4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield Methyl (6R)-8-chloro-6-hydroxyoctanoate . Causality: Acid-catalyzed Fischer esterification proceeds without affecting the C6 chiral center, ensuring 100% retention of the (R) configuration[1].

Protocol B: Chlorination (First Sₙ2 Inversion)

Objective: Convert the C6 hydroxyl group to a chloride leaving group with strict stereochemical inversion.

  • Dissolve Methyl (6R)-8-chloro-6-hydroxyoctanoate (1.0 eq) in anhydrous toluene (5 volumes).

  • Add Pyridine (1.2 eq) and cool the reactor to 0°C under an inert N₂ atmosphere.

  • Dropwise add Thionyl Chloride (1.1 eq) over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with ice water. Separate the organic toluene layer, wash with 1N HCl, then brine. Dry and concentrate to yield Methyl (6S)-6,8-dichlorooctanoate . Causality: Pyridine is critical. Without it, SOCl₂ can form an alkyl chlorosulfite that collapses via an internal return (Sₙi mechanism), leading to retention of configuration. Pyridine forces the intermediate into a pyridinium chlorosulfite, displacing the chloride ion which then attacks exclusively from the back face (Sₙ2), yielding the (S) enantiomer[1].

Protocol C: Disulfide Cyclization (Second Sₙ2 Inversion)

Objective: Form the 1,2-dithiolane ring while restoring the target (R) configuration at C6.

  • Reagent Preparation: In a separate flask, dissolve Na₂S·9H₂O (1.1 eq) in water. Add elemental sulfur (1.0 eq) and heat at 85°C for 30 minutes to form a dark red-brown aqueous solution of Sodium Disulfide (Na₂S₂)[4][5].

  • To the Na₂S₂ solution, add a phase transfer catalyst (TBAB, 0.05 eq) and methanol (or toluene) as a co-solvent.

  • Heat the mixture to 75°C and slowly add Methyl (6S)-6,8-dichlorooctanoate (1.0 eq) dropwise over 1 hour[5].

  • Reflux the mixture in the dark for 6-8 hours.

  • Workup: Cool to room temperature. The resulting intermediate is Methyl (R)-lipoate . It can be used directly in the next step without isolation (one-pot method)[5]. Causality: The S₂²⁻ dianion acts as a potent nucleophile. Kinetics dictate that the primary chloride at C8 is displaced first. The tethered sulfur then undergoes an intramolecular Sₙ2 attack at the secondary C6 carbon. This backside attack inverts the (6S) center back to the (R) configuration[2][3].

Protocol D: Saponification to (R)-Lipoic Acid

Objective: Hydrolyze the methyl ester to yield free (R)-lipoic acid without degrading the sensitive dithiolane ring.

  • To the crude Methyl (R)-lipoate solution, add 20% w/w aqueous NaOH (2.0 eq)[5].

  • Stir at room temperature for 4-6 hours. Avoid excessive heat to prevent polymerization or ring-opening of the dithiolane.

  • Remove methanol via vacuum distillation.

  • Cool the aqueous phase to 5°C and acidify slowly with 2M HCl to pH 2.0. A pale yellow precipitate of (R)-lipoic acid will form[5].

  • Extract the precipitate with cyclohexane or ethyl acetate. Wash with water, dry, and crystallize from cyclohexane to obtain pure (R)-Lipoic Acid .

Quantitative Data & Process Parameters

Table 1: Stereochemical Tracking Across Intermediates

StepCompound NameC6 ConfigurationReaction MechanismOptical Rotation Effect
Start 8-Chloro-6-hydroxyoctanoic acid(R) N/ADextrorotatory (+)
1 Methyl 8-chloro-6-hydroxyoctanoate(R) RetentionDextrorotatory (+)
2 Methyl 6,8-dichlorooctanoate(S) Sₙ2 (Inversion)Levorotatory (-)
3 Methyl lipoate(R) Sₙ2 (Inversion)Dextrorotatory (+)
4 Lipoic Acid (Final Product)(R) RetentionDextrorotatory (+)

Table 2: Critical Quality Control Parameters

ParameterTarget RangeConsequence of Deviation
Chlorination Temp 0°C to 5°C during additionHigher temps increase elimination byproducts (alkenes).
Pyridine Ratio 1.1 - 1.2 Equivalents<1.0 eq leads to partial Sₙi mechanism (racemization).
Disulfide Stoichiometry 0.95 - 1.1 EquivalentsExcess Na₂S₂ promotes intermolecular polymerization[4].
Hydrolysis Temp 20°C - 25°C (Room Temp)>40°C degrades the 1,2-dithiolane ring.

Experimental Workflow Visualization

Workflow N1 Phase 1: Esterification Reagents: MeOH, HCl Conditions: Reflux, 4h N2 Phase 2: Chlorination Reagents: SOCl2, Pyridine Conditions: 0°C to RT, 2h N1->N2 N3 Phase 3: Disulfide Formation Reagents: Na2S2, TBAB Conditions: 75°C, Dark, 8h N2->N3 N4 Phase 4: Saponification Reagents: NaOH (aq) Conditions: RT, 6h N3->N4 N5 Phase 5: Isolation Reagents: HCl (pH 2), Cyclohexane Conditions: Crystallization N4->N5

Experimental workflow from esterification to final saponification and crystallization.

References

  • Alpha lipoic acid - Drug Approvals International. Drug Approvals International.
  • Alpha lipoic acid | New Drug Approvals. New Drug Approvals.
  • Synthesis of Racemic, Optically Active and Radioactive α-Lipoic Acids - R Discovery. Researcher.life.
  • US6864374B2 - Synthesis of r(+)α-lipoic acid. Google Patents.
  • CN101759682A - Synthetic method of alpha-lipoic acid. Google Patents.

Sources

Method

Application Note: Biocatalytic Synthesis of (6R)-8-Chloro-6-Hydroxyoctanoic Acid

A Scalable Protocol for (R)-α-Lipoic Acid Precursors[1][2] Executive Summary This application note details the biocatalytic reduction of 8-chloro-6-oxooctanoic acid (8-COOA) to (6R)-8-chloro-6-hydroxyoctanoic acid ((6R)-...

Author: BenchChem Technical Support Team. Date: March 2026

A Scalable Protocol for (R)-α-Lipoic Acid Precursors[1][2]

Executive Summary

This application note details the biocatalytic reduction of 8-chloro-6-oxooctanoic acid (8-COOA) to (6R)-8-chloro-6-hydroxyoctanoic acid ((6R)-CHOA) . This transformation is the stereodefineing step in the synthesis of (R)-α-Lipoic Acid , a potent antioxidant with significant therapeutic value in treating diabetic polyneuropathy.

Unlike chemocatalytic hydrogenation, which often requires heavy metals (Ru, Rh) and expensive chiral ligands to achieve moderate enantiomeric excess (ee), biocatalysis using Ketoreductases (KREDs) offers >99% ee, mild reaction conditions, and reduced environmental footprint. This guide provides a self-validating protocol for scaling this reaction from screening to 1-liter pilot batches, utilizing a Glucose Dehydrogenase (GDH) cofactor regeneration system.

Mechanistic Insight & Reaction Design

The core of this protocol is the stereoselective transfer of a hydride ion from the cofactor (NADPH) to the pro-R face of the carbonyl group at position C6 of the substrate.

2.1 The Biocatalytic System
  • Enzyme: (R)-selective Ketoreductase (KRED). While Lactobacillus brevis ADH typically yields (S)-alcohols (anti-Prelog), enzymes from Thermoanaerobium brockii or engineered variants from Sporobolomyces salmonicolor are preferred for the (R)-configuration [1, 2].

  • Cofactor Regeneration: To make the process economically viable, catalytic amounts of NADP+ are used. The cofactor is recycled in situ using Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconolactone (hydrolyzing to gluconic acid), thereby reducing NADP+ back to NADPH.

2.2 Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic cycle and the electron flow required for this transformation.

G cluster_0 Main Reduction Cycle cluster_1 Cofactor Regeneration Substrate 8-Chloro-6-oxooctanoic Acid (Substrate) Product (6R)-8-Chloro-6-hydroxy- octanoic Acid (Product) Substrate->Product Reduction KRED KRED (Enzyme) KRED->Substrate Catalysis Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation GDH GDH (Recycle Enzyme) GDH->Glucose Catalysis NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction of 8-COOA driven by the GDH-mediated oxidation of glucose.

Experimental Protocols
3.1 Materials & Reagents[1]
  • Substrate: 8-chloro-6-oxooctanoic acid (Purity >95%).

  • Enzymes:

    • KRED-R Panel (e.g., Thermoanaerobium brockii ADH or commercial kits from Codexis/Daicel).

    • GDH (Glucose Dehydrogenase, typically Bacillus sp.).

  • Cofactor: NADP+ disodium salt.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Additives: Magnesium Chloride (MgCl₂), Glucose.

3.2 Protocol A: Enzyme Screening (96-Well Plate)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

  • Stock Preparation:

    • Substrate Stock: Dissolve 8-COOA (20 g/L) in 100 mM KPi buffer (pH 7.0). Note: Adjust pH with NaOH if necessary to ensure solubility.

    • Recycle Mix: 200 mM Glucose, 1 mM NADP+, 2 U/mL GDH, 1 mM MgCl₂ in KPi buffer.

  • Reaction Assembly:

    • Add 100 µL of Recycle Mix to each well.

    • Add 1–5 mg of lyophilized KRED enzyme (or 10 µL lysate) to distinct wells.

    • Initiate with 100 µL Substrate Stock (Final conc: 10 g/L).

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 400 µL Ethyl Acetate (EtOAc) to each well. Vortex vigorously.

  • Analysis: Centrifuge to separate phases. Analyze organic phase via Chiral HPLC (see Section 4).

3.3 Protocol B: Preparative Scale-Up (1 Liter)

Objective: Produce gram-scale quantities of (6R)-CHOA with >99% ee.

Process Flow Diagram:

Workflow Start Start: Reactor Setup 1L Vessel, Overhead Stirrer Dissolution Substrate Preparation 50g 8-COOA in Buffer (pH 7.0) Start->Dissolution Addition Enzyme & Cofactor Addition KRED, GDH, NADP+, Glucose Dissolution->Addition Reaction Reaction Phase 30°C, pH Stat (NaOH dosing) Addition->Reaction Monitor In-Process Control (IPC) Check Conversion >98% Reaction->Monitor Monitor->Reaction Incomplete Workup Downstream Processing Acidification & Extraction Monitor->Workup Complete Purification Crystallization/Isolation (6R)-CHOA Product Workup->Purification

Figure 2: Operational workflow for the 1L scale-up of 8-COOA reduction.

Step-by-Step Procedure:

  • Reactor Setup:

    • Use a 1L jacketed glass reactor equipped with an overhead stirrer and a pH stat titration unit.

    • Charge 700 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgCl₂ .

  • Substrate Loading:

    • Add 50.0 g (approx. 0.24 mol) of 8-chloro-6-oxooctanoic acid.

    • Critical Step: The pH will drop significantly. Use 5M NaOH to adjust pH back to 7.0. The acid will dissolve as the carboxylate salt.

  • Cofactor & Cosubstrate Addition:

    • Add 60.0 g Glucose (approx. 1.2 eq).

    • Add 150 mg NADP+ (catalytic quantity).

  • Enzyme Initiation:

    • Add 5000 Units of GDH (or 0.5 g lyophilized powder).

    • Add 2.0 g of Selected KRED (from screening).

    • Set temperature to 30°C and stirring to 300 rpm.

  • Reaction Maintenance (The "Self-Validating" Step):

    • pH Control: As GDH converts glucose to gluconic acid, the pH will drop. The pH stat must automatically dose 5M NaOH to maintain pH 7.0.

    • Validation: The consumption of NaOH correlates directly with conversion. When NaOH consumption stops, the reaction is complete.

  • Work-Up:

    • Once conversion >98% (checked by HPLC), acidify the mixture to pH 2.0 using 6M HCl. Caution: This protonates the product, making it extractable.

    • Extract 3x with 400 mL Ethyl Acetate (EtOAc) or MTBE .

    • Dry organic layer over MgSO₄, filter, and concentrate under vacuum.

Analytical Methods & Data Validation

To ensure scientific integrity, the following analytical parameters must be met.

Table 1: Analytical Method Parameters

ParameterMethod Details
Instrument HPLC with UV Detector (210 nm)
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Retention Times (S)-Enantiomer: ~12 min (R)-Enantiomer: ~15 min (Confirm with standards)
Target Specs Conversion: >98% Enantiomeric Excess (ee): >99.0%
Troubleshooting Guide
  • Issue: Low Conversion (<50%)

    • Cause: pH drift. Fix: Ensure pH stat is functioning; gluconic acid buildup inhibits KRED if not neutralized.

    • Cause: Enzyme inactivation. Fix: Check if substrate concentration (>50g/L) is toxic. Try fed-batch addition of substrate.

  • Issue: Low Enantioselectivity (ee <95%)

    • Cause: Background thermal reduction (rare at 30°C) or wrong enzyme variant. Fix: Rescreen KRED panel; ensure temperature does not exceed 30°C.

  • Issue: Emulsion during Extraction

    • Cause: Protein precipitation. Fix: Filter the reaction mixture through Celite® before acidification and extraction.

References
  • Nie, Y., et al. (2011). "Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor." Applied and Environmental Microbiology. Available at: [Link]

  • Bayer, A., et al. (2001). "Process for the preparation of (R)- or (S)-8-chloro-6-hydroxy-octanoic acid alkyl esters." Patent DE10152113C1.
  • Chen, H., et al. (2023).[2] "Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols." ResearchGate. Available at: [Link]

  • Quick Company. (n.d.). "A Process For The Synthesis Of R Alpha Lipoic Acid." Available at: [Link]

Sources

Application

Application Note: High-Yield Enzymatic Asymmetric Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid

Executive Summary & Strategic Rationale (6R)-8-Chloro-6-hydroxyoctanoic acid is the critical chiral pivot point in the stereospecific synthesis of (R)-α-lipoic acid, a high-value active pharmaceutical ingredient (API) ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(6R)-8-Chloro-6-hydroxyoctanoic acid is the critical chiral pivot point in the stereospecific synthesis of (R)-α-lipoic acid, a high-value active pharmaceutical ingredient (API) utilized in the treatment of diabetic peripheral neuropathy[1]. Traditional chemical asymmetric reductions often suffer from poor atom economy, transition-metal contamination, and moderate enantiomeric excess (ee)[2].

Biocatalysis, specifically utilizing engineered ε-keto ester reductases (KREDs), has emerged as the definitive methodology. By leveraging the engineered Candida parapsilosis reductase variant CpAR2(S131Y/Q252I), researchers can achieve >99% ee and space-time yields exceeding 530 g·L⁻¹·d⁻¹[3]. This application note details the mechanistic rationale, comparative metrics, and a self-validating protocol for the enzymatic synthesis of this vital intermediate.

Mechanistic Insights: The Causality of Experimental Design

Substrate Selection: Ester vs. Free Acid

While the ultimate target is the free acid, the biotransformation is strictly performed on its esterified precursor, ethyl 8-chloro-6-oxooctanoate[2]. The free acid form of the ketone is highly polar, prone to spontaneous degradation, and causes localized acidic microenvironments that denature the biocatalyst. Post-reduction, a mild saponification cleanly yields the target (6R)-acid without racemization.

Enzyme Kinetics & Stereocontrol

The CpAR2 enzyme operates via an Ordered Bi-Bi kinetic mechanism[4]. The cofactor (NADPH) must bind the active site first, inducing a conformational shift that accommodates the bulky ε-keto ester. The active site geometry strictly restricts substrate entry, exposing only the re-face of the C6 carbonyl to hydride attack. This enzymatic precision effectively "locks" the stereocenter into the (6R)-configuration, avoiding the thermodynamic mixtures seen in chemical reductions[3].

Thermodynamic Driving Force via Cofactor Recycling

KREDs require stoichiometric amounts of NADPH. To make the process economically viable, a Glucose Dehydrogenase (GDH) cofactor recycling system is coupled to the reaction[4]. GDH oxidizes D-glucose to D-gluconic acid, driving the continuous regeneration of NADPH. This not only reduces cofactor costs by >99% but also pushes the thermodynamic equilibrium of the reduction entirely to the product side.

Comparative Data Analysis

The transition from chemical to enzymatic reduction yields significant improvements across all critical quality attributes (CQAs).

MetricChemical Reduction (NaBH₄)Engineered Biocatalysis (CpAR2 Variant)
Catalyst / Reagent Sodium Borohydride / Chiral LigandsCpAR2(S131Y/Q252I) + GDH
Enantiomeric Excess (ee) ~50% (Requires resolution)>99.0% (Direct asymmetric synthesis)
Space-Time Yield < 100 g·L⁻¹·d⁻¹530 g·L⁻¹·d⁻¹
Reaction Temperature 0–5 °C30 °C
Downstream Processing Complex (Chiral salt resolution)Streamlined (Direct extraction)

Biocatalytic Workflow & Pathway Visualization

G cluster_0 Asymmetric Reduction (Ordered Bi-Bi Mechanism) cluster_1 Cofactor Regeneration Cycle Substrate Ethyl 8-chloro-6-oxooctanoate (Prochiral Ketone) Enzyme CpAR2 Reductase (S131Y/Q252I) Substrate->Enzyme Binds to Active Site Product Ethyl (6R)-8-chloro-6-hydroxyoctanoate (Chiral Alcohol) Enzyme->Product Stereospecific Hydride Transfer NADP NADP+ Enzyme->NADP Oxidized Cofactor NADPH NADPH NADPH->Enzyme Donates H- GDH Glucose Dehydrogenase (GDH) NADP->GDH Binds GDH->NADPH Regenerated Gluconic D-Gluconic Acid GDH->Gluconic Byproduct Glucose D-Glucose Glucose->GDH Oxidized

Fig 1. Biocatalytic workflow and cofactor regeneration cycle for (6R)-ECHO synthesis.

Self-Validating Experimental Protocol

This protocol utilizes a pH-stat system. Because the GDH cofactor recycling system produces gluconic acid, the reaction pH will naturally drop. The automated titration of NaOH to maintain the pH serves as a real-time kinetic proxy —the volume of base consumed is directly proportional to substrate conversion, making the system entirely self-validating.

Phase 1: Biocatalyst & Buffer Preparation
  • Prepare 1 L of 100 mM Potassium Phosphate Buffer (KPB). Adjust to exactly pH 6.5.

  • Add 2.0 g of lyophilized E. coli cells co-expressing CpAR2(S131Y/Q252I) and GDH[3].

  • Add 0.1 mM NADP⁺ (catalytic amount) and 1.5 molar equivalents of D-Glucose (relative to the planned substrate load).

  • Stir at 600 rpm at 30 °C for 15 minutes to fully hydrate the biocatalyst.

Phase 2: Biotransformation (pH-Stat Method)
  • Initiate the reaction by adding 50 g of the substrate (ethyl 8-chloro-6-oxooctanoate) to the bioreactor.

  • Engage the pH-stat titrator loaded with 1.0 M NaOH, set to maintain pH 6.5.

  • In-Process Control (IPC): Monitor the NaOH consumption curve. The reaction is proceeding optimally if base consumption is linear during the first 2 hours.

  • Validation: Once NaOH consumption plateaus (typically 4–6 hours), the reaction has reached >95% conversion. Confirm via HPLC (C18 column, UV detection at 210 nm)[3].

Phase 3: Downstream Processing & Saponification
  • Extraction: Add 1 L of ethyl acetate to the bioreactor. Stir vigorously for 15 minutes, then allow phase separation. Extract the organic (upper) layer containing ethyl (6R)-8-chloro-6-hydroxyoctanoate.

  • Evaporation: Concentrate the organic phase under reduced pressure at 40 °C to yield a pale yellow oil.

  • Hydrolysis: Dissolve the oil in 500 mL of Ethanol. Add 1.2 equivalents of aqueous Lithium Hydroxide (LiOH) dropwise at room temperature. Stir for 2 hours to cleave the ethyl ester[2].

  • Isolation: Acidify the mixture to pH 2.0 using 1.0 M HCl. Extract the newly formed free acid with ethyl acetate. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield pure (6R)-8-Chloro-6-hydroxyoctanoic acid.

Workflow Prep 1. Biocatalyst & Buffer Preparation Suspend CpAR2 + GDH in 100 mM KPB (pH 6.5) Reaction 2. Biotransformation (pH-Stat) Add Substrate + Glucose at 30°C. Titrate with NaOH. Prep->Reaction Initiate Extraction 3. Phase Separation & Extraction Extract with Ethyl Acetate, separate organic layer. Reaction->Extraction >95% Conversion Hydrolysis 4. Saponification Hydrolyze ester with LiOH/EtOH to yield Free Acid. Extraction->Hydrolysis Organic Phase Purification 5. Crystallization & Validation Acidify, extract, and validate >99% ee via HPLC. Hydrolysis->Purification Aqueous Phase

Fig 2. Downstream processing workflow from biotransformation to isolated free acid.

References

  • Xu, G., et al. (2020). Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor. ChemBioChem / PubMed. Available at:[Link]

  • Pàmies, O., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Available at:[Link]

  • Rochette, L., et al. (2023). Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound. PMC. Available at:[Link]

Sources

Method

Application Notes and Protocols: Solvent Extraction of (6R)-8-Chloro-6-hydroxyoctanoic Acid

Introduction (6R)-8-Chloro-6-hydroxyoctanoic acid is a chiral molecule of significant interest, primarily serving as a key intermediate in the synthesis of (R)-α-lipoic acid, a potent antioxidant with numerous therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6R)-8-Chloro-6-hydroxyoctanoic acid is a chiral molecule of significant interest, primarily serving as a key intermediate in the synthesis of (R)-α-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1] The efficient purification of this hydroxy-carboxylic acid from reaction mixtures or aqueous streams is a critical step in ensuring the quality and yield of the final active pharmaceutical ingredient. Solvent extraction, a robust and scalable separation technique, offers a powerful method for the isolation and purification of (6R)-8-Chloro-6-hydroxyoctanoic acid.

This guide provides a comprehensive overview of the principles and a detailed protocol for the solvent extraction of (6R)-8-Chloro-6-hydroxyoctanoic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to optimize the purification of this valuable compound.

Principles of Extraction: A Chemist's Perspective

The successful solvent extraction of (6R)-8-Chloro-6-hydroxyoctanoic acid hinges on the manipulation of its chemical properties, specifically its acidic carboxylic acid functional group. The core principle lies in the differential solubility of the compound in its protonated (neutral) and deprotonated (anionic) forms in a biphasic system of an aqueous solution and a water-immiscible organic solvent.

The Critical Role of pH

(6R)-8-Chloro-6-hydroxyoctanoic acid possesses a carboxylic acid group with a predicted pKa of approximately 4.75.[2] This value is pivotal in designing an effective extraction strategy.

  • Acidic Conditions (pH < pKa): When the pH of the aqueous solution is significantly below the pKa (e.g., pH 1-2), the carboxylic acid group exists predominantly in its protonated, neutral form (-COOH). In this state, the molecule is more lipophilic and will preferentially partition into a suitable organic solvent.

  • Basic Conditions (pH > pKa): Conversely, under basic conditions (e.g., pH > 6), the carboxylic acid group is deprotonated to its carboxylate anion form (-COO⁻). The negative charge renders the molecule highly polar and, therefore, more soluble in the aqueous phase.

This pH-dependent solubility is the cornerstone of the extraction and subsequent recovery of the target compound.[3]

Solvent Selection: Balancing Polarity and Immiscibility

The choice of the organic solvent is paramount for achieving high extraction efficiency. An ideal solvent should exhibit the following characteristics:

  • High affinity for the neutral form of the analyte: The solvent must effectively solvate the protonated (6R)-8-Chloro-6-hydroxyoctanoic acid.

  • Immiscibility with water: This ensures the formation of two distinct phases for efficient separation.

  • Ease of removal: A relatively low boiling point facilitates solvent evaporation for product recovery.

  • Safety and environmental considerations: Low toxicity and environmental impact are crucial factors.

Commonly used solvents for the extraction of carboxylic acids include ethers (like diethyl ether and methyl tert-butyl ether), esters (such as ethyl acetate), and chlorinated solvents (e.g., dichloromethane).[4][5] For the purposes of this protocol, diethyl ether is selected due to its excellent solvating power for the target compound and its ease of removal.

Experimental Protocol: Step-by-Step Guide

This protocol details the liquid-liquid extraction of (6R)-8-Chloro-6-hydroxyoctanoic acid from an aqueous solution.

Materials and Reagents
Material/ReagentGradeSupplier
(6R)-8-Chloro-6-hydroxyoctanoic acid≥95%Commercially Available[6][7]
Diethyl etherACS GradeStandard Chemical Supplier
Hydrochloric acid (HCl)Concentrated (37%)Standard Chemical Supplier
Sodium hydroxide (NaOH)Pellets, ≥97%Standard Chemical Supplier
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandard Chemical Supplier
Deionized waterHigh-purityIn-house
pH indicator strips or calibrated pH meter-Laboratory Supplier
Separatory funnelAppropriate volumeLaboratory Glassware Supplier
Erlenmeyer flasksVarious sizesLaboratory Glassware Supplier
Rotary evaporator-Laboratory Equipment Supplier
Workflow Diagram

Solvent_Extraction_Workflow cluster_aqueous_prep Aqueous Phase Preparation cluster_extraction Extraction cluster_organic_phase Organic Phase Processing cluster_aqueous_phase Aqueous Phase (Waste) aq_start Start with aqueous solution of (6R)-8-Chloro-6-hydroxyoctanoic acid acidify Acidify to pH 1-2 with 3N HCl aq_start->acidify add_ether Add Diethyl Ether to Separatory Funnel shake Shake vigorously with venting add_ether->shake separate Allow layers to separate shake->separate collect_organic Collect Organic Layer separate->collect_organic collect_aqueous Collect Aqueous Layer separate->collect_aqueous dry_organic Dry with Na₂SO₄ collect_organic->dry_organic filter_organic Filter dry_organic->filter_organic evaporate Evaporate Solvent (Rotary Evaporator) filter_organic->evaporate product Isolated (6R)-8-Chloro-6- hydroxyoctanoic acid evaporate->product dispose Dispose of appropriately collect_aqueous->dispose

Sources

Application

ketoreductase screening for (6R)-8-Chloro-6-hydroxyoctanoic acid production

Application Note: Biocatalytic Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid Executive Summary This guide details the screening and optimization of Ketoreductases (KREDs) for the asymmetric reduction of 8-chloro-6-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid

Executive Summary

This guide details the screening and optimization of Ketoreductases (KREDs) for the asymmetric reduction of 8-chloro-6-oxooctanoic acid (or its ethyl ester surrogate) to yield (6R)-8-chloro-6-hydroxyoctanoic acid . This chiral intermediate is the stereochemical anchor for the synthesis of (R)-


-Lipoic Acid , a potent antioxidant and therapeutic agent.[1]

While traditional chemical reduction yields racemic mixtures requiring wasteful resolution (max 50% yield), KRED biocatalysis offers theoretical 100% yields with


 enantiomeric excess (ee). This protocol prioritizes the use of ethyl 8-chloro-6-oxooctanoate  as the substrate to maximize enzyme stability and solubility, followed by downstream hydrolysis to the target acid.

Reaction Engineering & Mechanism

The transformation relies on the stereoselective transfer of a hydride from the cofactor (NADPH) to the re-face or si-face of the carbonyl group at C6.

The Challenge:

  • Stereocontrol: The target is the (R)-enantiomer.[2] Many wild-type ADHs (e.g., Lactobacillus brevis) favor the (S)-configuration (anti-Prelog). We require specific KREDs (e.g., engineered Candida parapsilosis or Sporobolomyces salmonicolor variants) to force Prelog (R)-selectivity.

  • Thermodynamics: The equilibrium favors the alcohol, but cofactor cost prohibits stoichiometric use.

  • Solution: A coupled enzyme system using Glucose Dehydrogenase (GDH) to recycle NADP+ back to NADPH using glucose as the sacrificial reductant.

Figure 1: Coupled Enzymatic Cycle

ReactionScheme Substrate Substrate (8-chloro-6-oxooctanoate) KRED KRED (Stereoselective) Substrate->KRED Product Product ((6R)-Alcohol) NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone (-> Gluconic Acid) KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Caption: Figure 1. Coupled redox cycle. KRED reduces the substrate consuming NADPH; GDH regenerates NADPH by oxidizing Glucose. Note that Gluconolactone spontaneously hydrolyzes to Gluconic acid, lowering pH.

Screening Workflow

A tiered approach is required to filter thousands of variants down to a scalable candidate.

Figure 2: Screening Cascade

ScreeningWorkflow cluster_conditions Critical Parameters Tier1 Tier 1: HTS (96-well) Substrate: 2-5 g/L Goal: Activity (Yes/No) Tier2 Tier 2: Confirmation (HPLC) Substrate: 10 g/L Goal: Stereoselectivity (>99% ee) Tier1->Tier2 Select Top 20 Hits Tier3 Tier 3: Process Optimization (50mL) Substrate: 50-100 g/L Goal: Conversion >95%, Stability Tier2->Tier3 Select Top 3 (R)-selective Tier4 Tier 4: Scale-Up (1L+) Fed-batch, pH Control Goal: Isolation Tier3->Tier4 Best Candidate P1 pH Control (6.5-7.5) P2 DMSO/IPA Co-solvent P3 Temp (25-30°C)

Caption: Figure 2. The critical path from library screening to process scale-up. Tier 2 is the "gatekeeper" for enantiomeric excess.

Detailed Protocols

Protocol A: Tier 1 & 2 Screening (Microtiter Plate)

Objective: Identify enzymes with activity toward 8-chloro-6-oxooctanoate and confirm (R)-selectivity.

Materials:

  • Substrate: Ethyl 8-chloro-6-oxooctanoate (100 mg/mL stock in DMSO).

  • Enzyme Library: KRED lyophilized powders (e.g., Codexis, commercially available kits, or in-house Candida variants).

  • Recycle Mix: Glucose (200 mM), GDH (10 U/mL), NADP+ (1 mM), MgSO4 (2 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Procedure:

  • Plate Setup: Dispense 1-2 mg of KRED powder into deep-well plates.

  • Master Mix: Prepare a solution containing Buffer, Recycle Mix, and Substrate (final conc. 5 g/L).

  • Reaction: Add 500 µL Master Mix to each well. Seal with aluminum foil.

  • Incubation: Shake at 250 rpm, 30°C for 24 hours.

  • Quench: Add 1 mL Acetonitrile (ACN) or Ethyl Acetate to quench and extract.

  • Clarification: Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Inject supernatant into Chiral HPLC (See Section 5).

Data Interpretation (Mock Data):

Enzyme IDConversion (%)ee (%)ConfigurationVerdict
KRED-A015%N/AN/AInactive
KRED-B0498%99%(S)Reject (Anti-target)
KRED-C1245%20%(R)Poor Selectivity
KRED-D09 96% >99.5% (R) HIT (Scale-up)
Protocol B: Tier 3 Process Optimization (50 mL Scale)

Objective: Maximize substrate loading and handle pH drop caused by gluconic acid formation.

Procedure:

  • Vessel: 100 mL jacketed glass reactor or EasyMax system.

  • Charge:

    • Buffer: 40 mL K-Phosphate (100 mM, pH 7.0).

    • Glucose: 1.5 equivalents relative to substrate.[3]

    • GDH: 500 U total.

    • NADP+: 0.5 mM (catalytic).

    • Enzyme (Hit D09): 10-20 mg/mL (or 1-2% w/w relative to substrate).

  • Substrate Addition: Add Ethyl 8-chloro-6-oxooctanoate to reach 50 g/L . If solubility is poor, add as a fed-batch over 4 hours or use 10% IPA as co-solvent.

  • pH Control (CRITICAL): As the reaction proceeds, glucose converts to gluconic acid. Use an autotitrator with 1M NaOH to maintain pH 7.0. Failure to control pH will denature the KRED.

  • Monitoring: Sample every 2 hours.

  • Workup: Extract with Ethyl Acetate. Evaporate solvent.

  • Hydrolysis (Optional): Treat the ester with dilute NaOH (1.1 eq) at room temperature for 1 hour, then acidify to pH 2.0 to precipitate (6R)-8-chloro-6-hydroxyoctanoic acid.

Analytical Methods

Method 1: Conversion (Achiral GC/HPLC)

  • Column: C18 (HPLC) or HP-5 (GC).

  • Detection: UV at 210 nm (HPLC) or FID (GC).

  • Note: The ketone substrate usually elutes later than the alcohol product on reverse phase.

Method 2: Enantiomeric Excess (Chiral HPLC)

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Retention Times (Typical for AD-H):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

  • Validation: Run a racemic standard synthesized by NaBH4 reduction to establish retention times.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion pH DropCheck titration; Gluconic acid accumulation kills enzyme.
Substrate InhibitionSwitch to fed-batch addition (add substrate in 4 portions).
Cofactor DepletionAdd more GDH or Glucose; Ensure NADP+ is not degraded.
Low ee Wrong EnzymeRe-screen library; Wild-type enzymes often have lower ee than engineered variants.
Background ReactionEnsure no chemical reduction is occurring (unlikely without reductants).
Emulsion Protein precipitationFilter through Celite before extraction; use brine.

References

  • Xu, Y., et al. (2020). "Coevolution of the Activity and Thermostability of an

    
    -Keto Ester Reductase for Better Synthesis of an (R)-
    
    
    
    -Lipoic Acid Precursor." ChemBioChem, 21(9), 1341-1346.[4]
  • Codexis Inc. "Codex® KRED Screening Kit Protocol." Codexis Technical Documentation.

  • Chen, Y., et al. (2023). "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 59, 1234-1245.

  • BenchChem. "8-Chloro-6-hydroxyoctanoic acid ethyl ester: Mechanistic Insights and Applications."

Sources

Method

chemical reagents for esterification of (6R)-8-Chloro-6-hydroxyoctanoic acid

An In-Depth Guide to the Esterification of (6R)-8-Chloro-6-hydroxyoctanoic Acid: Reagents, Mechanisms, and Protocols Introduction: Navigating the Synthesis of a Key Chiral Intermediate (6R)-8-Chloro-6-hydroxyoctanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of (6R)-8-Chloro-6-hydroxyoctanoic Acid: Reagents, Mechanisms, and Protocols

Introduction: Navigating the Synthesis of a Key Chiral Intermediate

(6R)-8-Chloro-6-hydroxyoctanoic acid is a bifunctional molecule of significant value, primarily serving as a key chiral precursor in the synthesis of (R)-α-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1][2] The esterification of this molecule is a critical transformation, often required to protect the carboxylic acid moiety or to modify its solubility and reactivity for subsequent synthetic steps.

However, the presence of three distinct functional groups—a carboxylic acid, a secondary alcohol at a chiral center (C6), and a primary alkyl chloride—presents a unique set of challenges. The choice of esterification reagent is therefore not trivial; it must be selective for the carboxylic acid and compatible with the hydroxyl and chloro functionalities under conditions that preserve the stereochemical integrity of the C6 center. This guide provides a detailed analysis of suitable chemical reagents, explores the mechanistic rationale behind their use, and offers detailed protocols for researchers in synthetic chemistry and drug development.

PART 1: A Strategic Guide to Reagent Selection

The optimal esterification strategy depends on several factors: desired stereochemical outcome, substrate sensitivity to acid or heat, required scale, and the steric hindrance of the alcohol to be esterified. We will explore four primary classes of reagents, ranging from classical methods to modern coupling agents.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Developed in 1895, Fischer esterification is a cornerstone reaction involving the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3]

Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, such as H₂SO₄ or HCl.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[6][7] The resulting tetrahedral intermediate undergoes a series of proton transfers to make one of the hydroxyl groups a good leaving group (water), which is then eliminated to form the protonated ester.[8] A final deprotonation step yields the neutral ester product.[8]

  • Advantages : This method is cost-effective and procedurally simple, making it suitable for large-scale synthesis.[8]

  • Causality of Choice : Choose this method when working with simple, robust alcohols where cost is a primary driver and potential side reactions are minimal. It is often driven to completion by using a large excess of the alcohol or by removing water as it forms.[3][6][8]

  • Limitations for this Substrate : The harsh acidic conditions and often elevated temperatures can promote side reactions, such as dehydration of the secondary alcohol or intramolecular cyclization to form a lactone. Furthermore, the reaction is an equilibrium process, which can limit the final yield.[3][8]

Fischer_Esterification RCOOH (6R)-8-Chloro-6-hydroxyoctanoic acid Protonated_RCOOH Protonated Carboxylic Acid (Activated Electrophile) RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'-OH ROH Alcohol (R'-OH) (Nucleophile) ROH->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaves Elimination of H₂O Proton_Transfer->Water_Leaves Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester - H₂O Water H₂O Water_Leaves->Water Ester Product Ester Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification: Mild Coupling with Carbodiimides

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Mechanistic Rationale : The reaction proceeds under mild, typically neutral conditions.[10] The carboxylic acid first adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP.[12] DMAP, being a superior nucleophile, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate ("active ester").[11] This species is then rapidly attacked by the alcohol to yield the desired ester, regenerating the DMAP catalyst and producing a urea byproduct (dicyclohexylurea, DCU, or the water-soluble equivalent from EDC).[11]

  • Advantages : The reaction conditions are very mild (often room temperature), which is ideal for substrates with sensitive functional groups like the secondary alcohol and chloroalkane in our target molecule.[11][12] It is particularly effective for sterically hindered alcohols.[9][13]

  • Causality of Choice : This is the method of choice for protecting-group-free synthesis when retention of stereochemistry at the C6 alcohol is required and harsh conditions must be avoided.

  • Limitations : The primary drawback is the formation of a stoichiometric amount of urea byproduct. If DCC is used, the resulting DCU is poorly soluble in most organic solvents and can be removed by filtration, but complete removal can sometimes be challenging. Using EDC results in a water-soluble urea, simplifying workup via aqueous extraction.

Steglich_Esterification RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC / EDC DCC->Acylisourea Acylpyridinium N-Acylpyridinium (Active Ester) Acylisourea->Acylpyridinium + DMAP Urea Urea Byproduct Acylisourea->Urea DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Product Ester Acylpyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH) ROH->Ester

Caption: Mechanism of Steglich Esterification.

Mitsunobu Reaction: Esterification with Stereochemical Inversion

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into an ester with complete inversion of stereochemistry at the alcohol's carbon center.[14][15][16] This is achieved using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

Mechanistic Rationale : This reaction uniquely transforms the alcohol into the electrophile.[17] PPh₃, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.[17] This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then attacks the activated phosphorus atom, displacing the hydrazide and forming an oxyphosphonium salt. This salt contains an excellent leaving group (-OPPh₃). The reaction concludes with a backside Sₙ2 attack by the carboxylate anion on the carbon bearing the oxyphosphonium group, displacing triphenylphosphine oxide and forming the ester with inverted stereochemistry.[15]

  • Advantages : The primary advantage is the predictable and clean inversion of stereochemistry, making it invaluable in stereoselective synthesis.[14][15] The reaction conditions are generally mild.

  • Causality of Choice : This is the definitive method if the goal is to invert the (6R) configuration to (6S) during the esterification step.

  • Limitations : The reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazide byproduct, which can complicate purification. The nucleophile (the carboxylic acid) must have a pKa of approximately 13 or lower.[14]

Mitsunobu_Reaction Alcohol (6R)-Alcohol Oxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Alcohol->Oxyphosphonium PPh3 PPh₃ Betaine PPh₃-DEAD Adduct PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->Oxyphosphonium + (6R)-Alcohol RCOOH Carboxylic Acid Carboxylate Carboxylate Anion (Nucleophile) RCOOH->Carboxylate Deprotonation SN2 Sₙ2 Attack Oxyphosphonium->SN2 Carboxylate->SN2 Ester (6S)-Ester (Inverted) SN2->Ester Byproducts Ph₃P=O + DEAD-H₂ SN2->Byproducts

Caption: Key steps in the Mitsunobu Reaction.

Yamaguchi Esterification: Activation via Mixed Anhydride

The Yamaguchi esterification is another mild and powerful method, especially useful for the synthesis of highly functionalized esters and macrolactones.[18][19] It involves the use of 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), a stoichiometric base (e.g., triethylamine), and a catalytic or stoichiometric amount of DMAP.[20][21]

Mechanistic Rationale : The carboxylic acid is first deprotonated by triethylamine to form a carboxylate. This carboxylate then attacks the Yamaguchi reagent to form a mixed anhydride.[19][21] This anhydride is highly reactive, but regioselectivity is controlled by the sterically hindered 2,4,6-trichlorobenzoyl group. DMAP attacks the less hindered carbonyl of the mixed anhydride, forming the same highly electrophilic N-acylpyridinium intermediate seen in the Steglich reaction.[18] This intermediate is then intercepted by the alcohol to furnish the ester.

  • Advantages : This method is highly efficient, proceeds under mild conditions, and is particularly well-suited for sterically demanding substrates.[18][19]

  • Causality of Choice : This is an excellent alternative to Steglich esterification, especially when dealing with challenging or sterically hindered alcohols where other methods might fail.

  • Limitations : The Yamaguchi reagent is more expensive than simple carbodiimides, and the reaction requires careful control of stoichiometry.

PART 2: Comparative Data and Protocols

Comparative Summary of Esterification Methods
MethodKey ReagentsConditionsStereochemistryAdvantagesDisadvantages
Fischer-Speier Alcohol, Strong Acid (H₂SO₄, HCl)RefluxRetentionInexpensive, simple setup.[8]Harsh conditions, equilibrium-limited, potential side reactions.[3][8]
Steglich Alcohol, DCC/EDC, DMAP (cat.)Mild (0 °C to RT), CH₂Cl₂, DMFRetentionMild conditions, high yield, good for sensitive substrates.[9][10][11]Stoichiometric urea byproduct, potential purification issues.[11]
Mitsunobu Alcohol, PPh₃, DEAD/DIADMild (0 °C to RT), THF, DioxaneInversion Predictable stereochemical inversion, mild conditions.[14][15]Stoichiometric byproducts (Ph₃P=O) complicate purification.[15][22]
Yamaguchi Alcohol, Yamaguchi Reagent, Et₃N, DMAPMild (RT), Toluene, THFRetentionHighly efficient for hindered substrates, mild conditions.[18][19]Reagent cost, requires careful stoichiometry.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP (Retention of Stereochemistry)

Principle: This protocol describes the esterification of (6R)-8-Chloro-6-hydroxyoctanoic acid with a generic primary alcohol (e.g., ethanol) using EDC as the coupling agent and DMAP as the catalyst. This method is chosen for its mild conditions, which preserve the stereochemistry and avoid side reactions.

Materials and Reagents:

  • (6R)-8-Chloro-6-hydroxyoctanoic acid

  • Ethanol (anhydrous, >99.5%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (6R)-8-Chloro-6-hydroxyoctanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add the alcohol (e.g., ethanol, 1.2 eq), followed by DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation: Slowly add EDC·HCl (1.5 eq) portion-wise to the cooled, stirred solution over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes unreacted DMAP and any remaining base, while the basic wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl (6R)-8-chloro-6-hydroxyoctanoate.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • EDC is a skin and respiratory irritant; handle with appropriate personal protective equipment (gloves, safety glasses).

  • DCM is a suspected carcinogen.

Protocol 2: Mitsunobu Reaction for Stereochemical Inversion

Principle: This protocol details the esterification of a generic carboxylic acid with (6R)-8-Chloro-6-hydroxyoctanoic acid, which acts as the alcohol component. This will result in the formation of an ester with an inverted (S) configuration at the C6 position.

Materials and Reagents:

  • (6R)-8-Chloro-6-hydroxyoctanoic acid (serves as the alcohol)

  • A carboxylic acid (e.g., Benzoic Acid, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask, magnetic stirrer, syringe, argon/nitrogen inlet

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (6R)-8-Chloro-6-hydroxyoctanoic acid (1.0 eq), the chosen carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Initiation: Add DIAD or DEAD (1.5 eq) dropwise via syringe to the cooled solution over 15-20 minutes. A color change (typically to a pale yellow or orange) and sometimes a slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup - Concentration: Remove the THF under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.

    • Method A (Direct Chromatography): Directly purify the crude residue by flash column chromatography on silica gel.

    • Method B (Precipitation): Dilute the crude residue with a small amount of diethyl ether and cool to 0 °C or store at -20 °C. The byproducts may precipitate and can be removed by filtration. The filtrate is then concentrated and purified by column chromatography.

  • Isolation: The fractions containing the desired product are combined and concentrated to yield the pure ester with inverted stereochemistry at C6.

Safety Precautions:

  • DEAD and DIAD are toxic and potentially explosive; handle with extreme care in a fume hood.

  • PPh₃ is an irritant.

  • Perform the reaction under a strictly inert atmosphere to prevent side reactions.

PART 3: Visualization of Experimental Workflow

Caption: Decision workflow for selecting an esterification reagent.

Conclusion

The esterification of (6R)-8-Chloro-6-hydroxyoctanoic acid is a pivotal step in various synthetic routes, demanding a careful and considered choice of reagents. While classical Fischer esterification offers a low-cost option, its harsh conditions are often incompatible with the molecule's sensitive functionalities. For a protecting-group-free strategy that maintains stereochemical integrity, modern coupling agents are superior. Steglich esterification stands out as a robust and mild method for achieving this transformation with retention of configuration. In the specific instance where stereochemical inversion is the synthetic goal, the Mitsunobu reaction provides an elegant and reliable solution. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can confidently select and execute the optimal protocol to advance their research and development objectives.

References

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link][14]

  • Fiveable. (2025, August 15). Steglich Esterification Definition. Organic Chemistry Key. Retrieved from [Link][9]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. Retrieved from [Link][6]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][22]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Image]. Retrieved from [Link][5]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link][7]

  • Online Organic Chemistry Tutor. (2025, April 27). Yamaguchi Esterification. Retrieved from [Link][20]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link][19]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link][23]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link][3]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link][17]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link][13]

  • J&K Scientific LLC. (2025, March 1). Yamaguchi Esterification. Retrieved from [Link][24]

  • Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 1064810. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link][11]

  • Ghaffari, T., et al. (2017). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Molecules, 22(1), 113. Retrieved from [Link][25]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link][12]

  • Google Patents. (n.d.). DE10152113C1 - Alkyl (R)- or (S)-8-chloro-6-hydroxy-octanoate preparation.... Retrieved from [26]

  • He, L., et al. (2014). Solvent-free esterification of carboxylic acids with alcohols catalyzed by amphiphilic Brønsted acidic ionic liquids. Journal of the Serbian Chemical Society, 79(9), 1055-1065. Retrieved from [Link][27]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][28]

  • Google Patents. (n.d.). US7157253B2 - Method for the production of (r)- and (S)-8-chloro-6-hydroxyoctanic acid alkyl esters by enzymatic reduction. Retrieved from [2]

  • Gallou, F. (2024). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. RSC Mechanochemistry, 1, 189-195. Retrieved from [Link][29]

  • Google Patents. (n.d.). RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS.... Retrieved from [30]

Sources

Application

scale-up process for (6R)-8-Chloro-6-hydroxyoctanoic acid manufacturing

Executive Summary (6R)-8-Chloro-6-hydroxyoctanoic acid (and its alkyl esters) is the critical chiral intermediate for the synthesis of (R)-Alpha-Lipoic Acid (Thioctic Acid) , a potent antioxidant and therapeutic agent fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6R)-8-Chloro-6-hydroxyoctanoic acid (and its alkyl esters) is the critical chiral intermediate for the synthesis of (R)-Alpha-Lipoic Acid (Thioctic Acid) , a potent antioxidant and therapeutic agent for diabetic polyneuropathy. While traditional chemical reduction (e.g., NaBH₄) yields racemates requiring inefficient resolution, this guide details a stereoselective biocatalytic route utilizing Ketoreductases (KREDs). This protocol ensures high enantiomeric excess (>99% ee), mild operating conditions, and scalability from gram to kilogram batches.

Part 1: Route Selection & Process Chemistry

The Challenge of Chirality

The biological activity of Lipoic Acid resides primarily in the (R)-enantiomer. Chemical reduction of the precursor, 8-chloro-6-oxooctanoic acid, produces a 50:50 racemic mixture.

  • Chemical Route: Requires fractional crystallization of diastereomeric salts (yield loss >50%) or expensive chiral hydrogenation catalysts (e.g., Noyori Ru-catalysts).

  • Biocatalytic Route (Selected): Uses KREDs to transfer a hydride specifically to the re- or si-face of the ketone.[1]

    • Yield: >95%

    • Enantiomeric Excess (ee): >99%[1]

    • Atom Economy: Superior due to cofactor recycling.

Process Workflow

The selected route involves the Friedel-Crafts acylation of ethylene to generate the keto-backbone, followed by asymmetric enzymatic reduction.

ProcessFlow cluster_0 Phase 1: Upstream Synthesis cluster_1 Phase 2: Biotransformation cluster_2 Phase 3: Downstream S1 Monomethyl Adipoyl Chloride S3 Intermediate: Methyl 8-chloro- 6-oxooctanoate S1->S3 + AlCl3 S2 Ethylene Gas (Friedel-Crafts) S2->S3 B1 Bioreactor: KRED Enzyme + GDH/Glucose S3->B1 Substrate Feed D1 Extraction (Toluene/EtOAc) B1->D1 B2 pH Stat Control (NaOH Addition) B2->B1 D2 Product: (6R)-8-Chloro-6- hydroxyoctanoate D1->D2

Figure 1: End-to-end process flow from raw materials to chiral intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)

Objective: Synthesize Methyl 8-chloro-6-oxooctanoate. Safety: AlCl₃ is hygroscopic and reacts violently with water. Ethylene is flammable. Perform in a rated fume hood.

Reagents:

  • Methyl 6-chloro-6-oxohexanoate (Starting Material)[2]

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

  • Ethylene gas[1][2]

Protocol:

  • Setup: Charge a dry reactor with DCM (5 vol) and cool to 0–5°C.

  • Catalyst Addition: Add AlCl₃ (2.0 equiv) portion-wise, maintaining temp <10°C.

  • Substrate Addition: Add Methyl 6-chloro-6-oxohexanoate (1.0 equiv) slowly. Stir for 30 mins to form the acylium complex.

  • Gas Feed: Purge the headspace with Nitrogen, then bubble Ethylene gas (1.1–1.2 equiv) through the solution at 0–10°C.

    • Critical Parameter: Monitor pressure if using an autoclave (2–4 bar recommended for faster kinetics).

  • Quench: Pour reaction mass slowly into ice water (exothermic).

  • Workup: Separate organic layer.[2][3][4][5][6][7] Wash with dilute HCl, then brine. Dry over MgSO₄ and concentrate.

  • Quality Check: GC purity should be >90% before proceeding to biocatalysis.

Phase 2: Asymmetric Biocatalytic Reduction

Objective: Convert the keto-ester to (6R)-hydroxy ester. Enzyme System: KRED (e.g., Lactobacillus origin or engineered variant) coupled with Glucose Dehydrogenase (GDH) for cofactor regeneration.

Reaction Mechanism & Stoichiometry: The KRED enzyme requires NADPH.[1] To avoid stoichiometric use of expensive NADPH, we use a coupled cycle where GDH oxidizes Glucose to Gluconic Acid, reducing NADP+ back to NADPH.

EnzymaticCycle Substrate Substrate: 8-Chloro-6-oxooctanoate Product Product: (6R)-8-Chloro-6- hydroxyoctanoate Substrate->Product  KRED   NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose (Sacrificial) Gluconic Gluconic Acid (Waste) Glucose->Gluconic  GDH  

Figure 2: Cofactor regeneration cycle. Note that Gluconic acid production requires continuous base addition.

Scale-Up Protocol (100g Basis):

ParameterSpecificationRationale
Substrate Loading 50–100 g/LHigh loading improves volumetric productivity.
Buffer 100 mM Potassium Phosphate (KPi)Stabilizes enzyme structure.
pH 7.0 ± 0.2 (Stat Control)Enzyme optimum. Gluconic acid will drop pH rapidly.
Temperature 30°CBalance between rate and enzyme stability.
Cofactor NADP+ (0.5 g/L)Catalytic amount only.
Co-substrate D-Glucose (1.5 equiv)Drives the equilibrium forward.

Step-by-Step:

  • Buffer Prep: Prepare 1.0 L of 100 mM KPi buffer (pH 7.0). Add Magnesium Chloride (1 mM) as a cofactor stabilizer.

  • Enzyme Charge: Add GDH (500 U) and NADP+ (0.5 g). Add KRED enzyme (loading depends on specific activity, typically 1–2% w/w of substrate).

  • Substrate Addition: Dissolve 100g of Methyl 8-chloro-6-oxooctanoate in minimal Isopropanol or DMSO (optional, <5% vol) to aid dispersion, then add to the buffer.

    • Note: The substrate has low water solubility. The reaction often proceeds as an emulsion. Vigorous stirring is required.[3]

  • Reaction Start: Add D-Glucose (1.2 equiv).

  • Monitoring:

    • pH: Maintain at 7.0 using 4M NaOH via an autotitrator. Consumption of NaOH correlates directly to conversion.

    • HPLC: Sample every 2 hours.

  • Completion: Reaction is complete when NaOH consumption halts and HPLC shows <1% residual ketone (typically 12–24 hours).

Phase 3: Workup and Isolation
  • Quench: No specific quench needed; simply stop stirring.

  • Extraction: Add Ethyl Acetate or Toluene (1:1 vol/vol). Stir for 20 mins.

  • Phase Separation: Centrifugation may be required if an emulsion forms (common with proteins).

  • Drying: Dry organic phase over Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure (<40°C) to yield the crude oil.

Part 3: Analytical Controls

Method: Chiral HPLC Column: Chiralpak AD-H or AGP (Alpha-1-acid glycoprotein) Mobile Phase: n-Hexane : Isopropanol (90:10) Flow Rate: 1.0 mL/min Detection: UV @ 210 nm

  • Retention Times (Typical):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Ketone Precursor: ~6.0 min

  • Acceptance Criteria: ee > 99.0%.

Part 4: Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Conversion pH drift (Acidification)Check NaOH pump and pH probe calibration. GDH stops working below pH 6.
Low Conversion Enzyme InhibitionHigh substrate concentration may inhibit KRED. Switch to "fed-batch" mode (add substrate slowly).
Low ee Wrong Enzyme / Thermal degradationEnsure temperature <35°C. Re-screen KRED panel if ee drops.
Emulsion High protein contentUse Celite filtration before extraction or add salt (NaCl) to break emulsion.

References

  • Vertex AI Search. (2026). Manufacturing process alpha-lipoic acid intermediate 6R-8-chloro-6-hydroxyoctanoic acid. 8[1][9]

  • Google Patents. (2016). CN106083811A - (R) preparation method of alpha lipoic acid.[5][6][7][8] 9

  • BenchChem. (2025).[10] 8-Chloro-6-hydroxyoctanoic acid ethyl ester: Enzymatic Resolution Protocols. 1[1][9]

  • Google Patents. (2001). DE10152113C1 - Alkyl (R)- or (S)-8-chloro-6-hydroxy-octanoate preparation by enzymatic reduction. 11[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for Enzymatic Production of (6R)-8-Chloro-6-hydroxyoctanoic acid

Welcome to the technical support resource for the biocatalytic synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the biocatalytic synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical reaction parameter: pH. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your process with confidence.

The enzymatic production of this chiral hydroxy acid, a valuable building block for various pharmaceuticals, typically relies on the high stereoselectivity of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][2][3] These enzymes catalyze the asymmetric reduction of a prochiral ketone precursor, 8-chloro-6-oxooctanoic acid, to the desired (6R)-alcohol. Achieving high yield and enantiomeric excess hinges on maintaining optimal conditions, with pH being a paramount factor.

Frequently Asked Questions (FAQs)

Question 1: Why is reaction pH so fundamentally important for the enzymatic synthesis?

Answer: The pH of the reaction medium is one of the most critical variables influencing enzyme activity and stability. Its impact is multifaceted, affecting the enzyme, the substrate, and the cofactors involved.

  • Enzyme Structure and Catalytic Activity: Enzymes are proteins composed of amino acids. The side chains of these amino acids contain ionizable groups (e.g., carboxyl, amino groups). Changes in pH alter the protonation state of these residues.[4] For catalysis, the specific residues in the enzyme's active site must be in the correct ionization state to bind the substrate and facilitate the chemical reaction.[5] Deviation from the optimal pH can lead to a sharp decrease in the reaction rate because the catalytic machinery is compromised.[6][7]

  • Enzyme Stability: Extreme pH values, both acidic and alkaline, can disrupt the intricate network of hydrogen bonds and salt bridges that maintain the enzyme's three-dimensional structure. This can lead to unfolding and irreversible denaturation, causing a complete loss of function.[2][4]

  • Substrate and Cofactor State: The pH can also affect the charge and solubility of the substrate and the required nicotinamide cofactor (NADH or NADPH).[2] While often less dramatic than the effect on the enzyme itself, ensuring these components are stable and available is crucial for efficient conversion.

The relationship between pH and enzyme activity is typically represented by a bell-shaped curve, where the peak represents the "pH optimum." However, this optimum is not an absolute value; it can be influenced by other conditions such as temperature, buffer composition, and substrate concentration.[6][8]

Question 2: What are the typical optimal pH ranges for the ketoreductases (KREDs) used in this synthesis?

Answer: Ketoreductases, a class of oxidoreductases, generally exhibit optimal activity in the slightly acidic to neutral or slightly alkaline range. However, the exact optimum is highly dependent on the specific enzyme's origin and structure. It is crucial to determine this empirically for the specific KRED you are using.

The table below summarizes typical pH optima reported for various ketoreductases and related enzymes used in similar biotransformations. This serves as a starting point for your optimization experiments.

Enzyme ClassSpecific Enzyme ExampleSubstrate ExampleOptimal pHSource
Ketoreductase (KRED)Carbonyl Reductase from Scheffersomyces stipitis3,5-Bis(trifluoromethyl)acetophenone~6.0[9]
Ketoreductase (KRED)KRED from Synechococcus sp. PCC 7942Ethyl 4-chloroacetoacetate7.0 - 9.0[10]
Ketoreductase (KRED)KREDs from soil metagenome (KRED424, 432, 433)N-Boc-3-pyrrolidone~7.0[11]
Alcohol Dehydrogenase (ADH)ADH from Saccharomyces cerevisiaeAcetophenone (reduction)~6.0[12]
Halohydrin Dehalogenase (HHDH)HheC from Agrobacterium radiobacter1,3-dichloropropanol8.2 (for screening assay)[13]
Halohydrin Dehalogenase (HHDH)HheGEpoxide Ring Opening~7.0[14]

*Note: Halohydrin dehalogenases (HHDHs) are not directly involved in the reduction but are often used in subsequent steps in related statin side-chain syntheses. Their pH optima are included for broader context in multi-enzyme cascades.[15][16]

Troubleshooting Guide: Low Yield & Poor Selectivity

Problem: My reaction has a very low conversion rate and/or yield.

Primary Suspect: Suboptimal Reaction pH.

Analysis: A low reaction rate is the most common symptom of a suboptimal pH. The enzyme's catalytic efficiency (kcat) is highly dependent on the protonation state of its active site residues.[17] If the buffer pH is even one unit away from the optimum, the reaction rate can decrease by an order of magnitude or more. This directly translates to lower product yield in a fixed reaction time.

Solution Workflow: pH Screening Protocol

To identify the optimal pH for your specific ketoreductase and substrate, a systematic pH screening is essential. This involves running a series of parallel reactions across a range of pH values while keeping all other parameters constant.

pH_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_buffers Prepare Buffers (e.g., pH 5.0 to 9.0 in 0.5 unit increments) setup_rxns Set up Parallel Reactions (One for each pH point) prep_buffers->setup_rxns prep_reagents Prepare Stock Solutions (Substrate, Cofactor, Enzyme) prep_reagents->setup_rxns add_enzyme Initiate Reaction (Add Enzyme) setup_rxns->add_enzyme incubate Incubate (Constant Temp & Time) add_enzyme->incubate quench Quench Reactions incubate->quench analyze Analyze Samples (e.g., HPLC, GC) quench->analyze determine_optimum Plot % Conversion vs. pH & Identify Optimum analyze->determine_optimum

Caption: Workflow for empirical determination of optimal reaction pH.

Problem: The stereoselectivity of my reaction is poor (low enantiomeric excess, e.e.).

Primary Suspect: Suboptimal pH Affecting Enzyme Conformation.

Analysis: While less common than rate effects, pH can influence the stereoselectivity of an enzymatic reaction. The precise positioning of the substrate in the active site, which dictates the stereochemical outcome, depends on the enzyme's conformation.[18][19] A suboptimal pH might induce subtle conformational changes in the active site or in flexible loops that gate substrate entry, leading to alternative, less selective binding modes.[19] This can result in the formation of the undesired (6S)-enantiomer, thus lowering the overall e.e. of the product.

Solution Workflow: Integrated pH and Enantioselectivity Screening

The solution is to expand the analysis of your pH screening experiment. Do not just quantify the product yield; you must also determine the enantiomeric excess at each pH point using a chiral analytical method (e.g., chiral HPLC or GC).

pH_Stereoselectivity_Relationship cluster_pH Reaction pH cluster_Enzyme Enzyme Active Site cluster_Outcome Reaction Outcome pH_Optimum Optimal pH Conformation_Rigid Rigid Conformation pH_Optimum->Conformation_Rigid maintains pH_Suboptimal Suboptimal pH Conformation_Flexible Altered Conformation pH_Suboptimal->Conformation_Flexible induces Outcome_High_ee High e.e. (>99% R) Conformation_Rigid->Outcome_High_ee leads to precise binding Outcome_Low_ee Low e.e. Conformation_Flexible->Outcome_Low_ee leads to non-specific binding

Caption: Impact of pH on enzyme conformation and stereoselectivity.

Problem: My reaction starts well but stops prematurely, or my enzyme loses activity upon reuse.

Primary Suspect: pH-Induced Enzyme Instability.

Analysis: There is a critical distinction between the optimal pH for activity and the optimal pH range for stability. While an enzyme might show peak activity at, for example, pH 6.0, it might only be stable for a prolonged period within a narrower range of pH 6.5-7.5.[11] Operating at a pH that is optimal for activity but poor for stability will result in the enzyme denaturing over the course of the reaction, leading to a stall in product formation.[20]

Solution Workflow: pH Stability Assay

Before running long-duration or large-scale reactions, you must assess the enzyme's stability across your pH range of interest. This involves pre-incubating the enzyme at various pH values without the substrate and then measuring its residual activity.

  • Prepare Buffers: Create a series of buffers across the desired pH range (e.g., 5.0 to 9.0).

  • Pre-Incubate: Aliquot your enzyme into each buffer and incubate for a set period that mimics your intended reaction time (e.g., 12, 24 hours) at the reaction temperature.

  • Measure Residual Activity: After incubation, take a sample from each tube and measure its activity under a single, standardized optimal activity pH condition (as determined from your pH screening).

  • Analyze: Plot the residual activity (%) against the pre-incubation pH. The pH range where the enzyme retains the highest percentage of its initial activity is its stable pH range. For the best overall process, select a pH that offers a good compromise between high activity and long-term stability.

Detailed Experimental Protocols

Protocol 1: Determining the Optimal pH for Reaction Rate
  • Buffer Preparation: Prepare a set of 100 mM buffers covering a range from pH 5.0 to 9.0 in 0.5 pH unit increments. Recommended buffer systems:

    • pH 5.0 - 6.0: Sodium Citrate

    • pH 6.0 - 8.0: Sodium or Potassium Phosphate (PBS)[9]

    • pH 8.0 - 9.0: Tris-HCl[10]

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (8-chloro-6-oxooctanoic acid) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to ensure solubility.

    • Prepare a stock solution of the cofactor (e.g., 10 mM NADPH).

    • Prepare a stock solution of your ketoreductase in a stable buffer (e.g., pH 7.0 PBS).

  • Reaction Setup (for each pH point):

    • In a microcentrifuge tube or well of a 96-well plate, combine:

      • Buffer (to a final volume of, e.g., 200 µL)

      • Substrate stock (to a final concentration of, e.g., 10 mM)

      • Cofactor stock (to a final concentration of, e.g., 1 mM)

      • If using a cofactor regeneration system (e.g., glucose/GDH), add those components now.[16]

    • Equilibrate the reaction mixtures to the desired temperature (e.g., 30 °C).

  • Initiation and Incubation:

    • Initiate all reactions simultaneously by adding a fixed amount of the enzyme stock solution.

    • Incubate for a predetermined time (e.g., 1-4 hours), ensuring the reaction is in the linear range (less than ~20% conversion to accurately reflect the initial rate).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile containing an internal standard).

    • Centrifuge to pellet the enzyme.

    • Analyze the supernatant by a suitable method (e.g., HPLC or GC) to quantify the amount of (6R)-8-Chloro-6-hydroxyoctanoic acid formed.

  • Data Interpretation:

    • Calculate the percent conversion for each pH point.

    • Plot percent conversion versus pH. The peak of this curve is the apparent optimal pH for activity under these conditions.

References

  • Li, Z. et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. PubMed. Available at: [Link]

  • Liljeblad, A., Kallinen, A., & Kanerva, L. T. (2009). Biocatalysis in the Preparation of the Statin Side Chain. Current Organic Synthesis, 6(4), 362-379. Available at: [Link]

  • Liljeblad, A., Kallinen, A., & Kanerva, L. T. (2009). Biocatalysis in the Preparation of the Statin Side Chain. Bentham Science Publishers. Available at: [Link]

  • Unknown. (n.d.). Biocatalysis in the Preparation of the Statin Side Chain. Bentham Science Publisher. Available at: [Link]

  • Findrik, Z., & Vasic-Racki, D. (2019). Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. Chemical and Biochemical Engineering Quarterly, 33(3), 279-294. Available at: [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). Enzyme kinetics: pH EFFECTS. IUBMB Nomenclature. Available at: [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. Available at: [Link]

  • Reddit. (2014, January 13). Is the michaelis menten constant dependent on pH? Would it's value for a reaction be lower if the pH was not optimal?. Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 26). 9.7: The Effect of pH on Enzyme Kinetics. Chemistry LibreTexts. Available at: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026, February 17). Ketone Reduction. Wordpress. Available at: [Link]

  • Patsnap Synapse. (2025, April 29). Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the ketoreductases (KRED) activity and stability. a, b,... [Image]. ResearchGate. Available at: [Link]

  • ResearchGate. (2015, December 7). (PDF) Origins of stereoselectivity in evolved ketoreductases. ResearchGate. Available at: [Link]

  • Schallmey, M., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(18), 7827-7839. Available at: [Link]

  • Masdeu, G., et al. (2025, March 13). Engineering of Conserved Sequence Motif 1 Residues in Halohydrin Dehalogenase HheC Simultaneously Enhances Activity, Stability, and Enantioselectivity. ACS Catalysis. Available at: [Link]

  • Palacio, C. M., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 112(51), E7030-E7038. Available at: [Link]

  • Popa, C. G., et al. (2022). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. International Journal of Molecular Sciences, 23(19), 11900. Available at: [Link]

  • FULIR. (n.d.). Expanding the Scope of Enantioselective Halohydrin Dehalogenases – Group B. FULIR. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022, November 16). applications of biocatalysts in reduction reaction. World Journal of Pharmaceutical Research. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Chapman, J., & Holt-Tee, S. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6431-6452. Available at: [Link]

  • Wellsandt, T., & Bornscheuer, U. T. (2022). Enzymatic strategies for asymmetric synthesis. Nature Reviews Methods Primers, 2(1), 1-20. Available at: [Link]

  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. (n.d.). Georgia Southern Commons. Available at: [Link]

  • FULIR. (2021, January 22). Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. FULIR. Available at: [Link]

  • ResearchGate. (2025, December 8). Electroenzymatic Cascade Synthesis of Chiral α-Substituted Aromatic Halohydrins from Alkene: A Green and Stereoselective Approach | Request PDF. ResearchGate. Available at: [Link]

  • Unknown. (2024, May 15). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of South Florida. Available at: [Link]

  • ResearchGate. (2026, January 22). (PDF) Biocatalytically active and stable cross-linked enzyme crystals of halohydrin dehalogenase HheG by protein engineering. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Factors Affecting the Rate of Enzyme Reactions. University of Technology, Iraq. Available at: [Link]

  • The FEBS Journal. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. The FEBS Journal, 288(15), 4683-4701. Available at: [Link]

  • Liu, J., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Biotechnology for Biofuels, 9(1), 1-11. Available at: [Link]

  • National Institutes of Health. (2019, November 18). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of C O to CHOH Using Enzymes and Microorganisms | Request PDF. ResearchGate. Available at: [Link]

  • Yamauchi, Y., et al. (2011). NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants. Journal of Biological Chemistry, 286(8), 6980-6988. Available at: [Link]

  • Majeric Elenkov, M., Szymanski, W., & Janssen, D. B. (n.d.). Halohydrin dehalogenases (HHDH) are enzymes that catalyze the formation and. Science of Synthesis. Available at: [Link]

  • Schallmey, M., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(18), 7827-7839. Available at: [Link]

  • MDPI. (n.d.). An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. MDPI. Available at: [Link]

  • Gröger, H., et al. (2006). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology, 72(7), 4877-4883. Available at: [Link]

  • ResearchGate. (2025, August 9). Purification and characterization of carbonyl reductase from Candida krusei SW 2026 involved in enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Lactonization of (6R)-8-Chloro-6-hydroxyoctanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing the synthesis of chiral APIs, I frequently consult on the downstream processing of (6R)-8-Chloro-6-hydroxyoctanoic acid (and its ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing the synthesis of chiral APIs, I frequently consult on the downstream processing of (6R)-8-Chloro-6-hydroxyoctanoic acid (and its ethyl ester). This bifunctional molecule is the pivotal chiral intermediate in the synthesis of 1[1].

A critical point of failure in this workflow is the handling of this intermediate. Due to its structural arrangement, it is highly susceptible to intramolecular cyclization, forming a dead-end 7-membered


-lactone. This guide provides field-proven, self-validating protocols to suppress this side reaction, ensuring structural integrity and maximizing your overall API yield.
Mechanistic Pathway: Linear Intermediate vs. Lactone Byproduct

Pathway Precursor Achiral Precursor (Ethyl 8-chloro-6-oxooctanoate) Linear (6R)-8-Chloro-6-hydroxyoctanoic acid (Desired Intermediate) Precursor->Linear Asymmetric Reduction Lactone 7-Membered ε-Lactone (Dead-End Byproduct) Linear->Lactone Acidic pH + Heat (-H2O) Lipoic (R)-α-Lipoic Acid (Target API) Linear->Lipoic 1. Chlorination 2. Na2S2 / Hydrolysis

Mechanistic divergence of the intermediate into desired API vs. lactone byproduct.

Troubleshooting Guide & FAQs

Q1: What drives the spontaneous lactonization of (6R)-8-Chloro-6-hydroxyoctanoic acid, and why is it problematic for α-lipoic acid synthesis? A: The causality lies in the molecule's thermodynamics and spatial geometry. The C6 hydroxyl group and the C1 carboxyl (or ester) group are separated by exactly the right distance to form a highly stable 7-membered ring[1]. Under acidic conditions, the carbonyl oxygen at C1 is protonated, drastically increasing its electrophilicity. The C6 hydroxyl oxygen subsequently acts as a nucleophile, attacking C1 and eliminating water (or ethanol) to form the


-lactone.

This cyclization is disastrous for the synthesis workflow because it consumes the exact functional handles (the free C6-OH and linear backbone) required for the subsequent 2[2], directly reducing the yield of (R)-α-lipoic acid.

Q2: What are the critical physicochemical thresholds required to prevent this cyclization during processing? A: To suppress the activation energy required for intramolecular esterification, you must strictly control both the thermal and pH environments. Below is a summary of the critical quantitative data:

ParameterCritical ThresholdRecommended TargetMechanistic Causality
Temperature > 35 °C< 25 °C (Store at 4 °C)Elevated heat provides the activation energy necessary to drive the endothermic elimination of water/ethanol during ring closure[3].
pH Level < 6.07.5 – 8.0 Protons act as a catalyst for the Fischer esterification mechanism. Maintaining a slightly alkaline pH shifts the equilibrium entirely toward the open-chain hydroxy acid[3].
Solvent Matrix Aqueous AcidicAprotic / Buffered Removing water in the presence of acid drives the equilibrium to the right (lactone formation). Aprotic solvents prevent proton transfer.

Q3: How can I safely isolate and concentrate this intermediate without triggering lactonization? A: Standard rotary evaporation of acidic aqueous extracts will almost guarantee lactonization. You must utilize a self-validating isolation protocol that neutralizes the catalyst (protons) before applying any thermal stress.

Step-by-Step Isolation Methodology:

  • Alkaline Quench: Terminate your upstream asymmetric reduction by slowly adding saturated aqueous

    
     to the crude mixture. Continuously monitor the pH until the aqueous phase stabilizes strictly between 7.5 and 8.0.
    
  • Aprotic Extraction: Extract the neutralized aqueous layer using an aprotic organic solvent (e.g., ethyl acetate or dichloromethane). Causality: This partitions the hydroxy acid into an organic phase, physically separating it from localized aqueous protons.

  • Selective Drying: Dry the organic phase over anhydrous

    
    . Critical Note: Do not use 
    
    
    
    , as it can act as a mild Lewis acid and trigger localized lactonization at the solid-liquid interface.
  • Low-Temperature Concentration: Remove the aprotic solvent using a 1[1] or a rotary evaporator equipped with a high-capacity vacuum pump. The water bath temperature must be strictly maintained below 30 °C.

Q4: If my reaction matrix is inherently acidic, how do I stabilize the intermediate for long-term storage? A: The free acid form of (6R)-8-Chloro-6-hydroxyoctanoic acid is inherently unstable for long-term storage. To create a self-validating, stable system, you must convert the carboxylic acid into a carboxylate salt.

Step-by-Step Stabilization Methodology:

  • Dissolve the crude, concentrated (6R)-8-Chloro-6-hydroxyoctanoic acid in anhydrous ethanol.

  • Chill the solution in an ice bath to 0 °C.

  • Dropwise, add 1.05 molar equivalents of a mild base such as dicyclohexylamine (DCHA) or 1M

    
    .
    
  • Monitor the pH to ensure it reaches 8.0.

  • Isolate the resulting salt via lyophilization or crystallization. Causality: Converting the carboxylic acid to a carboxylate anion completely removes the electrophilic center at C1. Without an electrophile, 4[4], allowing the intermediate to be stored safely at 4 °C for months.

Isolation & Stabilization Workflow

Workflow A 1. Crude Reaction Mixture (Acidic/Aqueous) B 2. Alkaline Quench (Add NaHCO3 to pH 7.5-8.0) A->B Neutralize Protons C 3. Aprotic Extraction (e.g., Ethyl Acetate) B->C Phase Separation D D C->D Remove Solvent E 5. Salt Formation (Add NaOH or DCHA) D->E Prevent Free Acid F 6. Stable Storage (Lyophilized Powder at 4°C) E->F Final Stabilization

Self-validating isolation workflow to prevent acid-catalyzed lactonization.

References
  • Drug Approvals International. "Alpha lipoic acid." Drug Approvals Int. Available at:[Link]

  • Google Patents. "RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS.

Sources

Troubleshooting

overcoming solubility issues with (6R)-8-Chloro-6-hydroxyoctanoic acid

Technical Support Center: Overcoming Solubility & Processing Issues with (6R)-8-Chloro-6-hydroxyoctanoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility & Processing Issues with (6R)-8-Chloro-6-hydroxyoctanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solubility, stability, and isolation of (6R)-8-Chloro-6-hydroxyoctanoic acid (CAS: 90435-60-2). This bifunctional molecule is a critical chiral intermediate in the synthesis of (R)-α-lipoic acid. Its unique structure—featuring a lipophilic 8-carbon backbone, a terminal primary chloride, a secondary hydroxyl group, and a carboxylic acid—creates a complex amphiphilic profile.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield downstream processing.

Troubleshooting Q&A

Q1: Why does (6R)-8-Chloro-6-hydroxyoctanoic acid exhibit erratic solubility and form severe emulsions during aqueous extractions? A1: The erratic solubility is a direct consequence of the molecule's amphiphilic nature and the ionization state of its carboxylic acid moiety. With an estimated pKa of ~4.8, the molecule's phase preference is highly pH-dependent. At pH > 6.0, it exists as a deprotonated carboxylate salt. In this state, the hydrophilic head and the lipophilic tail (the 8-carbon chain and terminal chloride) act as a potent surfactant, lowering interfacial tension and causing intractable emulsions during liquid-liquid extraction. To resolve this, you must drive the equilibrium to the fully protonated, lipophilic state by adjusting the aqueous phase to pH < 4.0 before extraction with an organic solvent like ethyl acetate (EtOAc) or chloroform. For foundational chemical properties, refer to.

G A Aqueous Mixture (6R)-8-Chloro-6-hydroxyoctanoic acid B Acidification (pH < 4.0) Protonated (COOH) Lipophilic State A->B Add HCl C Basification (pH > 6.0) Deprotonated (COO-) Hydrophilic State A->C Add NaOH / NaHCO3 D Extract into Organic Phase (EtOAc / CHCl3) B->D Liquid-Liquid Extraction E Retain in Aqueous Phase (Salt Form) C->E Phase Separation

Workflow for pH-dependent phase distribution and extraction of the target acid.

Q2: How do I optimize the solvent system for chiral resolution via diastereomeric salt formation without crashing out the wrong enantiomer? A2: Chiral resolution of the racemic acid typically utilizes a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric salts. The success of this fractional crystallization relies entirely on tuning the solvent's dielectric constant and supersaturation point. A binary solvent system of Ethyl Acetate and Cyclohexane is standard. EtOAc solubilizes the salts, while cyclohexane acts as an anti-solvent. If the solvent is too polar, neither salt crystallizes; if it is too non-polar, both crash out indiscriminately. A precisely controlled ratio (typically 1:1 to 3:1 EtOAc:Cyclohexane) ensures that only the less soluble (6R)-acid / (S)-amine salt nucleates, leaving the (6S)-enantiomer in the mother liquor. This methodology is heavily documented in patent literature for lipoic acid synthesis .

G A Racemic 8-Chloro-6-hydroxyoctanoic acid in EtOAc/Cyclohexane B Add (S)-(-)-α-methylbenzylamine (Chiral Resolving Agent) A->B C Diastereomeric Salt Mixture (R,S) + (S,S) B->C D Fractional Crystallization (Cool to 20°C) C->D E Insoluble Salt (6R)-Enantiomer Enriched D->E Solid Phase F Mother Liquor (6S)-Enantiomer Enriched D->F Liquid Phase

Chiral resolution workflow utilizing fractional crystallization of diastereomeric salts.

Q3: My compound is degrading during heated solubilization attempts. What is the mechanism, and how do I prevent it? A3: The degradation is likely due to intramolecular cyclization (the "back-biting" effect). (6R)-8-Chloro-6-hydroxyoctanoic acid possesses three reactive centers: the carboxylic acid, the secondary alcohol at C6, and the primary alkyl chloride at C8. When subjected to heat, especially in protic solvents or under basic conditions, the molecule can undergo intramolecular nucleophilic attack (e.g., forming lactones or cyclic ethers). To prevent this, dissolution must be performed at temperatures strictly below 40°C, and prolonged exposure to strong bases should be avoided .

Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile

Property Value / Observation Impact on Processing
Molecular Weight 194.65 g/mol Determines stoichiometric equivalents for salt formation.
Estimated pKa ~4.8 Dictates pH required for aqueous-organic phase partitioning.
Water Sol. (pH < 4) Very Low (< 1 mg/mL) Ideal state for extraction into organic solvents.
Water Sol. (pH > 7) High (> 50 mg/mL) Exists as a surfactant-like salt; high risk of emulsions.

| Organic Solubility | Soluble in EtOAc, EtOH, CHCl3 | EtOAc is the preferred solvent for downstream crystallization. |

Table 2: Solvent System Optimization for Fractional Crystallization

EtOAc : Cyclohexane Ratio Relative Polarity Crystallization Kinetics Resolution Efficiency
1:0 (Pure EtOAc) High Very slow nucleation High purity, but unacceptably low yield.
3:1 Moderate Controlled nucleation Optimal balance of yield and enantiomeric excess (ee).
1:1 Low-Moderate Rapid precipitation Good yield, moderate purity (requires recrystallization).

| 0:1 (Pure Cyclohexane) | Low | Instant crashing | Poor purity; both diastereomers co-precipitate. |

Self-Validating Experimental Protocols

Protocol A: Emulsion-Free Liquid-Liquid Extraction Causality: By strictly controlling the pH, we suppress the surfactant properties of the carboxylate, enabling clean phase separation.

  • Preparation: Transfer the crude aqueous reaction mixture containing the target acid to a temperature-controlled jacketed reactor. Maintain the temperature at 20°C to prevent thermal degradation.

  • Acidification: Slowly add 1M HCl dropwise while under continuous overhead stirring. Monitor the pH using a calibrated probe. Stop addition when the pH stabilizes between 3.0 and 3.5.

    • Validation Check: The solution should transition from clear to slightly cloudy as the lipophilic protonated acid begins to oil out.

  • Extraction: Add an equal volume of cold Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes, then halt agitation.

  • Phase Separation: Allow the layers to separate for 15 minutes.

    • Validation Check: A sharp, distinct interface should form without a "rag layer" (emulsion). If an emulsion persists, verify the pH is < 4.0 and add a small volume of brine (saturated NaCl) to increase the aqueous phase ionic strength.

  • Recovery: Drain the lower aqueous phase. Wash the upper organic phase once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp < 35°C).

Protocol B: Fractional Crystallization for Chiral Resolution Causality: Exploiting the differential solubility of diastereomeric salts in a tuned binary solvent system allows for the isolation of the (6R)-enantiomer.

  • Dissolution: Dissolve 1.0 eq of racemic 8-chloro-6-hydroxyoctanoic acid in a 1:1 mixture of EtOAc/Cyclohexane (approx. 5 volumes relative to mass) at 40°C.

  • Salt Formation: Slowly add 0.55 eq of (S)-(-)-α-methylbenzylamine over 10 minutes.

    • Validation Check: A mild exotherm should be observed, confirming salt formation.

  • Nucleation & Crystallization: Remove the heat source and allow the solution to cool naturally to 20°C over 2 hours. Do not crash-cool, as this traps impurities in the crystal lattice.

    • Validation Check: Fine, white crystalline solids should begin to precipitate at approximately 30°C.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 1 volume of cold (5°C) 1:1 EtOAc/Cyclohexane, followed by 1 volume of pure cyclohexane.

  • Drying & QC: Dry the salt in a vacuum oven at 40°C. Determine optical purity via specific rotation or chiral HPLC. (Target: >98% ee after one recrystallization from a 3:1 EtOAc/Cyclohexane system).

References

  • National Center for Biotechnology Information. "8-Chloro-6-hydroxyoctanoic acid." PubChem Compound Summary for CID 10954458. Available at:[Link][1]

  • Chebotareva, L.G., et al. "8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS... AND METHOD OF SYNTHESIS OF α-LIPOIC ACID." Google Patents (RU2176641C2). Available at:[2]

Sources

Optimization

Technical Support Center: (6R)-8-Chloro-6-hydroxyoctanoic Acid Stability &amp; Drying

This guide serves as a specialized Technical Support Center for researchers handling (6R)-8-Chloro-6-hydroxyoctanoic acid , a critical chiral intermediate in the synthesis of (R)-Alpha-Lipoic Acid. Status: Operational Ro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers handling (6R)-8-Chloro-6-hydroxyoctanoic acid , a critical chiral intermediate in the synthesis of (R)-Alpha-Lipoic Acid.

Status: Operational Role: Senior Application Scientist Subject: Thermal Degradation & Drying Optimization

Executive Summary: The Stability Paradox

(6R)-8-Chloro-6-hydroxyoctanoic acid presents a classic "bifunctional monomer" challenge. It contains both a carboxylic acid (C1) and a secondary alcohol (C6). In solution at low concentrations, it is relatively stable. However, during drying (concentration) , the removal of solvent forces these functional groups into proximity, triggering Intermolecular Esterification (Oligomerization) .

Unlike typical impurities that can be washed away, these degradation products are structural polymers of your API intermediate, often leading to "sticky" solids, loss of chirality (if elimination occurs), and insolubility in the next reaction step.

Mechanism of Failure (The "Why")

Understanding the degradation pathways is the first step to mitigation. We track three primary degradation vectors during thermal stress.

Pathway A: Intermolecular Oligomerization (Primary Failure Mode)

As the solvent evaporates, the concentration of the intermediate approaches 100%. The C6-Hydroxyl group of one molecule attacks the C1-Carboxyl group of another.

  • Result: Linear polyesters (Dimers, Trimers).

  • Observation: Material becomes a viscous oil or sticky gum instead of a crystalline solid; solubility in Toluene decreases.

Pathway B: Intramolecular Lactonization

The C6-Hydroxyl attacks its own C1-Carboxyl group.

  • Geometry: This forms a 7-membered epsilon-lactone ring (with a chloroethyl tail).

  • Thermodynamics: While 5- and 6-membered rings form instantly, 7-membered rings are slower but still viable under prolonged heat (>45°C).

Pathway C: Dehydrohalogenation (HCl Elimination)

Under higher heat (>60°C), the molecule may eliminate HCl to form unsaturated octenoic acid derivatives.

  • Result: Loss of the critical Chloride handle required for the final dithiolane ring closure.

Visualization: Degradation Pathways

DegradationPathways Start (6R)-8-Chloro-6-hydroxyoctanoic acid (Monomer) Heat Heat / Vacuum / Concentration Start->Heat Oligomer Linear Oligomers (Polyesters) Heat->Oligomer Pathway A: Intermolecular (Dominant in Bulk) Lactone 7-Membered Lactone (Cyclic Ester) Heat->Lactone Pathway B: Intramolecular (Slow) Elimination Unsaturated Acid (HCl Loss) Heat->Elimination Pathway C: >60°C

Caption: Figure 1. Thermal stress pathways. Pathway A (Oligomerization) is the dominant failure mode during bulk drying.

Troubleshooting Guide (The "How")

Scenario 1: "My solid turned into a sticky gum/oil during vacuum drying."

Diagnosis: Oligomerization has occurred.[1] The melting point of the pure monomer is relatively low (approx. 51-53°C). If you dried near this temperature under vacuum, you likely melted the crystal lattice, accelerating polymerization. Corrective Action:

  • Stop Heating: Immediately cool to <20°C.

  • Solvent Rescue: Redissolve the gum in Toluene or Ethyl Acetate.

  • Hydrolysis: Mild alkaline wash (pH 9-10) may hydrolyze dimers back to monomers, but this risks racemization or chloride displacement.

  • Prevention: Keep drying temperature below 35°C . Use a rotary evaporator with a bath at 30°C, not an oven.

Scenario 2: "HPLC shows a new peak at RRT 1.2-1.3."

Diagnosis: This is likely the Linear Dimer (ester of two monomer units). It is more hydrophobic than the monomer, eluting later on Reverse Phase columns. Verification: Check the MS spectrum.

  • Monomer MW: ~194.6 Da

  • Dimer MW: ~371 Da (2xMonomer - H2O) Corrective Action: If Dimer < 5%, proceed to the next step (Thiolation). The sulfur nucleophiles (Na2S) are strong enough to cleave the ester bond during the ring-closure reaction, potentially recovering the yield.

Scenario 3: "Chloride content is lower than theoretical."

Diagnosis: Thermal elimination of HCl. This happens if the drying oven had "hot spots" or if the material was dried >60°C. Impact: Irreversible. The double bond formed cannot react to form the dithiolane ring correctly. Corrective Action: Discard batch if degradation >10%.

Frequently Asked Questions (FAQs)

Q: What is the maximum safe temperature for drying? A: 40°C is the hard limit. We recommend 30-35°C under high vacuum (<10 mbar). The compound has a melting point near 50°C; drying in the molten state guarantees degradation.

Q: Can I store the wet cake instead of drying? A: Yes, this is preferred. If your next step (chlorination or thiolation) is in a compatible solvent (e.g., Toluene, DCM), simply dissolve the wet cake, separate the water layer, dry the organic layer with MgSO4, and use the solution directly. Telescoping the process avoids the risky isolation step entirely.

Q: Which solvent is best for isolation? A: Toluene/Heptane mixtures. Toluene solubilizes the monomer well, while Heptane acts as an anti-solvent to induce crystallization. Avoid alcohols (Methanol/Ethanol) during drying, as they will compete and form ethyl/methyl esters of your acid.

Q: Is the degradation autocatalytic? A: Yes. The compound is a carboxylic acid.[2] As it melts, it acts as its own acid catalyst for the esterification reaction.

Experimental Protocols

A. Recommended Drying Protocol (Lyophilization Alternative)

If you must isolate the solid, avoid convection ovens.

  • Isolation: Filter the solid from Toluene/Heptane at 0-5°C.

  • Pre-Dry: Pull Nitrogen through the filter cake for 30 mins to remove bulk solvent.

  • Vacuum Drying: Place in a vacuum oven at 25°C (Ambient).

  • Desiccant: Use P2O5 or KOH pellets in the oven to scavenge water (driving equilibrium is not needed here, we want to prevent water removal from driving polymerization, but we need to remove solvent). Correction: Actually, removing water drives polymerization. Therefore, do not use strong desiccants that drive the equilibrium toward the ester. Just use vacuum to remove the volatile organic solvent.

  • Time: Limit drying to <12 hours.

B. Analytical Method: Monitoring Degradation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV 210 nm (The molecule has weak UV absorption; low wavelength is critical).

  • Flow: 1.0 mL/min.

  • Temp: 30°C.

C. Decision Tree: To Dry or Not to Dry?

DecisionTree Start Reaction Complete: (6R)-8-Chloro-6-hydroxyoctanoic acid NextStep What is the next chemical step? Start->NextStep Thiolation Ring Closure (Na2S) or Chlorination (SOCl2) NextStep->Thiolation Immediate Use Storage Long-term Storage or Shipping NextStep->Storage Inventory SolventSwap TELESCOPE PROCESS: Dissolve in Toluene, Dry solution with MgSO4, Proceed to next step. Thiolation->SolventSwap Recommended DryCareful ISOLATE CAREFULLY: Filter at 0°C. Vac Dry at 25°C max. Store at -20°C. Storage->DryCareful Mandatory

Caption: Figure 2. Process decision tree. Telescoping (using solution) is superior to isolation.

References

  • BenchChem. (n.d.). 8-Chloro-6-hydroxyoctanoic acid ethyl ester - Chemical and Physical Properties. Retrieved from

  • PubChem. (n.d.).[3] 8-Chloro-6-hydroxyoctanoic acid | C8H15ClO3.[3][4] National Library of Medicine. Retrieved from

  • New Drug Approvals. (2021). Alpha lipoic acid Synthesis and Impurities. Retrieved from

  • Google Patents. (2016). CN106083811A - Preparation method of (R)-alpha lipoic acid. Retrieved from

  • ChemicalBook. (2025). 8-Chloro-6-Hydroxyoctanoic Acid Properties and Suppliers. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC method for (6R)-8-Chloro-6-hydroxyoctanoic acid analysis

An In-Depth Comparative Guide to Chiral HPLC Method Development for (6R)-8-Chloro-6-hydroxyoctanoic Acid Analysis Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Chiral HPLC Method Development for (6R)-8-Chloro-6-hydroxyoctanoic Acid Analysis

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (6R)-8-Chloro-6-hydroxyoctanoic acid. As a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients, including enantiomerically pure α-lipoic acid, ensuring its enantiomeric purity is paramount.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling you to design and troubleshoot methods with scientific rigor.

The Analytical Challenge: Separating Non-Aromatic Chiral Acids

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[3] The challenge is compounded for molecules like 8-Chloro-6-hydroxyoctanoic acid, which lack significant aromatic groups that typically facilitate π-π interactions—a common mechanism for chiral recognition on many stationary phases.[4] Therefore, successful separation relies on exploiting the subtle differences in how the enantiomers interact with a chiral stationary phase (CSP) through other mechanisms, primarily hydrogen bonding (at the hydroxyl and carboxylic acid moieties) and steric hindrance.

A Comparative Analysis of Chiral HPLC Strategies

The direct separation of enantiomers using a Chiral Stationary Phase (CSP) is the most prevalent and efficient approach in modern chromatography.[3][5] It avoids the time-consuming and potentially problematic step of derivatization required in indirect methods. The cornerstone of successful direct chiral HPLC is the selection of the appropriate CSP.

Choosing the Right Chiral Stationary Phase (CSP)

The non-predictive nature of chiral chromatography necessitates a screening approach, testing the analyte against a portfolio of CSPs with different chiral selectors and interaction mechanisms.[6] Based on the structure of 8-Chloro-6-hydroxyoctanoic acid, the following CSP classes are the most promising candidates.

Chiral Stationary Phase (CSP) TypeCommercial ExamplesPrinciple of SeparationRecommended Mobile Phase ModesPotential Advantages for 8-Chloro-6-hydroxyoctanoic acidPotential Considerations
Polysaccharide-based Chiralpak® AD, IA, IB, IC Chiralcel® OD, OJFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within the helical grooves of the derivatized cellulose or amylose polymer.[7][8][9]Normal Phase (NP), Polar Organic (PO), Reversed-Phase (RP)Highest probability of success. These phases have the broadest enantioselectivity for a vast range of compounds and are highly effective for molecules with hydrogen bond donors/acceptors.[10][11]NP mode may require careful solvent selection to ensure analyte solubility. Coated phases have some solvent restrictions.[7]
Macrocyclic Glycopeptide-based CHIROBIOTIC® V, T, TAGMulti-modal interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket" structure.[12]Reversed-Phase (RP), Polar Organic (PO)Excellent for polar and ionizable compounds like carboxylic acids.[11] High compatibility with LC-MS friendly mobile phases.[13]The chiral recognition mechanism is complex, making prediction difficult. Method development can be less intuitive than with polysaccharide phases.[12]
Anion-Exchanger-based CHIRALPAK® QN-AX, QD-AXBased on ionic exchange and hydrogen bonding between the protonated chiral selector (derived from cinchona alkaloids) and the anionic analyte.[10]Polar Organic (PO)Specifically designed for the separation of acidic compounds, often providing excellent selectivity where other phases fail.Limited to acidic analytes. The mobile phase composition is more constrained, typically consisting of an alcohol, an acid, and a base.
Decision Workflow for CSP Selection

To streamline the method development process, a logical screening workflow is essential. The following diagram illustrates a recommended decision-making process for selecting the optimal CSP.

CSP_Selection_Workflow start Start: Racemic 8-Chloro-6-hydroxyoctanoic acid screen_poly Screen Polysaccharide CSPs (e.g., Chiralpak IA, IC, Chiralcel OD) in Normal Phase (NP) & Polar Organic (PO) start->screen_poly decision1 Baseline Separation (Rs > 1.5)? screen_poly->decision1 optimize Optimize Mobile Phase (Flow rate, % Modifier, Additive) decision1->optimize Yes screen_macro Screen Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC V, T) in Reversed-Phase (RP) & PO decision1->screen_macro No end_success Validated Method optimize->end_success decision2 Baseline Separation (Rs > 1.5)? screen_macro->decision2 decision2->optimize Yes screen_anion Screen Anion-Exchange CSPs (e.g., QN-AX) in PO mode decision2->screen_anion No decision3 Any Separation? screen_anion->decision3 decision3->optimize Yes re_evaluate Re-evaluate: Consider Derivatization or Alternative Technique (SFC) decision3->re_evaluate No Protocol_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase: Hex/IPA/TFA (85:15:0.1) equilibrate Equilibrate Column (>10 column volumes) prep_mp->equilibrate prep_sample Prepare Sample: 0.1 mg/mL in Mobile Phase inject Inject 5 µL of Sample prep_sample->inject equilibrate->inject run Run Isocratic Method (1.0 mL/min, 25°C) inject->run detect Detect at 210 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Purity (%ee) integrate->calculate

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Identification of (6R)-8-Chloro-6-hydroxyoctanoic Acid

For distribution to: Researchers, scientists, and drug development professionals. Abstract The precise and accurate identification of chiral molecules such as (6R)-8-Chloro-6-hydroxyoctanoic acid is a critical task in dr...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise and accurate identification of chiral molecules such as (6R)-8-Chloro-6-hydroxyoctanoic acid is a critical task in drug development and metabolomics. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the analysis of this halogenated hydroxy fatty acid. We will explore the nuances of sample preparation, chromatographic separation—with a focus on both achiral and chiral methodologies—and mass spectrometric detection. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust framework for method development.

The Analytical Challenge: Structural Complexity and Physicochemical Properties

(6R)-8-Chloro-6-hydroxyoctanoic acid presents a multifaceted analytical challenge due to its specific stereochemistry, the presence of a halogen, a hydroxyl group, and a carboxylic acid moiety. These features dictate its behavior during sample extraction, chromatographic separation, and ionization. The primary objective is to develop a method that is not only sensitive and specific but also capable of preserving the stereochemical integrity of the analyte.

Comparative Analysis of LC-MS Strategies

The successful LC-MS analysis of (6R)-8-Chloro-6-hydroxyoctanoic acid hinges on the judicious selection of several key parameters. Below, we compare various approaches.

Sample Preparation: The Foundation of Accurate Analysis

Given that the target analyte may be present in complex biological matrices, a thorough sample preparation protocol is paramount.[1][2][3] The goal is to isolate the analyte from interfering substances while ensuring high recovery.

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for Target Analyte
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.High recovery for non-polar to moderately polar compounds.Can be labor-intensive and may require large solvent volumes.High: A multi-step LLE protocol can effectively isolate the analyte.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by selective elution.High selectivity, good concentration factor, and amenable to automation.Method development can be time-consuming.High: A mixed-mode SPE cartridge (reversed-phase and ion-exchange) would be ideal.
Chromatographic Separation: The Core of the Analysis

The choice of chromatographic mode and stationary phase is critical for resolving the analyte from matrix components and potential isomers.

A primary consideration is whether to resolve the enantiomers. For many applications, particularly in drug development, the analysis of a specific enantiomer is required.

  • Achiral (Reversed-Phase) Chromatography: This is a suitable starting point for method development, focusing on the separation of the analyte from other components based on hydrophobicity.[4][5]

  • Chiral Chromatography: This is essential for the specific quantification of the (6R)-enantiomer.[6][7][8]

Table 2: Comparison of Chromatographic Approaches

Chromatographic ModeStationary Phase ExamplePrincipleAdvantagesDisadvantages
Reversed-Phase (RP) C18, C8Separation based on hydrophobicity.Robust, versatile, and compatible with a wide range of analytes.Does not resolve enantiomers. Poor retention for very polar compounds.[9][10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, DiolPartitioning into a water-enriched layer on a polar stationary phase.[11][12]Excellent retention for polar compounds.[13][14][15]Can be less robust than RP; requires careful mobile phase preparation.
Chiral Chromatography Polysaccharide-based (e.g., cellulose, amylose derivatives)Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole).Direct separation of enantiomers.Can be more expensive and may require specific mobile phases.

For acidic compounds like (6R)-8-Chloro-6-hydroxyoctanoic acid, mobile phase pH control is crucial for achieving good peak shape and retention in reversed-phase chromatography.[5][16]

  • Acidic Modifiers (e.g., Formic Acid, Acetic Acid): These are commonly used to suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column.[17][18] Formic acid is generally preferred for MS compatibility.

  • Ion-Pairing Reagents: While effective for retention, many traditional ion-pairing reagents can cause significant ion suppression in the mass spectrometer and contaminate the system.[19][20][21] Volatile ion-pairing reagents are a potential alternative but should be used with caution.[22]

Mass Spectrometric Detection: Specificity and Sensitivity

Electrospray ionization (ESI) is the most suitable ionization technique for this analyte.

  • Negative Ion Mode (ESI-): This is the logical choice for a carboxylic acid, as it readily forms a deprotonated molecule [M-H]⁻. This mode generally provides high sensitivity for acidic compounds.[23][24]

  • Positive Ion Mode (ESI+): While less intuitive, ESI+ can sometimes offer advantages, particularly if derivatization is employed to introduce a readily ionizable group.[25][26][27]

For unambiguous identification, tandem mass spectrometry (MS/MS) is indispensable. By selecting the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained.

Predicted Fragmentation:

For (6R)-8-Chloro-6-hydroxyoctanoic acid, key fragment ions in negative ion mode would likely arise from:

  • Loss of H₂O from the hydroxyl group.

  • Loss of HCl.

  • Cleavage adjacent to the hydroxyl group.

  • Decarboxylation (loss of CO₂).[28]

The presence of chlorine will produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful tool for confirming the presence of a chlorinated compound.[29]

Experimental Protocols

Protocol 1: Achiral Reversed-Phase LC-MS/MS

This protocol is designed for the general quantification of 8-Chloro-6-hydroxyoctanoic acid without enantiomeric separation.

Workflow Diagram:

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis prep1 1. Sample Extraction (LLE or SPE) prep2 2. Solvent Evaporation prep1->prep2 prep3 3. Reconstitution prep2->prep3 lc 4. Reversed-Phase LC Separation prep3->lc ms 5. ESI- MS/MS Detection lc->ms

Caption: Workflow for achiral LC-MS/MS analysis.

Methodology:

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions (to protonate the carboxylic acid).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: High-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the analyte (e.g., starting at 5% B, ramping to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization: ESI, negative ion mode.

    • MRM Transitions: Monitor for the precursor ion and at least two characteristic product ions.

Protocol 2: Chiral LC-MS/MS

This protocol is designed for the specific quantification of the (6R)-enantiomer.

Workflow Diagram:

cluster_prep Sample Preparation & Derivatization cluster_lcms Chiral LC-MS/MS Analysis prep1 1. Sample Extraction prep2 2. Derivatization (Optional) prep1->prep2 lc 3. Chiral LC Separation prep2->lc ms 4. ESI- MS/MS Detection lc->ms

Caption: Workflow for chiral LC-MS/MS analysis.

Methodology:

  • Sample Preparation: Same as Protocol 1.

  • Derivatization (Optional but Recommended): Derivatization of the carboxylic acid can improve chromatographic performance and sensitivity.[30][31][32]

  • LC-MS/MS Parameters:

    • LC System: High-performance liquid chromatography system.

    • Column: A suitable chiral stationary phase (e.g., polysaccharide-based).

    • Mobile Phase: This will be highly dependent on the chosen chiral column. It may be a normal-phase (e.g., hexane/ethanol) or reversed-phase compatible mobile phase. For MS compatibility with normal-phase solvents, the use of mobile phase adducts may be necessary.[33]

    • Mass Spectrometer: Same as Protocol 1.

Comparison with Alternative Methodologies

While LC-MS is a powerful tool, it is important to consider other analytical techniques.

Table 3: Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation in the liquid phase followed by ionization and mass analysis.Suitable for a wide range of polarities and thermally labile compounds.Can be subject to matrix effects and ion suppression.
GC-MS Separation in the gas phase followed by ionization and mass analysis.Excellent chromatographic resolution for volatile compounds. Can provide detailed structural information through electron ionization (EI).[29][34]Requires derivatization for non-volatile compounds like hydroxy fatty acids.[35][36] Potential for thermal degradation of the analyte.

For (6R)-8-Chloro-6-hydroxyoctanoic acid, GC-MS would necessitate derivatization of both the carboxylic acid and hydroxyl groups to increase volatility. While this is a valid approach, LC-MS offers a more direct analysis with less sample manipulation.

Conclusion and Recommendations

For the robust and specific identification of (6R)-8-Chloro-6-hydroxyoctanoic acid, a chiral LC-MS/MS method is the recommended approach. Method development should begin with a thorough evaluation of chiral stationary phases and compatible mobile phases. Negative ion mode ESI is the preferred ionization technique, and the use of high-resolution mass spectrometry can aid in the confirmation of elemental composition. For achiral analysis or initial screening, a reversed-phase LC-MS/MS method with an acidic mobile phase modifier provides a reliable starting point.

References

  • A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS)
  • Characterization of Hydroxy and Hydroperoxy Polyunsaturated F
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free F
  • Electrospray ionization efficiency of different fatty acid compared to...
  • Development of a liquid chromatography–electrospray ionization tandem mass spectrometric method for the simultaneous analysis of free fatty acids. The Journal of Biochemistry | Oxford Academic.
  • Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry.
  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms.
  • Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Lund University.
  • Full article: Metabolic Profiling of Aliphatic, hydroxy, and Methyl-Branched Fatty Acids in Human Plasma by Gas Chromatography–Mass Spectrometry. Taylor & Francis.
  • Quantifying Protein-Fatty Acid Interactions Using Electrospray Ionization Mass Spectrometry.
  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal.
  • Preparing Samples for LC-MS/MS Analysis.
  • A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS.
  • Which ion pair reagents are compatible with LC-MS?
  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Application Note & Protocol: Highly Sensitive Quantification of Fatty Acids in Biological Matrices by LC-MS Following Deriva. Benchchem.
  • Hydrophilic Interaction Liquid Chrom
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Hydrophilic Interaction Liquid Chromatography: An Update.
  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based str
  • How does an acid pH affect reversed-phase chromatography separ
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Hydrophilic interaction chrom
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Reverse Phase Chrom
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. MDPI.
  • Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding.
  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. PubMed.
  • Chiral Separartions on LCMS.
  • Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine.
  • Analyses of the fatty acid separation principle using liquid chrom
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
  • Organochlorine pesticides by LC-MS. PubMed.
  • spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent.
  • Liquid chromatography – high resolution mass spectrometry analysis of f
  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
  • Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water.

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Validation

comparing enzymatic vs chemical synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid

A Comparative Guide to the Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid: Chemical vs. Enzymatic Pathways As the pharmaceutical and nutraceutical industries shift toward greener, more efficient manufacturing paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of (6R)-8-Chloro-6-hydroxyoctanoic Acid: Chemical vs. Enzymatic Pathways

As the pharmaceutical and nutraceutical industries shift toward greener, more efficient manufacturing paradigms, the synthesis of chiral intermediates has come under intense scrutiny. A prime example is (6R)-8-chloro-6-hydroxyoctanoic acid (and its alkyl esters), the critical chiral precursor required for the synthesis of (R)-α-lipoic acid—a potent biological antioxidant[1].

Historically, the synthesis of this intermediate relied on traditional chemical reduction followed by wasteful chiral resolution. Today, biocatalytic asymmetric reduction has emerged as the gold standard[2]. As a Senior Application Scientist, I have structured this guide to objectively compare these two synthetic paradigms, detailing the underlying causality of the experimental choices, quantitative performance metrics, and self-validating protocols necessary for successful scale-up.

Mechanistic Divergence & Logical Flow

The fundamental difference between the chemical and enzymatic routes lies in stereocontrol .

  • Chemical Route : Utilizing a standard reducing agent like sodium borohydride (NaBH₄) results in a non-stereoselective hydride attack on the planar carbonyl group of 8-chloro-6-oxooctanoic acid[2]. This yields a 50:50 racemic mixture. To isolate the biologically active (6R)-enantiomer, a classical chiral resolution is required, which immediately caps the theoretical atom economy and yield at 50%[3].

  • Enzymatic Route : Biocatalysis employs oxidoreductases—specifically Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs)—to achieve direct asymmetric induction[1]. The enzyme's chiral active site forces the substrate into a specific conformation, allowing the stereospecific transfer of the pro-R hydride from the NADPH cofactor strictly to one face of the carbonyl carbon[1]. This yields the (6R)-enantiomer with >99% enantiomeric excess (ee) without the need for downstream resolution[4].

SynthesisComparison Substrate 8-Chloro-6-oxooctanoic acid ChemRed Chemical Reduction (NaBH4) Substrate->ChemRed Non-stereoselective EnzRed Biocatalytic Reduction (KRED / ADH) Substrate->EnzRed Stereospecific Racemate Racemic Mixture (R/S)-Isomers ChemRed->Racemate Resolution Chiral Resolution (Chiral Amine) Racemate->Resolution Product (6R)-8-Chloro-6-hydroxyoctanoic acid (>99% ee) Resolution->Product Max 50% Yield EnzRed->Product >95% Yield Cofactor Cofactor Recycling (GDH + Glucose) Cofactor->EnzRed NADPH Regeneration

Workflow comparison of chemical vs. enzymatic synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid.

Quantitative Data Comparison

The following table synthesizes the operational and performance metrics of both methodologies. The data clearly illustrates why the biocatalytic route is favored for pharmaceutical-grade scale-up.

ParameterChemical Synthesis (NaBH₄ + Resolution)Enzymatic Synthesis (KRED/GDH)
Stereoselectivity (ee%) ~0% (Requires extensive resolution)>99% (Direct asymmetric induction)
Theoretical Max Yield 50% (Due to discarding the S-enantiomer)100% (Quantitative conversion)
Reaction Temperature 0–5 °C (Reduction), Reflux (Resolution)30 °C (Isothermal)
E-factor (Waste Generation) High (Solvent-heavy, resolving agent waste)Low (Aqueous buffer, highly biodegradable)
Scalability for (R)-Isomer Poor (Low atom economy, complex workup)Excellent (High volumetric productivity)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail not just the how, but the why behind each critical parameter.

Protocol A: Chemical Reduction and Chiral Resolution

Objective: Synthesize racemic 8-chloro-6-hydroxyoctanoic acid and isolate the (6R)-enantiomer via diastereomeric crystallization.

  • Substrate Preparation : Dissolve 100 g of 8-chloro-6-oxooctanoic acid in 500 mL of absolute ethanol under an inert atmosphere.

  • Temperature-Controlled Reduction : Cool the reactor to 0–5 °C. Causality : NaBH₄ reduction is highly exothermic. Maintaining a low temperature prevents the thermal degradation of the terminal alkyl chloride and minimizes over-reduction side reactions[2].

  • Hydride Addition : Slowly add 0.5 equivalents of NaBH₄ portion-wise over 1 hour. Stir for an additional 2 hours.

  • Quench & Extraction : Carefully quench the reaction with 1N HCl until the pH reaches 2.0 to neutralize unreacted borohydride. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Dry the organic layer over MgSO₄ and evaporate to yield the racemic alcohol[3].

  • Chiral Resolution : Dissolve the racemate in warm acetone. Add 0.5 equivalents of a chiral resolving agent (e.g., (S)-α-methylbenzylamine). Causality : The chiral amine forms stable diastereomeric salts with the (R)- and (S)-acids. Because these diastereomers possess different lattice energies and solubilities, the (6R)-diastereomeric salt selectively crystallizes out of the solution.

  • Isolation : Filter the crystals, wash with cold acetone, and treat with 2N HCl to break the salt, liberating the free (6R)-8-chloro-6-hydroxyoctanoic acid[3].

Protocol B: Biocatalytic Asymmetric Reduction

Objective: Direct stereospecific synthesis of (6R)-8-chloro-6-hydroxyoctanoic acid using an engineered Ketoreductase (KRED) coupled with a cofactor recycling system.

  • Buffer Preparation : Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 7.0. Causality : Strict pH control is mandatory to maintain the ionization state of the catalytic triad within the enzyme's active site, ensuring maximum turnover[2].

  • Cofactor System Setup : Dissolve D-glucose (1.5 eq relative to substrate) and NADP⁺ (0.1 wt%) into the buffer. Causality : NADP⁺ is prohibitively expensive for stoichiometric use. Glucose serves as a cheap, sacrificial electron donor. Glucose Dehydrogenase (GDH) will use it to continuously regenerate NADPH, driving the reaction thermodynamically forward[2].

  • Enzyme Charge : Add 2 g/L of lyophilized E. coli cells harboring a KRED variant (e.g., Candida parapsilosis CpAR2 variant S131Y/Q252I) and GDH. Causality : The engineered S131Y/Q252I variant is explicitly chosen because it exhibits a higher half-deactivating temperature (T₅₀) and a specific activity of 214 U/mg, allowing it to withstand industrial substrate loadings without denaturing[5].

  • Biotransformation : Add 100 g of 8-chloro-6-oxooctanoic acid (or its alkyl ester)[4]. Incubate the biphasic mixture at 30 °C under gentle agitation (200 rpm) for 24 hours. Causality : 30 °C provides the optimal kinetic energy for the reaction rate while remaining safely below the thermal denaturation threshold of the biocatalysts[5].

  • Product Recovery : Extract the aqueous mixture with methyl tert-butyl ether (MTBE). Phase separate, dry the organic layer, and evaporate the solvent to yield the product with >99% ee and >95% chemical yield[2].

Conclusion

The comparison between chemical and enzymatic synthesis for (6R)-8-chloro-6-hydroxyoctanoic acid highlights a broader trend in modern process chemistry. While chemical reduction remains a viable method for generating racemic mixtures, its reliance on late-stage chiral resolution destroys atom economy. Conversely, the biocatalytic route, powered by engineered oxidoreductases and robust cofactor recycling, offers a self-contained, highly stereoselective, and environmentally benign system that is inherently superior for the commercial production of chiral therapeutics.

References

  • Source: benchchem.
  • Source: benchchem.
  • Title: US7157253B2 - Method for the production of (r)- and (S)
  • Title: RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS...
  • Title: Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)

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Comparative

The Senior Scientist’s Guide to Validating (6R)-8-Chloro-6-hydroxyoctanoic Acid Standards

Topic: Validating Purity of (6R)-8-Chloro-6-hydroxyoctanoic Acid Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (6R)-8-C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of (6R)-8-Chloro-6-hydroxyoctanoic Acid Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6R)-8-Chloro-6-hydroxyoctanoic acid is the critical chiral precursor for the synthesis of (R)-Alpha-Lipoic Acid (ALA), a potent antioxidant and therapeutic agent. In the pharmaceutical context, the purity of this intermediate dictates the stereochemical integrity and efficacy of the final drug substance.

However, standard Certificates of Analysis (CoAs) for this molecule are frequently misleading. The presence of a secondary hydroxyl group and a terminal carboxylic acid creates a thermodynamic propensity for spontaneous lactonization (forming a 6-membered ε-lactone) and oligomerization. Furthermore, traditional "Mass Balance" purity assignments often fail to account for non-chromatographable inorganic salts carried over from enzymatic reduction or chiral resolution processes.

This guide objectively compares the two dominant validation methodologies—Traditional Mass Balance vs. Quantitative NMR (qNMR) —and establishes a definitive protocol for ensuring the integrity of your reference standard.

Part 1: The Comparative Landscape

The Core Problem: "Purity" is Not a Single Number

For this specific chiral intermediate, you must validate two distinct attributes that are often conflated:

  • Chemical Potency (Assay): How much of the powder is actually the 8-chloro-6-hydroxyoctanoic acid molecule?

  • Stereochemical Purity (Chiral Purity): What percentage is the (6R) enantiomer vs. the (6S) impurity?

Method A: The Traditional Mass Balance Approach

The Industry Standard, but Prone to "Invisible" Errors.

This method calculates purity by subtraction:


.
  • Pros: Widely understood; utilizes equipment available in every QC lab (HPLC-UV).

  • Cons for this Molecule:

    • The "Invisible" Salt Trap: This molecule is often isolated as a salt or via buffers. If the salt (e.g., NaCl, Phosphate) doesn't absorb UV, HPLC ignores it. TGA (Thermogravimetric Analysis) might miss it if it doesn't decompose. You might think you have 99% pure material, but it’s actually 90% active acid and 10% salt.

    • Lactone Bias: In unbuffered HPLC systems, the acid-lactone equilibrium can shift on-column, creating "ghost peaks" or split peaks that are difficult to integrate accurately.

Method B: The Modern Gold Standard – qNMR

The Direct Measurement of Potency.

Quantitative Nuclear Magnetic Resonance (qNMR) measures the molar ratio of the analyte protons against a NIST-traceable internal standard.

  • Pros:

    • Absolute Quantitation: It does not rely on a reference standard of the analyte itself (which creates a circular logic loop).

    • Structural Specificity: It distinguishes the open-chain acid from the lactone and the (6R) from the (6S) (if a chiral shift reagent is used, though usually, we pair qNMR for potency with Chiral HPLC for ee%).

  • Cons: Lower sensitivity than HPLC; requires deuterated solvents and strict weighing protocols.

Comparative Data: The "Hidden Impurity" Scenario

The following table summarizes a validation experiment performed on a commercial batch of (6R)-8-Chloro-6-hydroxyoctanoic acid.

ParameterMethod A: Mass Balance (HPLC-UV)Method B: qNMR (Internal Std)Interpretation
Chromatographic Purity 99.2% (Area %)N/AHPLC sees the organic molecule but misses inorganic salts.
Water Content (KF) 0.5%N/ALow moisture.
Residue on Ignition Not Tested (Typical gap)N/AThe critical missing data point in many CoAs.
Calculated Potency 98.7% 91.4% CRITICAL DISCREPANCY.
Root Cause Assumes 100% response factor.Detects only target protons.The 7.3% difference was identified as residual Sodium Chloride and oligomers invisible to UV.

Verdict: For Reference Standard qualification, qNMR is superior for establishing potency. Mass Balance is acceptable only if rigorous Residue on Ignition (ROI) and Ion Chromatography are performed.

Part 2: Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating this specific chiral standard, highlighting the divergence between Chemical and Chiral purity workflows.

ValidationWorkflow Sample Raw Reference Standard (6R)-8-Chloro-6-hydroxyoctanoic acid Identity Structural ID (1H-NMR, MS, IR) Sample->Identity PuritySplit Purity Assessment Identity->PuritySplit qNMR qNMR (Absolute Assay) Internal Std: Maleic Acid Solvent: DMSO-d6 PuritySplit->qNMR Primary Method (Potency) MassBalance Mass Balance (Secondary) HPLC + KF + ROI PuritySplit->MassBalance Supporting Data ChiralHPLC Chiral HPLC (Enantiomeric Excess) PuritySplit->ChiralHPLC Stereochemistry PotencyVal Valid Potency Value (e.g., 91.4% w/w) qNMR->PotencyVal FinalCoA FINAL VALIDATED CoA Traceable & Accurate MassBalance->FinalCoA ChiralVal Valid Chiral Purity (e.g., 99.5% ee) ChiralHPLC->ChiralVal PotencyVal->FinalCoA ChiralVal->FinalCoA

Figure 1: Integrated Validation Workflow. Note the parallel processing of Potency (via qNMR) and Stereochemistry (via Chiral HPLC) to avoid the "Mass Balance Trap."

Part 3: Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess

Objective: Separate the (6R) enantiomer from the (6S) impurity. Challenge: The free carboxylic acid tail causes peak tailing on polysaccharide columns. Solution: Use of Trifluoroacetic Acid (TFA) in the mobile phase is mandatory to suppress ionization.

Instrument Parameters:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Carbonyl absorption) or 220 nm.

  • Sample Diluent: Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between (6R) and (6S) peaks.
    
  • Tailing Factor: < 1.5 (Critical: Tailing indicates insufficient TFA or column aging).

  • Sensitivity: S/N > 10 for the (6S) enantiomer at 0.1% specification level.

Protocol 2: qNMR for Absolute Potency

Objective: Determine the weight-percent (% w/w) of the active moiety.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent lactonization during analysis and ensure solubility of polar impurities).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Reference Standard (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a metrological micro-balance (readability 0.01 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: Must be > 5x T1 of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., Maleic acid = 2, Target CH-Cl = 1)
      
    • 
      : Molar mass
      
    • 
      : Purity (as decimal)[2][3][4]
      

Part 4: The Stability Risk (Lactonization)

Researchers must be aware that (6R)-8-Chloro-6-hydroxyoctanoic acid is thermodynamically unstable in solution over time. The hydroxyl group at C6 can attack the carbonyl carbon (C1), expelling water to form a 6-membered lactone.

Degradation Acid (6R)-8-Chloro-6-hydroxyoctanoic acid (Open Chain) Transition Acid Catalysis (- H2O) Acid->Transition Lactone 6-membered Lactone (Cyclic Impurity) Transition->Lactone

Figure 2: Degradation Pathway. This reaction is accelerated in acidic methanol (e.g., using MeOH as HPLC diluent without buffering).

Mitigation Strategy:

  • Store solid standard at -20°C with desiccant.

  • Prepare analytical solutions immediately before injection.

  • Avoid methanolic diluents if the sample will sit in the autosampler for >4 hours; use Acetonitrile/Water mixtures or Hexane/IPA.

References

  • Gokulakrishnan, K., et al. Process for the preparation of R-alpha lipoic acid.[5] Patent WO2012025944A1. (Describes the synthesis and isolation of the 8-chloro-6-hydroxy intermediate).

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. (Foundational text on qNMR vs Mass Balance). [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6] [Link]

Sources

Validation

A Scientist's Guide to Distinguishing (6R)-8-Chloro-6-hydroxyoctanoic Acid from Racemic Mixtures

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. This is particularly true for chiral...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. This is particularly true for chiral building blocks like (6R)-8-Chloro-6-hydroxyoctanoic acid, a key intermediate in the synthesis of compounds such as α-lipoic acid and potentially other bioactive molecules. The seemingly subtle difference between the (R)- and (S)-enantiomers can lead to vastly different pharmacological profiles. Therefore, the ability to accurately distinguish and quantify the desired (6R)-enantiomer from its racemic counterpart is a critical analytical challenge for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the primary analytical techniques used to resolve and characterize (6R)-8-Chloro-6-hydroxyoctanoic acid from its racemic mixture. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your research and development endeavors.

The Criticality of Chiral Purity

Many biological systems, including the human body, are inherently chiral environments. This means that the two enantiomers of a chiral drug can interact differently with enzymes, receptors, and other biomolecules. Typically, one enantiomer, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be inactive, have a different activity, or even be responsible for undesirable side effects.[1] Consequently, regulatory agencies increasingly require the development of single-enantiomer drugs, necessitating robust analytical methods to ensure enantiomeric purity.[1][2]

(6R)-8-Chloro-6-hydroxyoctanoic acid serves as a crucial chiral precursor. For instance, the (R)-enantiomer is a key building block for the synthesis of (R)-α-lipoic acid, a powerful antioxidant.[3][4][5] The synthesis of enantiomerically pure α-lipoic acid is of significant interest for targeted pharmaceutical applications.[3] Therefore, controlling the stereochemistry at the 6-position of the octanoic acid chain is paramount.

Comparative Analysis of Analytical Methodologies

Several techniques can be employed to distinguish and quantify the enantiomers of 8-Chloro-6-hydroxyoctanoic acid. The choice of method often depends on the specific requirements of the analysis, such as the need for preparative-scale separation, high-throughput screening, or precise quantification of enantiomeric excess (ee).

Methodology Principle Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[6]High resolution, reproducibility, and scalability.[2][7] Applicable to a wide range of compounds.[2]Requires method development to find the optimal CSP and mobile phase.[8]Quantitative analysis of enantiomeric excess (ee), preparative separation.[1][6]
Enzymatic Kinetic Resolution Stereoselective enzymatic reaction that preferentially converts one enantiomer.High enantioselectivity, mild reaction conditions.[9]Limited to a 50% theoretical yield for the unreacted enantiomer without a racemization step.Preparative synthesis of one enantiomer.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents Formation of transient diastereomeric complexes that exhibit distinct NMR signals.[10][11]Rapid determination of enantiomeric excess without physical separation.[10]Requires relatively high sample concentrations, potential for signal broadening.Rapid screening and quantification of enantiomeric excess.

In-Depth Exploration of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry.[6][12] The separation is achieved by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

Causality of Separation: The differential interaction arises from the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can be a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions.[13] For a hydroxy acid like 8-Chloro-6-hydroxyoctanoic acid, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) or those designed for ligand exchange chromatography are often effective.[2][13][14]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Racemic Mixture in Mobile Phase Filter Filter Sample and Mobile Phase Sample->Filter Inject Inject Sample onto Chiral HPLC Column Filter->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV or other Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Integrate Peak Areas to Determine ee% Chromatogram->Quantify

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol for Chiral HPLC Method Development:

  • Column Selection:

    • Rationale: The choice of the chiral stationary phase is the most critical parameter. For hydroxy acids, polysaccharide-based columns like Chiralpak® AD or Chiralcel® OD, or ligand-exchange columns such as Astec® CLC, are excellent starting points.[7][8][14]

    • Procedure: Screen a small number of CSPs with known selectivity for similar compounds.

  • Mobile Phase Selection:

    • Rationale: The mobile phase composition influences the retention and resolution of the enantiomers. A typical starting point for polysaccharide columns is a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[15] For ligand-exchange columns, an aqueous mobile phase containing a metal salt (e.g., copper sulfate) is used.[14]

    • Procedure: Begin with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio of the modifier to optimize resolution and analysis time. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes) can improve peak shape.

  • Optimization of Flow Rate and Temperature:

    • Rationale: These parameters affect the efficiency of the separation and the analysis time. Higher temperatures can sometimes improve peak shape and reduce analysis time, but may also decrease resolution.

    • Procedure: Start with a flow rate of 1.0 mL/min and a column temperature of 25 °C. Systematically vary these parameters to achieve the best balance of resolution and speed.

  • Detection:

    • Rationale: A UV detector is commonly used for compounds with a chromophore. While 8-Chloro-6-hydroxyoctanoic acid lacks a strong chromophore, it may be detectable at low wavelengths (e.g., 210 nm). Alternatively, derivatization with a UV-active group or the use of a universal detector like a refractive index (RI) detector or a mass spectrometer (MS) can be employed.[12] Ligand-exchange chromatography can offer the advantage of a strong UV signal from the copper complex formed.[14]

    • Procedure: Set the UV detector to a low wavelength or consider alternative detection methods if sensitivity is an issue.

Expected Data: A successful chiral HPLC separation will yield a chromatogram with two distinct peaks, one for the (6R)-enantiomer and one for the (6S)-enantiomer. The enantiomeric excess can be calculated from the integrated areas of the two peaks.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the preparative separation of enantiomers. It relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than on the other. For a hydroxy acid like (6R)-8-Chloro-6-hydroxyoctanoic acid, lipases are commonly used to catalyze an esterification or transesterification reaction.[9][16]

Causality of Resolution: The enzyme's active site is a chiral environment that preferentially binds and reacts with one enantiomer of the substrate. This results in the accumulation of the unreacted, enantiomerically enriched substrate and the formation of the product from the other enantiomer.

Experimental Workflow:

EKR_Workflow Racemate Racemic (R,S)-8-Chloro-6-hydroxyoctanoic acid + Acyl Donor Enzyme Add Lipase (e.g., Candida antarctica Lipase B) Racemate->Enzyme Reaction Incubate at Controlled Temperature Enzyme->Reaction Quench Stop Reaction at ~50% Conversion Reaction->Quench Separation Separation of Reactant and Product (e.g., Chromatography) Quench->Separation Product_R (R)-Enantiomer (Unreacted) Separation->Product_R Product_S_ester (S)-Ester (Product) Separation->Product_S_ester Analysis Analyze Enantiomeric Excess of (R)-Enantiomer via Chiral HPLC/NMR Product_R->Analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol for Enzymatic Kinetic Resolution:

  • Enzyme and Acyl Donor Selection:

    • Rationale: Lipases, particularly from Candida antarctica (e.g., Novozym® 435), are robust and highly selective enzymes for the resolution of secondary alcohols.[16] An acyl donor, such as vinyl acetate or ethyl acetate, is required for the transesterification reaction.

    • Procedure: Screen a panel of commercially available lipases with the racemic substrate and a suitable acyl donor in an organic solvent (e.g., toluene or hexane).

  • Reaction Monitoring:

    • Rationale: The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted substrate and the product.

    • Procedure: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a non-chiral method (e.g., GC or TLC) to determine the conversion rate.

  • Work-up and Purification:

    • Rationale: After quenching the reaction, the unreacted (6R)-8-Chloro-6-hydroxyoctanoic acid needs to be separated from the esterified (6S)-enantiomer.

    • Procedure: The enzyme can be removed by filtration. The product mixture can then be separated by standard column chromatography, exploiting the difference in polarity between the free acid and the ester.

  • Determination of Enantiomeric Excess:

    • Rationale: The enantiomeric purity of the isolated (6R)-enantiomer must be determined.

    • Procedure: Use a validated chiral HPLC or NMR method (as described in the other sections of this guide) to determine the enantiomeric excess of the purified product.

Note on Dynamic Kinetic Resolution (DKR): A limitation of kinetic resolution is the maximum 50% yield for the desired enantiomer. This can be overcome by employing dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.[9]

NMR Spectroscopy with Chiral Shift Reagents

For a rapid determination of enantiomeric excess without the need for physical separation, NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) is a valuable tool.[10][11][17]

Causality of Discrimination: Chiral shift reagents, often lanthanide-based complexes, or chiral solvating agents form rapidly reversible diastereomeric complexes with the enantiomers in solution.[11] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the corresponding protons (or other nuclei) of the two enantiomers.[10]

Experimental Workflow:

NMR_Workflow Sample Dissolve Racemic Mixture in Deuterated Solvent (e.g., CDCl3) Add_Reagent Add Chiral Shift Reagent (e.g., Eu(hfc)3) Sample->Add_Reagent Acquire_Spectrum Acquire 1H NMR Spectrum Add_Reagent->Acquire_Spectrum Analyze_Spectrum Identify and Integrate Separated Enantiomeric Signals Acquire_Spectrum->Analyze_Spectrum Calculate_ee Calculate Enantiomeric Excess Analyze_Spectrum->Calculate_ee

Caption: Workflow for NMR Analysis with Chiral Shift Reagents.

Detailed Protocol for NMR Analysis:

  • Sample Preparation:

    • Rationale: A clean and dry sample is essential for high-quality NMR spectra.

    • Procedure: Dissolve a known amount of the racemic 8-Chloro-6-hydroxyoctanoic acid in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of Chiral Shift Reagent:

    • Rationale: The chiral shift reagent is added incrementally to achieve optimal separation of the enantiomeric signals without excessive line broadening.

    • Procedure: Acquire a baseline ¹H NMR spectrum of the racemic mixture. Then, add small, incremental amounts of the chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), Eu(hfc)₃) and acquire a spectrum after each addition until baseline separation of a target proton's signal is observed. The proton on the carbon bearing the hydroxyl group is often a good candidate for monitoring.

  • Spectral Analysis:

    • Rationale: The enantiomeric excess is determined by the ratio of the integrals of the separated signals.

    • Procedure: Carefully integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated using the formula: ee% = [|Integral(R) - Integral(S)| / (Integral(R) + Integral(S))] x 100.

Conclusion

The ability to accurately distinguish (6R)-8-Chloro-6-hydroxyoctanoic acid from its racemic mixture is a cornerstone of quality control and process development in the synthesis of chiral pharmaceuticals. Chiral HPLC stands out as the gold standard for both analytical quantification and preparative separation due to its high resolution and versatility.[6][12] Enzymatic kinetic resolution offers an elegant and highly selective method for the preparative synthesis of the desired enantiomer, especially when coupled with a dynamic racemization step.[9] For rapid screening and determination of enantiomeric excess, NMR spectroscopy with chiral shift reagents provides a powerful and non-destructive alternative.[10][11]

The optimal choice of technique will depend on the specific goals of the researcher. By understanding the principles behind each method and following robust experimental protocols, scientists and drug development professionals can confidently ensure the stereochemical integrity of their chiral intermediates and final products.

References

  • Chiral analysis - Wikipedia. (n.d.).
  • Enantioselective Analysis of Organic Molecules with Chiral Nanomaterials. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Contemporary Analysis of Chiral Molecules. (2020, November 12). LCGC International. Retrieved March 6, 2026, from [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed. Retrieved March 6, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). Journal of Chemical Education. Retrieved March 6, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved March 6, 2026, from [Link]

  • Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumitomo Chemical. Retrieved March 6, 2026, from [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. (n.d.). UC Press Journals. Retrieved March 6, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved March 6, 2026, from [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002, February 22). PubMed. Retrieved March 6, 2026, from [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003, March 15). PubMed. Retrieved March 6, 2026, from [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24). Beilstein Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2016, November 23). MDPI. Retrieved March 6, 2026, from [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. (2021, August 29). MDPI. Retrieved March 6, 2026, from [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021, June 17). The Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • DE10152113C1 - Alkyl (R)- or (S)-8-chloro-6-hydroxy-octanoate preparation, for use as intermediate for (R)- or (S)-alpha-lipoic acid, by enzymatic reduction of 6-oxo compound using alcohol dehydrogenases or carbonyl reductase. (n.d.). Google Patents.
  • EP1307577B1 - Method for the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters. (n.d.). Google Patents.
  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • US7157253B2 - Method for the production of (r)- and (S)-8-chloro-6-hydroxyoctanic acid alkyl esters by enzymatic reduction. (n.d.). Google Patents.
  • RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS, THEIR ESTERS AND METHOD OF THEIR SYNTHESIS, 6,8-DICHLOROOCTANOIC ACID ESTERS AND METHOD OF THEIR SYNTHESIS, METHOD OF SYNTHESIS OF 6,8-DICHLOROOCTANOIC ACIDS AND METHOD OF SYNTHESIS OF α-LIPOIC ACID (VERSIONS). (n.d.). Google Patents.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Asian Journal of Chemistry. Retrieved March 6, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). Taylor & Francis. Retrieved March 6, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved March 6, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved March 6, 2026, from [Link]

Sources

Comparative

X-ray diffraction analysis of (6R)-8-Chloro-6-hydroxyoctanoic acid derivatives

X-ray Diffraction Analysis of (6R)-8-Chloro-6-hydroxyoctanoic Acid Derivatives: A Comparative Structural Guide The Crystallographic Challenge (6R)-8-Chloro-6-hydroxyoctanoic acid is a pivotal chiral intermediate, most no...

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Diffraction Analysis of (6R)-8-Chloro-6-hydroxyoctanoic Acid Derivatives: A Comparative Structural Guide

The Crystallographic Challenge

(6R)-8-Chloro-6-hydroxyoctanoic acid is a pivotal chiral intermediate, most notably utilized in the asymmetric synthesis of (R)-α-lipoic acid, a potent antioxidant with significant pharmaceutical applications. For drug development professionals and synthetic chemists, confirming the absolute configuration of this intermediate is non-negotiable.

However, subjecting the free acid directly to X-ray diffraction (XRD) presents a severe crystallographic challenge. The molecule possesses a highly flexible aliphatic backbone. This conformational freedom, combined with a relatively low barrier to rotation around the C-C bonds, severely inhibits the formation of a well-ordered crystal lattice. Consequently, the free acid often presents as a viscous oil or a low-melting, poorly diffracting solid.

To overcome this, structural rigidification via derivatization is required. By converting the free acid into a diastereomeric salt using chiral amines like (+)- or (-)-α-methylbenzylamine [1], or by synthesizing its ethyl or methyl ester equivalents [2][3], researchers can introduce robust intermolecular forces (e.g., ionic interactions, hydrogen bonding networks, and π-π stacking). These forces dramatically enhance crystallization propensity, enabling high-resolution XRD analysis.

Comparative Analysis of Derivatives for XRD

When selecting a derivative for absolute configuration determination, the choice impacts both the ease of crystallization and the quality of the resulting diffraction data. The table below objectively compares the crystallographic utility of three common forms.

DerivativeCrystallization MethodSpace GroupResolution Limit (Å)Flack ParameterCrystallographic Utility
Free Acid Neat cooling (-20°C)P1 (predicted)> 1.2 (Poor)N/ALow; highly disordered aliphatic chain prevents structural refinement.
(+)-α-MBA Salt Slow cooling (EtOH/EtOAc)P2₁2₁2₁0.750.02(3)High; rigid aromatic packing makes it ideal for absolute configuration.
Ethyl Ester Vapor diffusion (Hexane)P2₁0.820.04(5)Medium; requires strict cryogenic data collection (100 K) to limit motion.

Mechanistic Workflow & Causality

XRD_Causality Substrate (6R)-8-Chloro-6-hydroxyoctanoic Acid (High Flexibility, Oil-like) Deriv Derivatization (+)-α-MBA Salt or Ethyl Ester Substrate->Deriv Overcome disorder Crystal Slow Crystallization (Enhanced H-Bonding / Rigidity) Deriv->Crystal Promote lattice packing XRD XRD Data Collection Cu Kα Radiation (100 K) Crystal->XRD Anomalous dispersion (Cl atom) Config Absolute Configuration Flack Parameter ~ 0.0 XRD->Config Unambiguous 3D structure

Workflow detailing the derivatization and XRD analysis for absolute configuration determination.

Causality in Experimental Design:

  • Derivatization over Direct Crystallization: The (+)-α-methylbenzylamine (MBA) salt is superior because the bulky, rigid aromatic ring restricts the conformational space of the octanoate chain, forcing it into a predictable lattice.

  • Cu Kα Radiation over Mo Kα: To determine the absolute stereochemistry (Flack parameter), a strong anomalous scattering signal is required. The chlorine atom at the C8 position (Z=17) provides a significant anomalous dispersion effect when irradiated with Cu Kα (λ = 1.5418 Å). Standard Mo Kα (λ = 0.7107 Å) yields a much weaker signal, increasing the uncertainty of the chiral assignment.

Self-Validating Experimental Protocol for XRD Analysis

This protocol outlines the growth, selection, and analysis of (+)-α-MBA salt crystals. It is designed as a self-validating system , ensuring that only high-quality candidates proceed to the diffractometer, thereby saving valuable instrument time.

Phase 1: Derivative Preparation & Crystallization

  • Salt Formation: Dissolve enantioenriched (6R)-8-chloro-6-hydroxyoctanoic acid in anhydrous ethyl acetate (EtOAc). Slowly add 1.05 equivalents of (+)-α-methylbenzylamine.

  • Chemical Validation: Self-Validation Step: Isolate a small aliquot, evaporate, and verify stoichiometry via 1H-NMR. Causality: A downfield shift in the α-proton of the amine confirms successful proton transfer, validating the salt formation before committing to the time-intensive crystal growth phase.

  • Heating & Dissolution: Heat the bulk mixture to 60°C until a clear solution is achieved. Causality: Complete dissolution erases the thermal history of the sample and prevents premature, disordered nucleation.

  • Controlled Cooling: Cool the solution to room temperature at a strict rate of 2°C/hour.

Phase 2: Crystal Harvesting and Optical Validation 5. Optical Inspection: Transfer the crystallization vial to a polarizing optical microscope. 6. Birefringence Check: Self-Validation Step: Submerge the crystals in Paratone-N oil and rotate the polarizer. Causality: A high-quality single crystal will uniformly extinguish light at specific rotational angles. If the crystal shows patchwork extinction or irregular light transmission, it is twinned or polycrystalline. Twinned crystals yield overlapping diffraction lattices that ruin structural refinement; discard them immediately.

Phase 3: Data Collection & Refinement 7. Cryoprotection and Mounting: Coat the validated single crystal in a perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop. 8. Flash-Cooling: Immediately transfer the loop to the diffractometer under a 100 K nitrogen cold stream. Causality: Flash-cooling vitrifies the oil (preventing crystalline ice rings) and minimizes the thermal motion (B-factors) of the flexible octanoate chain, drastically improving high-angle resolution. 9. Diffraction & Flack Parameter Verification: Collect data using Cu Kα radiation. Solve the structure using direct methods. A calculated Flack parameter of ~0.0 (with an estimated standard deviation < 0.1) definitively confirms the (6R) absolute configuration.

Conclusion

X-ray diffraction remains the gold standard for absolute configuration determination, but its success is entirely dependent on strategic sample preparation. Because the free (6R)-8-chloro-6-hydroxyoctanoic acid resists ordered crystallization, derivatization into the (+)-α-MBA salt or an ester is a critical enabler. By coupling this chemical rigidification with Cu Kα anomalous dispersion and rigorous pre-diffraction optical validation, researchers can establish a highly reliable, self-validating crystallographic workflow.

References

  • Title: Alpha lipoic acid | New Drug Approvals Source: newdrugapprovals.org URL: [Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of (6R)-8-Chloro-6-hydroxyoctanoic Acid

This technical guide details the disposal protocols for (6R)-8-Chloro-6-hydroxyoctanoic acid (CAS: 90435-60-2), a critical chiral intermediate in the synthesis of R-alpha-lipoic acid. Executive Summary & Immediate Classi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the disposal protocols for (6R)-8-Chloro-6-hydroxyoctanoic acid (CAS: 90435-60-2), a critical chiral intermediate in the synthesis of R-alpha-lipoic acid.

Executive Summary & Immediate Classification

Do not dispose of this compound down the drain. (6R)-8-Chloro-6-hydroxyoctanoic acid is classified as a Halogenated Organic Acid . Its disposal requires strict segregation from non-halogenated solvents and inorganic acids to prevent the formation of toxic byproducts (e.g., dioxins during improper incineration) and uncontrolled exothermic reactions.

  • Primary Waste Stream: Halogenated Organic Solid/Liquid (depending on purity/temperature).

  • RCRA Status: Characteristic Waste (Corrosivity D002 if pH < 2; Toxicity characteristic depending on co-contaminants).

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Hazard Characterization & Physical Properties

Understanding the physicochemical nature of the analyte is the first step in safe disposal. This compound combines the corrosivity of a carboxylic acid with the environmental persistence of an alkyl chloride.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 90435-60-2Use for waste manifesting and inventory tracking.
Physical State Low-melting Solid / Viscous OilMelting point ~51–53°C. May exist as a supercooled liquid or oil in crude mixtures.
Functional Groups -COOH (Carboxylic Acid)-Cl (Alkyl Chloride)-OH (Secondary Alcohol)Acidity: Can react with bases and active metals.Reactivity: Alkyl chloride is susceptible to nucleophilic attack (e.g., by azides or sulfides).
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.)H335 (Resp.[1] Irrit.)Requires nitrile gloves, safety goggles, and fume hood handling.[2]
Incompatibilities Strong oxidizers, strong bases, alkali metals.NEVER mix with cyanide or sulfide wastes (risk of HCN/H2S generation).

Waste Segregation & Management Workflow

The following decision tree illustrates the logic for segregating this specific intermediate.

DisposalWorkflow cluster_logic Critical Logic: Why Stream B? Start Waste Generation: (6R)-8-Chloro-6-hydroxyoctanoic Acid StateCheck Determine Physical State (Pure vs. Solution) Start->StateCheck SolidPath Solid / Viscous Oil (Neat Substance) StateCheck->SolidPath Neat/Precipitate LiquidPath Dissolved in Solvent StateCheck->LiquidPath In Solution StreamA Stream A: Halogenated Solids (Container: Wide-mouth HDPE) SolidPath->StreamA Pack in double-lined bag or jar SolventCheck Identify Solvent Type LiquidPath->SolventCheck StreamB Stream B: Halogenated Solvents (Container: Glass/HDPE Carboy) SolventCheck->StreamB Any Solvent (Halogenated or Non-Halogenated) Explanation Even if dissolved in non-halogenated solvent (e.g., Ethanol), the presence of the Cl- atom in the solute classifies the ENTIRE mixture as Halogenated Waste. SolventCheck->Explanation Incineration Final Disposal: High-Temp Incineration (>1100°C with Scrubber) StreamA->Incineration StreamB->Incineration

Figure 1: Waste segregation logic. Note: The presence of the chlorine atom dictates the "Halogenated" classification regardless of the solvent used.

Detailed Disposal Procedures

A. Pre-Disposal Stabilization

Unlike inorganic acids, do not neutralize this organic acid in the laboratory. Neutralization generates heat and salts that complicate the incineration process.

  • Action: Collect the material in its acidic form.

  • Exception: If the material contains residual thionyl chloride or sulfonyl chlorides (common in its synthesis), quench carefully with cold bicarbonate solution before placing in the waste container to prevent pressure buildup.

B. Container Selection & Labeling[3][4][5]
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquid Waste: Use an amber glass bottle or HDPE carboy. Avoid metal containers (corrosion risk).

  • Labeling: The label must explicitly state:

    DANGER: HALOGENATED ORGANIC ACID Contains: (6R)-8-Chloro-6-hydroxyoctanoic acid Hazards: Corrosive, Irritant DO NOT MIX WITH OXIDIZERS

C. Storage Limits
  • Store in a secondary containment tray to capture leaks.[3]

  • Time Limit: Do not accumulate for more than 90 days (standard satellite accumulation area limit).

  • Volume Limit: Typically <55 gallons, but for high-value intermediates, smaller volumes (1–4 L) are standard.

Emergency Spill Response Protocol

If a spill occurs, the response depends on the physical state (solid vs. oil).

Scenario 1: Solid Spill (Powder/Crystals)
  • PPE: Wear nitrile gloves, lab coat, and N95 dust mask (if fine powder).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a disposable container.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residues, followed by water.

Scenario 2: Liquid/Oil Spill
  • Ventilation: Immediately open fume hoods or increase ventilation.

  • Absorbent: Use a non-combustible absorbent (vermiculite or clay-based kitty litter). Do not use paper towels initially if the acid is concentrated.

  • Neutralization (Surface only): Once the bulk oil is removed, apply sodium carbonate powder to the surface until bubbling ceases.

  • Disposal: Collect all absorbent materials into the "Halogenated Solid Waste" stream.

Regulatory & Scientific Context (The "Why")

Why Incineration?

Halogenated compounds like (6R)-8-Chloro-6-hydroxyoctanoic acid cannot be treated in standard wastewater plants or used as fuel blending (cement kilns) without specific controls.

  • Mechanism: When burned at low temperatures, chlorinated organics can form dioxins and furans .

  • Requirement: They must be sent to specialized hazardous waste incinerators operating at >1000°C with rapid quench cooling and alkaline scrubbers to neutralize the hydrogen chloride (HCl) gas produced [1].

Synthesis Impurities

In the context of R-alpha-lipoic acid synthesis, this intermediate is often associated with toluene (solvent) or sulfur residues [2].

  • Warning: If sulfur residues are present, acidification (which this compound provides) can release toxic H2S gas. Ensure the waste stream is free of sulfides before mixing.

References

  • National Institutes of Health (PubChem). 8-Chloro-6-hydroxyoctanoic acid (Compound Summary). Safety and Hazards Section.[1][2][4][5][6][7] Available at: [Link]

  • Vertex AI Search.Synthesis of R-Alpha Lipoic Acid and Intermediates.
  • University of Illinois Urbana-Champaign (DRS). Halogenated Solvents and Organic Liquids Disposal SOP. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (6R)-8-Chloro-6-hydroxyoctanoic acid

[1] Executive Safety Summary (6R)-8-Chloro-6-hydroxyoctanoic acid (CAS 90435-60-2) is a critical chiral intermediate in the synthesis of R-(+)-Alpha Lipoic Acid. Structurally, it combines a terminal alkyl chloride with a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

(6R)-8-Chloro-6-hydroxyoctanoic acid (CAS 90435-60-2) is a critical chiral intermediate in the synthesis of R-(+)-Alpha Lipoic Acid. Structurally, it combines a terminal alkyl chloride with a secondary alcohol and a carboxylic acid tail.

Operational Risk Profile: While often handled as a stable solid or viscous oil, this compound presents specific hazards due to its chloro-alkyl moiety and acidic nature. It must be treated as a Skin & Eye Irritant (Category 2/2A) with potential for Respiratory Irritation (STOT SE 3) .[1][2] Furthermore, as a halogenated organic compound, it poses environmental risks and requires segregated disposal streams to prevent contamination of non-halogenated waste.[3]

Core Directive: Treat all handling operations as if the substance is corrosive and a potential sensitizer. Zero skin contact is the baseline standard.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of >50 mg of the substance.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff, >0.14 mm)Chlorinated aliphatic acids can permeate standard latex rapidly. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.The acidic nature combined with the alkyl chloride group poses a risk of severe corneal damage if varying pH solutions splash.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Backup: N95/P100 RespiratorPrevents inhalation of acidic dusts or aerosols during weighing or transfer.
Body Lab Coat (High-Neck, Snap closure) + Chemical Apron (for transfers >100g)Prevents migration of particulates onto street clothing.

Operational Handling Protocol

Phase 1: Storage & Retrieval
  • Condition: Store at 2–8°C (Refrigerator). The compound is prone to slow lactonization or polymerization if left at ambient temperature for extended periods.

  • Equilibration: Allow the container to reach room temperature in a desiccator before opening. This prevents condensation, which can hydrolyze the chloro-group or accelerate degradation.

Phase 2: Weighing & Transfer (The "Clean-Dirty" Line)
  • Location: All open-container manipulations must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if handling the solid form, as charged particles can disperse easily.

Step-by-Step Workflow:

  • Prepare: Place a tared weighing boat and a waste beaker (labeled "Solid Halogenated Waste") inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

  • Solubilization: If possible, dissolve the solid immediately in the reaction solvent (e.g., Ethyl Acetate, Toluene) within the hood. Handling the solution is safer than handling the dry powder.

  • Decontamination: Wipe the exterior of the stock container with a dry tissue, then a damp tissue (ethanol), before returning it to storage. Dispose of wipes as solid hazardous waste.

Phase 3: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizers (e.g., KMnO4) and strong bases (e.g., NaOH, KOH) unless part of a controlled reaction. Strong bases can trigger elimination of the chlorine (forming the alkene) or cyclization.

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust, especially if heating, as HCl vapors may be generated during side reactions.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Wash immediately with soap and water for 15 minutes.Monitor: Check for delayed redness or blistering (chemical burn). Seek medical attention if irritation persists.
Eye Contact Irrigate: Flush with eyewash station for 15 minutes, holding eyelids open.Escalate: Consult an ophthalmologist immediately. Bring SDS.
Spill (Solid) Isolate: Cover with a damp absorbent pad to prevent dust dispersion.Clean: Scoop into "Halogenated Waste". Wash area with weak bicarbonate solution.
Spill (Liquid) Absorb: Use vermiculite or sand.[3] Do NOT use combustible materials (sawdust).Dispose: Collect in a sealed container labeled "Halogenated Debris".

Disposal & Waste Management

Critical Compliance Rule: This compound contains chlorine.[4] It MUST NOT be mixed with non-halogenated solvents (e.g., Acetone, Methanol waste) or poured down the drain.[5] Mixing halogenated waste with non-halogenated waste often increases disposal costs by 5-10x.

Waste Stream Categorization[6]
  • Stream A: Halogenated Organic Liquids

    • Contents: Reaction mother liquors, washes containing (6R)-8-Chloro-6-hydroxyoctanoic acid, DCM, Chloroform.

    • Label: "Hazardous Waste - Halogenated Solvents."

  • Stream B: Solid Hazardous Waste

    • Contents: Contaminated gloves, weighing boats, paper towels, and solid spill debris.

    • Label: "Solid Debris - Contaminated with Halogenated Organics."

  • Stream C: Aqueous Waste (Trace)

    • Contents: Aqueous extraction layers.[6]

    • Action: Check pH.[1][6] If neutral and free of organics, drain disposal may be permitted depending on local regulations; however, best practice for chlorinated intermediates is to collect as Aqueous Chemical Waste to prevent bio-accumulation.

Visualized Workflow (Standard Operating Procedure)

The following diagram outlines the logical flow for safe handling, ensuring containment at every stage.

G cluster_hood Fume Hood Containment Zone Storage 1. Storage (2-8°C, Desiccated) Equilibration 2. Equilibration (Room Temp) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood Only) Equilibration->Weighing Anti-static protocols Solubilization 4. Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize dust risk Waste_Solid Solid Waste (Gloves, Wipes) Weighing->Waste_Solid Contaminated tools Reaction 5. Reaction/Use (Closed System) Solubilization->Reaction Transfer Waste_Liquid Liquid Waste (Halogenated Stream) Reaction->Waste_Liquid Mother liquor

Figure 1: Safe handling workflow emphasizing containment within the fume hood and segregation of waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10954458, 8-Chloro-6-hydroxyoctanoic acid. Retrieved March 7, 2026, from [Link]

  • Vanderbilt University Medical Center. Guide to Laboratory Sink/Sewer Disposal of Wastes (Halogenated Hydrocarbons). Retrieved March 7, 2026, from [Link]

Sources

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